Product packaging for Equisetin(Cat. No.:CAS No. 57749-43-6)

Equisetin

Cat. No.: B570565
CAS No.: 57749-43-6
M. Wt: 373.5 g/mol
InChI Key: QNQBPPQLRODXET-AIMHRHHOSA-N
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Description

Equisetin has been reported in Fusarium heterosporum, Fusarium equiseti, and other organisms with data available.
antibiotic from Fusarium equiseti;  derivative of N-methyl-2,4-pyrollidone with elemental composition C22-H31-N-O4;  N1 same as NM

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H31NO4 B570565 Equisetin CAS No. 57749-43-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO4/c1-5-6-15-9-8-14-11-13(2)7-10-16(14)22(15,3)20(26)18-19(25)17(12-24)23(4)21(18)27/h5-6,8-9,13-17,24,26H,7,10-12H2,1-4H3/b6-5+,20-18+/t13-,14-,15-,16-,17+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQBPPQLRODXET-AIMHRHHOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1C=CC2CC(CCC2C1(C)C(=C3C(=O)C(N(C3=O)C)CO)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/[C@@H]1C=C[C@@H]2C[C@@H](CC[C@H]2[C@]1(C)/C(=C\3/C(=O)[C@@H](N(C3=O)C)CO)/O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001017630
Record name Equisetin
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Molecular Weight

373.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57749-43-6
Record name Equisetin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57749-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Equisetin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Equisetin
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URL https://comptox.epa.gov/dashboard/DTXSID001017630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EQUISETIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V56ZMM5VMZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Equisetin: A Comprehensive Technical Guide to its Discovery, Natural Sources, and Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin, a potent tetramic acid mycotoxin, has garnered significant interest within the scientific community due to its diverse range of biological activities, including antibiotic, HIV-1 integrase inhibitory, and anti-obesity properties. This document provides an in-depth technical overview of the discovery, natural fungal sources, and biosynthetic pathway of this compound. It is intended to serve as a comprehensive resource for researchers engaged in natural product discovery, fungal biotechnology, and the development of novel therapeutic agents. Detailed experimental protocols for the fermentation, extraction, and purification of this compound are provided, alongside a summary of its reported biological activities.

Discovery and Key Milestones

The discovery of this compound dates back to the mid-1970s. The initial report in 1974 by Burmeister and colleagues detailed the isolation of a potent antibiotic from Fusarium equiseti (NRRL 5537) grown on a solid substrate.[1] This was followed by its structural elucidation and identification as a derivative of N-methyl-2,4-pyrrolidone in 1979.[2]

Timeline of Key Events:

  • 1974: H.R. Burmeister and colleagues at the Northern Regional Research Laboratory (NRRL) of the USDA first report the isolation of a new antibiotic from Fusarium equiseti NRRL 5537.[1]

  • 1979: The chemical structure of the antibiotic is determined and it is named this compound.[2]

  • Subsequent Years: Further research reveals this compound production by other Fusarium species, including Fusarium heterosporum and Fusarium pallidoroseum. Its diverse biological activities, including anti-HIV and cytotoxic effects, are uncovered.[3][4]

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by various species of the fungal genus Fusarium. These fungi are ubiquitous in nature and can be found as plant pathogens, endophytes, and saprophytes in a wide range of environments.

Table 1: Fungal Species Reported to Produce this compound

Fungal SpeciesIsolation Source/ContextReference(s)
Fusarium equisetiFescue hay, endophytic fungus from Opuntia dillenii and Ocimum gratissimum[5][6][7]
Fusarium heterosporumFilamentous fungus[3][8]
Fusarium pallidoroseumSecondary colonizers of plant tissues[6]
Fusarium sp. (endophytic)Endophyte from Mirabilis jalapa[3]
Fusarium sp.Marine-derived fungus[9]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) pathway. The core of the molecule is assembled from acetate units and the amino acid L-serine. The biosynthetic gene cluster, often referred to as the eqi or eqx cluster, encodes the necessary enzymes for its production.

A key enzyme in this pathway is a multifunctional PKS-NRPS protein that catalyzes the condensation of a polyketide chain with a serine-derived moiety to form the characteristic tetramic acid ring system. Subsequent enzymatic modifications, including a stereoselective intramolecular Diels-Alder reaction catalyzed by a Diels-Alderase, lead to the final complex structure of this compound.[10][11]

Equisetin_Biosynthesis Malonyl_CoA Malonyl-CoA PKS_NRPS PKS-NRPS Hybrid (eqiS/eqxS) Malonyl_CoA->PKS_NRPS Serine L-Serine Serine->PKS_NRPS Polyene_Precursor Linear Polyene Precursor PKS_NRPS->Polyene_Precursor Diels_Alderase Diels-Alderase (Fsa2) Polyene_Precursor->Diels_Alderase This compound This compound Diels_Alderase->this compound

Caption: Simplified biosynthetic pathway of this compound.

Quantitative Data

This compound exhibits a range of biological activities, and its production yield can vary depending on the producing strain and fermentation conditions.

Table 2: Reported Biological Activities and Production Yield of this compound

ParameterValueOrganism/AssayReference(s)
Antifungal Activity (EC50)
Botrytis cinerea10.7 µg/mLMycelial growth inhibition[3]
Fusarium graminearum12.9 µg/mLMycelial growth inhibition[3]
Sclerotinia sclerotiorum17.1 µg/mLMycelial growth inhibition[3]
Rhizoctonia solani21.0 µg/mLMycelial growth inhibition[3]
Antibacterial Activity (MIC)
Xanthomonas oryzae pv. oryzicola4-16 µg/mLBroth microdilution[3]
Xanthomonas oryzae pv. oryzae4-16 µg/mLBroth microdilution[3]
Pseudomonas solanacearum4-16 µg/mLBroth microdilution[3]
Bacillus subtilis8 µg/mLBroth microdilution[6]
Staphylococcus aureus16 µg/mLBroth microdilution[6]
Methicillin-Resistant S. aureus (MRSA)16 µg/mLBroth microdilution[6]
Herbicidal Activity (Inhibition Rate at 100 µg/mL)
Echinochloa crusgalli (root)98.8%Petri dish bioassay[3]
Eclipta prostrata (root)94.4%Petri dish bioassay[3]
Production Yield
Solid-State Fermentation> 5 g/kgF. equiseti NRRL 5537 on corn grits[1]
Liquid Fermentation20.5 mg from 12 g crude extractEndophytic Fusarium sp. JDJR1 in PDB[3]

Experimental Protocols

Protocol 1: Liquid Fermentation, Extraction, and Purification of this compound from Fusarium sp. JDJR1

This protocol is adapted from the methodology described for the isolation of this compound from an endophytic Fusarium species.[3]

5.1.1. Fungal Culture and Fermentation

  • Culture the endophytic Fusarium sp. JDJR1 on Potato Dextrose Agar (PDA) plates for 6-8 days.

  • Aseptically transfer small agar plugs of the fungal culture into 1000 mL Erlenmeyer flasks containing 400 mL of Potato Dextrose Broth (PDB).

  • Incubate the flasks on a rotary shaker at 120 rpm for 12-14 days at 28 °C.

5.1.2. Extraction

  • Separate the fungal biomass from the fermentation broth by filtration.

  • Extract the filtrate three times with an equal volume of ethyl acetate (EtOAc).

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

5.1.3. Purification

  • Subject the crude EtOAc extract to silica gel column chromatography. Elute with a gradient solvent system of dichloromethane-methanol (CH₂Cl₂-MeOH) from 100:0 to 0:100.

  • Monitor the fractions for antifungal activity to identify the active fractions.

  • Further fractionate the active fraction using another silica gel column with a petroleum ether-EtOAc solvent system.

  • Purify the resulting active fraction using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Perform a final purification step using semi-preparative High-Performance Liquid Chromatography (HPLC) with a methanol-water (MeOH-H₂O) gradient to obtain pure this compound.

Liquid_Fermentation_Workflow Start Fusarium sp. JDJR1 Culture Fermentation Liquid Fermentation (PDB, 12-14 days) Start->Fermentation Extraction Ethyl Acetate Extraction Fermentation->Extraction Silica_1 Silica Gel Chromatography (CH₂Cl₂-MeOH) Extraction->Silica_1 Silica_2 Silica Gel Chromatography (Petroleum Ether-EtOAc) Silica_1->Silica_2 Sephadex Sephadex LH-20 (MeOH) Silica_2->Sephadex HPLC Semi-preparative HPLC (MeOH-H₂O) Sephadex->HPLC End Pure this compound HPLC->End

Caption: Workflow for this compound production via liquid fermentation.

Protocol 2: Solid-State Fermentation, Extraction, and Purification of this compound from Fusarium equiseti NRRL 5537

This protocol is based on the original method described in the U.S. Patent for the production of this compound.[5]

5.2.1. Fungal Culture and Solid-State Fermentation

  • Prepare a solid substrate of white corn grits moistened with water in Fernbach flasks and autoclave.

  • Inoculate the sterile grits with a spore suspension of Fusarium equiseti NRRL 5537.

  • Incubate the flasks at room temperature for 3-4 weeks.

5.2.2. Extraction

  • Extract the fermented grits with acetone.

  • Evaporate the acetone from the extract.

  • Suspend the remaining aqueous residue in water.

  • Partition the aqueous suspension with hexane to extract the crude this compound.

5.2.3. Purification

  • Evaporate the hexane to obtain a crude solid product.

  • Further purify the crude product by partitioning between hexane and methanol.

  • Isolate pure this compound from the hexane phase by chromatography.

Solid_State_Fermentation_Workflow Start F. equiseti NRRL 5537 Culture Fermentation Solid-State Fermentation (Corn Grits, 3-4 weeks) Start->Fermentation Extraction Acetone Extraction Fermentation->Extraction Partition_1 Hexane-Water Partition Extraction->Partition_1 Partition_2 Hexane-Methanol Partition Partition_1->Partition_2 Chromatography Chromatography Partition_2->Chromatography End Pure this compound Chromatography->End

Caption: Workflow for this compound production via solid-state fermentation.

Conclusion

This compound remains a molecule of significant scientific interest due to its unique chemical structure and potent biological activities. This guide provides a foundational understanding of its discovery, natural origins, and biosynthesis. The detailed experimental protocols offer practical guidance for its isolation and purification, which is essential for further research and development. Continued investigation into the biosynthesis and biological mechanisms of this compound and its analogs holds promise for the discovery of new therapeutic leads.

References

Equisetin: A Fungal Metabolite with Diverse Bioactivities

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the Fusarium genus, notably Fusarium equiseti, has garnered significant attention within the scientific community. This interest stems from its complex chemical structure and a broad spectrum of biological activities, including antimicrobial, herbicidal, and antiviral properties. This technical guide provides a comprehensive overview of this compound, focusing on its biosynthesis, mechanisms of action, and relevant experimental protocols to facilitate further research and development.

Chemical Structure and Properties

This compound (C₂₂H₃₁NO₄, Molar Mass: 373.49 g/mol ) is a tetramic acid derivative featuring a distinctive decalin ring system. The core structure consists of a 2,4-pyrrolidinedione (tetramic acid) ring linked to a highly substituted decalin moiety. This intricate structure contributes to its diverse biological functions and presents a challenging target for total synthesis.

Biosynthesis of this compound

The biosynthesis of this compound in Fusarium species is orchestrated by a dedicated gene cluster, with a central enzyme being a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS). This multi-domain enzyme is responsible for the assembly of the core structure from simple precursors.

The biosynthetic process can be summarized in the following key steps:

  • Polyketide Chain Assembly: The PKS domain of the hybrid enzyme catalyzes the iterative condensation of malonyl-CoA units to form a polyketide chain.

  • Amino Acid Incorporation: The NRPS domain activates and incorporates an amino acid, typically L-serine, onto the growing polyketide chain.

  • Cyclization and Ring Formation: The hybrid molecule undergoes cyclization to form the characteristic tetramic acid ring.

  • Decalin Ring Formation: A subsequent intramolecular Diels-Alder reaction, catalyzed by a specific Diels-Alderase enzyme, leads to the formation of the decalin ring system.

  • Tailoring Modifications: Final modifications, such as methylation by an N-methyltransferase, yield the mature this compound molecule.

G cluster_0 PKS-NRPS Mediated Assembly cluster_1 Post-PKS-NRPS Modifications Malonyl_CoA Malonyl-CoA PKS_NRPS_Hybrid PKS-NRPS Hybrid Enzyme (eqxS) Malonyl_CoA->PKS_NRPS_Hybrid L_Serine L-Serine L_Serine->PKS_NRPS_Hybrid Polyketide_Amino_Acid_Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS_Hybrid->Polyketide_Amino_Acid_Intermediate Diels_Alderase Diels-Alderase (eqx3) Polyketide_Amino_Acid_Intermediate->Diels_Alderase Decalin_Ring_Intermediate Decalin Ring Intermediate Diels_Alderase->Decalin_Ring_Intermediate N_Methyltransferase N-Methyltransferase (eqxD) Decalin_Ring_Intermediate->N_Methyltransferase This compound This compound N_Methyltransferase->this compound

Caption: Simplified workflow of this compound biosynthesis.

Biological Activities and Mechanisms of Action

This compound exhibits a remarkable range of biological activities, which are summarized below.

Antimicrobial Activity

This compound demonstrates significant activity against a variety of plant pathogenic fungi and bacteria.[1] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and the half-maximal effective concentration (EC50).

Table 1: Antimicrobial Activity of this compound

Target OrganismActivity MetricValue (µg/mL)Reference
Botrytis cinereaEC5010.7[1]
Fusarium graminearumEC5012.9[1]
Sclerotinia sclerotiorumEC5017.1[1]
Rhizoctonia solaniEC5021.0[1]
Xanthomonas oryzae pv. oryzicolaMIC4-16[1]
Xanthomonas oryzae pv. oryzaeMIC4-16[1]
Pseudomonas solanacearumMIC4-16[1]
Bacillus subtilisMIC8[2]
Staphylococcus aureusMIC16[2]
Methicillin-Resistant S. aureus (MRSA)MIC16[2]
Quorum Sensing Inhibition

This compound has been identified as a potent inhibitor of quorum sensing (QS) in the opportunistic human pathogen Pseudomonas aeruginosa.[3] QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. This compound disrupts this communication by downregulating the expression of key QS regulatory genes, such as lasI, lasR, rhlI, and rhlR.[3] This leads to a reduction in the production of virulence factors and inhibits biofilm formation.

G cluster_0 P. aeruginosa Quorum Sensing LasR LasR Virulence_Genes Virulence Gene Expression LasR->Virulence_Genes Biofilm_Formation Biofilm Formation LasR->Biofilm_Formation RhlR RhlR RhlR->Virulence_Genes RhlR->Biofilm_Formation This compound This compound This compound->LasR This compound->RhlR

Caption: this compound's inhibition of the P. aeruginosa QS system.

Antiviral Activity: HIV-1 Integrase Inhibition

This compound is a known inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication.[4] The integrase enzyme catalyzes two key reactions: 3'-end processing and strand transfer, both of which are necessary for the integration of the viral DNA into the host genome. This compound inhibits both of these steps, effectively halting the replication cycle of the virus.[5]

G Viral_DNA Viral DNA Integrase HIV-1 Integrase Viral_DNA->Integrase 3_Prime_Processing 3'-End Processing Integrase->3_Prime_Processing Strand_Transfer Strand Transfer 3_Prime_Processing->Strand_Transfer Integrated_Provirus Integrated Provirus Strand_Transfer->Integrated_Provirus This compound This compound This compound->3_Prime_Processing This compound->Strand_Transfer

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Herbicidal Activity

This compound has demonstrated significant herbicidal properties, inhibiting the root growth of various weeds.[1]

Table 2: Herbicidal Activity of this compound

Target WeedConcentration (µg/mL)Root Growth Inhibition (%)Reference
Echinochloa crusgalli10098.8[1]
Eclipta prostrata10094.4[1]

Experimental Protocols

This section provides detailed methodologies for key experiments related to this compound research.

Fungal Culture and this compound Extraction

G Inoculation Inoculate Fusarium sp. on solid or liquid media Incubation Incubate for 10-14 days Inoculation->Incubation Harvest Harvest mycelia and/or culture broth Incubation->Harvest Extraction Extract with organic solvent (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentrate the crude extract Extraction->Concentration Purification Purify via Chromatography (HPLC) Concentration->Purification Pure_this compound Pure this compound Purification->Pure_this compound

Caption: General workflow for this compound extraction and purification.

Protocol:

  • Fungal Culture: Inoculate a suitable strain of Fusarium equiseti or another this compound-producing fungus onto a solid or into a liquid medium (e.g., Potato Dextrose Agar/Broth). Incubate the culture at 25-28°C for 10-14 days.

  • Extraction:

    • For solid cultures, fragment the agar and mycelium and extract with a suitable organic solvent such as ethyl acetate.

    • For liquid cultures, separate the mycelium from the broth by filtration. Extract both the mycelium and the broth with ethyl acetate.

    • Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to purification using High-Performance Liquid Chromatography (HPLC).

    • A C18 preparatory column is commonly used.

    • The mobile phase typically consists of a gradient of acetonitrile and water. A common mobile phase is acetonitrile/H₂O (80:20, v/v).[6]

    • Monitor the elution profile using a UV detector and collect the fractions corresponding to the this compound peak.

    • Verify the purity of the isolated this compound using analytical HPLC and confirm its identity using mass spectrometry and NMR spectroscopy.

Quorum Sensing Inhibition Assay

Protocol:

  • Bacterial Strains: Utilize a Pseudomonas aeruginosa biosensor strain that reports on the activity of the QS system. A common biosensor is one that expresses a reporter gene (e.g., lacZ, gfp) under the control of a QS-regulated promoter.

  • Assay Setup:

    • Grow the biosensor strain to the mid-logarithmic phase.

    • In a 96-well microtiter plate, add the bacterial culture to a suitable growth medium.

    • Add varying concentrations of this compound to the wells. Include a solvent control (e.g., DMSO) and a positive control (a known QS inhibitor).

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 18-24 hours).

  • Measurement of QS Inhibition:

    • Quantify the reporter gene expression (e.g., by measuring β-galactosidase activity or fluorescence). A decrease in reporter signal indicates QS inhibition.

  • Virulence Factor Quantification (Optional):

    • In parallel experiments with a wild-type P. aeruginosa strain, quantify the production of QS-controlled virulence factors such as pyocyanin, elastase, or protease in the presence of this compound.

HIV-1 Integrase Inhibition Assay

Protocol:

  • Assay Principle: This assay measures the inhibition of the strand transfer step of the HIV-1 integration process. It typically involves a recombinant HIV-1 integrase enzyme, a donor DNA substrate (representing the viral DNA), and a target DNA substrate (representing the host DNA).

  • Assay Components:

    • Recombinant HIV-1 Integrase

    • Oligonucleotide mimicking the viral DNA LTR end (donor DNA), often labeled with a reporter molecule (e.g., biotin).

    • Oligonucleotide mimicking the target DNA, often coated on a microplate.

  • Assay Procedure:

    • Incubate the HIV-1 integrase with the donor DNA to allow for the 3'-processing reaction to occur.

    • Add varying concentrations of this compound to the reaction mixture.

    • Transfer the mixture to the microplate coated with the target DNA and incubate to allow the strand transfer reaction to proceed.

    • Wash the plate to remove unbound components.

    • Detect the amount of integrated donor DNA using a detection system that recognizes the reporter molecule on the donor DNA (e.g., streptavidin-HRP for a biotin label).

    • A decrease in the signal indicates inhibition of the strand transfer reaction.

Conclusion

This compound stands out as a promising natural product with a diverse array of biological activities. Its potential as an antimicrobial, herbicidal, and antiviral agent warrants further investigation. The detailed information on its biosynthesis, mechanisms of action, and the provided experimental protocols aim to serve as a valuable resource for researchers dedicated to exploring the full therapeutic and biotechnological potential of this fascinating fungal metabolite.

References

An In-depth Technical Guide to the Chemical Structure and Properties of Equisetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the Fusarium genus, has garnered significant attention within the scientific community due to its diverse and potent biological activities. This tetramic acid derivative exhibits a complex and unique chemical architecture, which is responsible for its broad spectrum of effects, including antibiotic, antifungal, herbicidal, and antiviral properties. Notably, this compound has been identified as an inhibitor of HIV-1 integrase and a modulator of bacterial quorum sensing, making it a compelling lead compound for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and key biological activities of this compound, with a focus on the experimental methodologies used for its study.

Chemical Structure and Properties

This compound possesses a complex polycyclic structure characterized by a decalin ring system fused to a tetramic acid moiety. The molecule's intricate stereochemistry plays a crucial role in its biological function.

Chemical Structure:

  • IUPAC Name: (3E,5S)-3-[[(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(E)-prop-1-enyl]-4a,5,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]-hydroxymethylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione[1][2][3][4]

  • Molecular Formula: C₂₂H₃₁NO₄[1][2][3][4]

  • Molecular Weight: 373.49 g/mol [1][2][3][4]

  • CAS Number: 57749-43-6[1][2][3][4]

Physicochemical Properties:

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference
AppearanceWhite to off-white powder[1]
Melting Point162-164 °C
Boiling Point513.6 °C at 760 mmHg[1]
Optical Rotation [α]²⁵D-334 (c 0.1, CHCl₃)[5]
SolubilitySoluble in DMSO, DMF, methanol, ethanol, and chloroform. Poorly soluble in water.[1][6]

Spectral Data:

The structural elucidation of this compound has been accomplished through various spectroscopic techniques. A summary of the key spectral data is provided below.

TechniqueData Highlights
¹H NMR (CDCl₃, 600 MHz)δ (ppm): 5.45 (m, 1H), 5.30 (m, 1H), 4.05 (dd, J = 9.0, 3.0 Hz, 1H), 3.80 (dd, J = 12.0, 3.0 Hz, 1H), 3.65 (dd, J = 12.0, 9.0 Hz, 1H), 3.10 (s, 3H), 2.50-1.20 (m, 14H), 1.70 (d, J = 6.0 Hz, 3H), 1.15 (s, 3H), 0.90 (d, J = 7.0 Hz, 3H).
¹³C NMR (CDCl₃, 150 MHz)δ (ppm): 199.0, 190.8, 177.0, 130.8, 130.0, 127.2, 126.6, 100.3, 60.1, 58.0, 42.3, 38.0, 35.7, 34.5, 32.0, 28.3, 27.2, 22.5, 18.0, 14.0.
Mass Spectrometry (HRESIMS)m/z 374.2335 [M+H]⁺ (calculated for C₂₂H₃₂NO₄⁺, 374.2331).[7]
Infrared (IR) νmax (cm⁻¹): 3400 (O-H), 2950 (C-H), 1700 (C=O), 1640 (C=C).

Experimental Protocols

This section details the methodologies for the isolation, purification, and biological evaluation of this compound.

Isolation and Purification of this compound from Fusarium sp.

The following protocol describes a general method for the extraction and purification of this compound from a fungal culture.

G cluster_0 Fungal Culture and Extraction cluster_1 Purification A 1. Inoculation and Fermentation: Inoculate Fusarium sp. into a suitable liquid medium (e.g., Potato Dextrose Broth). Incubate at 25-28 °C for 14-21 days with shaking. B 2. Extraction: Separate the mycelia from the culture broth by filtration. Extract the culture filtrate and mycelia with an organic solvent (e.g., ethyl acetate). A->B C 3. Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract. B->C D 4. Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute with a gradient of solvents (e.g., hexane-ethyl acetate). C->D Crude Extract E 5. Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC). Pool fractions containing this compound. D->E F 6. Further Purification (HPLC): Purify the this compound-containing fractions by High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., methanol-water). E->F G 7. Crystallization: Crystallize the purified this compound from a suitable solvent system (e.g., methanol/water) to obtain pure crystals. F->G H Characterization (NMR, MS, etc.) G->H Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Antibacterial Activity Assay (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

  • Preparation of Bacterial Inoculum: Culture the test bacterium (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in the appropriate broth in a 96-well microtiter plate.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

HIV-1 Integrase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of this compound against HIV-1 integrase.

G A 1. Reaction Mixture Preparation: Combine recombinant HIV-1 integrase enzyme, a labeled viral DNA substrate (donor DNA), and the test compound (this compound) in a reaction buffer. B 2. Pre-incubation: Incubate the mixture to allow for 3'-processing of the viral DNA by the integrase. A->B C 3. Strand Transfer Reaction: Add a target DNA substrate to the reaction mixture. Incubate to allow the integrase to catalyze the insertion of the viral DNA into the target DNA. B->C D 4. Detection: Quantify the amount of integrated DNA product. This can be done using various methods such as ELISA-based assays or radioactivity measurements, depending on the label used. C->D E 5. Data Analysis: Calculate the percentage of inhibition of integrase activity by comparing the results with a control reaction lacking the inhibitor. Determine the IC50 value of this compound. D->E

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

Biological Activities and Signaling Pathways

Quorum Sensing Inhibition in Pseudomonas aeruginosa

This compound has been shown to interfere with the quorum-sensing (QS) system of the opportunistic pathogen Pseudomonas aeruginosa. QS is a cell-to-cell communication mechanism that regulates the expression of virulence factors. This compound primarily targets the las and rhl QS systems.

G cluster_0 Pseudomonas aeruginosa Cell LasI LasI 3-oxo-C12-HSL 3-oxo-C12-HSL LasI->3-oxo-C12-HSL synthesizes LasR LasR RhlI RhlI LasR->RhlI activates transcription Virulence Virulence Factor Expression LasR->Virulence activates C4-HSL C4-HSL RhlI->C4-HSL synthesizes RhlR RhlR RhlR->Virulence activates 3-oxo-C12-HSL->LasR binds & activates C4-HSL->RhlR binds & activates This compound This compound This compound->LasR inhibits binding This compound->RhlR inhibits binding

Caption: Inhibition of P. aeruginosa quorum sensing by this compound.

Mechanism of Action as an HIV-1 Integrase Inhibitor

This compound inhibits the strand transfer step of HIV-1 integration, a critical process for the viral life cycle. This inhibition is thought to occur through the chelation of divalent metal ions in the active site of the integrase enzyme, which are essential for its catalytic activity.

G cluster_0 HIV-1 Integration Process A 1. 3'-Processing: HIV-1 Integrase cleaves a dinucleotide from each 3' end of the viral DNA. B 2. Strand Transfer (No Inhibitor): The processed viral DNA is integrated into the host cell's genome. A->B C Inhibition by this compound A->C D This compound binds to the integrase-viral DNA complex, chelating essential metal ions (Mg²⁺) in the active site. C->D E Strand transfer is blocked. D->E

References

Acyl Tetramic Acid Natural Products: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acyl tetramic acid natural products are a diverse and structurally complex class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and marine invertebrates.[1][2][3] These compounds are characterized by a central pyrrolidine-2,4-dione ring, known as the tetramic acid core, which is typically N-acylated and substituted at the C-3 position with a varied acyl group. The structural diversity of the acyl side chain, ranging from simple linear alkyl chains to complex polycyclic moieties, contributes to the broad spectrum of potent biological activities exhibited by this class of molecules.[2][4][5] These activities include antibacterial, antifungal, antiviral, antitumor, and herbicidal properties, making them attractive lead compounds in drug discovery and agrochemical development.[3][4] This technical guide provides an in-depth overview of the core aspects of acyl tetramic acid natural products, with a focus on their synthesis, biological activities, and mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Classification

The fundamental scaffold of these natural products is the tetramic acid (pyrrolidine-2,4-dione) ring. The diverse array of acyl tetramic acids can be categorized based on the nature of the C-3 acyl substituent. The major classes include:

  • Simple 3-Acyl Tetramic Acids (3-ATAs): These are the most common type, featuring a linear or branched acyl chain at the C-3 position.[4]

  • 3-Oligoenoyltetramic Acids: Characterized by a polyunsaturated acyl side chain.

  • 3-Decalinoyltetramic Acids: Possess a decalin ring system within the acyl moiety.

  • 3-Spirotetramic Acids: Feature a spirocyclic system at the C-3 position.

  • Macrocyclic Tetramic Acids (MTAs): In these compounds, the acyl chain forms a macrolactone or macrolactam ring with another part of the molecule.

  • N-Acylated Tetramic Acids: These compounds have an additional acyl group attached to the nitrogen atom of the tetramic acid ring.[4]

Biosynthesis

The biosynthesis of the tetramic acid core and its subsequent acylation is a fascinating process, typically orchestrated by hybrid polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) multienzyme complexes.[6][7] The general biosynthetic pathway involves the condensation of an amino acid with a polyketide chain, followed by a Dieckmann-type cyclization to form the characteristic pyrrolidine-2,4-dione ring.[7] The structural diversity of the final natural product is achieved through the selection of different amino acid and acyl-CoA precursors, as well as by the action of tailoring enzymes that modify the initial scaffold.

Biological Activities and Quantitative Data

Acyl tetramic acid natural products exhibit a remarkable range of biological activities. The following tables summarize some of the key quantitative data reported in the literature.

Compound ClassCompound NameSource OrganismTarget Organism/Cell LineBioactivityQuantitative DataReference(s)
Simple 3-AcylMagnesidin APseudomonas magnesiorubraGram-positive bacteriaAntibacterialMIC: 2–7 µg/mL[2]
Simple 3-AcylAscosetinAscomyceteGram-positive bacteria (incl. MRSA), Haemophilus influenzaeAntibacterialMIC: 2-16 µg/mL, 8 µg/mL[8]
Simple 3-AcylPenicillenol A1Penicillium sp. GQ-7HL-60CytotoxicityIC50: 0.76 µM[9]
Simple 3-AcylPenicillenol B1Penicillium sp. GQ-7HL-60CytotoxicityIC50: 3.20 µM[9]
Simple 3-AcylUnnamed DerivativePenicillium sp. SCSIO06868Staphylococcus aureus, MRSAAntibacterialMIC: 2.5 µg/mL[10]
N-AcylatedJamaicamides A-CMoorea producensH-460, Neuro-2aCytotoxicity, NeurotoxicityLC50: 15 µM[2]
MacrocyclicAscomylactam ADidymella sp. CYSK-4U251, SNB19 glioma cellsAntiproliferative-[4]

Table 1: Antibacterial and Cytotoxic Activities of Selected Acyl Tetramic Acid Natural Products.

Mechanism of Action: Protonophore Activity

A significant number of 3-acyltetramic acids exert their antibacterial effect by acting as protonophores.[11][12] This mechanism involves the disruption of the proton motive force (PMF) across the bacterial cytoplasmic membrane, which is essential for ATP synthesis, nutrient transport, and motility.[13][14] The lipophilic acyl side chain facilitates the insertion of the tetramic acid into the lipid bilayer. The acidic proton on the enolized tetramic acid ring can be released into the cytoplasm, while the deprotonated, anionic form can translocate back across the membrane to pick up a proton from the extracellular environment, effectively shuttling protons across the membrane and dissipating the transmembrane proton gradient (ΔpH) and membrane potential (ΔΨ).[11][12][13][14]

Caption: Protonophore mechanism of acyl tetramic acids.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis, isolation, and biological evaluation of acyl tetramic acid natural products.

General Synthesis of 3-Acyltetramic Acids via O-acylation and Acyl Migration

This protocol is adapted from the work of Schobert et al. and describes a common method for the synthesis of 3-acyltetramic acids.[15]

Materials:

  • N-substituted tetramic acid

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (for rearrangement)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • O-acylation:

    • To a solution of the N-substituted tetramic acid (1.0 equiv) and the carboxylic acid (1.1 equiv) in anhydrous DCM, add DCC (1.1 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting O-acyl tetramic acid by flash column chromatography on silica gel.

  • Acyl Migration (Fries-type Rearrangement):

    • Dissolve the purified O-acyl tetramic acid in anhydrous DCM.

    • Add an excess of a base, such as triethylamine (2.0-3.0 equiv) or an excess of DMAP (1.3 equiv).[15]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the rearrangement by TLC.

    • Upon completion, wash the reaction mixture with 1M HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final 3-acyltetramic acid by flash column chromatography.

Synthesis_Workflow start Start tetramic_acid N-substituted Tetramic Acid start->tetramic_acid carboxylic_acid Carboxylic Acid start->carboxylic_acid o_acylation O-acylation (DCC, cat. DMAP, DCM) tetramic_acid->o_acylation carboxylic_acid->o_acylation purification1 Purification (Filtration, Column Chromatography) o_acylation->purification1 o_acyl_product O-acyl Tetramic Acid Intermediate acyl_migration Acyl Migration (Excess Base, e.g., Et3N or DMAP) o_acyl_product->acyl_migration purification1->o_acyl_product c_acyl_product 3-Acyltetramic Acid Product acyl_migration->c_acyl_product purification2 Purification (Washing, Column Chromatography) c_acyl_product->purification2 end End purification2->end

Caption: General workflow for the synthesis of 3-acyltetramic acids.

Isolation of Acyl Tetramic Acids from Fungal Cultures

This protocol provides a general procedure for the isolation and purification of acyl tetramic acids from fungal fermentation broths.[8][10]

Materials:

  • Fungal culture broth

  • Ethyl acetate or other suitable organic solvent for extraction

  • Silica gel for column chromatography

  • Sephadex LH-20

  • Reversed-phase C18 silica gel

  • Solvents for chromatography (e.g., dichloromethane, methanol, water)

  • High-Performance Liquid Chromatography (HPLC) system (preparative or semi-preparative)

Procedure:

  • Extraction:

    • Separate the fungal mycelia from the culture broth by filtration.

    • Extract the culture filtrate multiple times with an equal volume of ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

    • Extract the mycelia with methanol or acetone, and then partition the extract between ethyl acetate and water. Combine the ethyl acetate layer with the filtrate extract.

  • Initial Fractionation:

    • Subject the crude extract to silica gel column chromatography using a step gradient of solvents, for example, dichloromethane-methanol (100:0 to 5:1).[8]

    • Collect fractions and monitor by TLC.

  • Further Purification:

    • Combine fractions containing the compounds of interest and subject them to further purification steps.

    • Use Sephadex LH-20 column chromatography with methanol as the eluent to remove pigments and other impurities.

    • Employ reversed-phase C18 Medium Pressure Liquid Chromatography (MPLC) with a methanol-water gradient (e.g., 10:90 to 100:0) for further separation.[10]

    • Final purification of individual compounds is typically achieved by semi-preparative HPLC on a C18 column.

Antibacterial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a purified acyl tetramic acid against a bacterial strain.[1][6]

Materials:

  • Purified acyl tetramic acid

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., chloramphenicol)

  • Solvent for dissolving the compound (e.g., DMSO)

Procedure:

  • Preparation of Inoculum:

    • Inoculate a single colony of the test bacterium into MHB and incubate overnight at 37°C.

    • Dilute the overnight culture with fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Further dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the acyl tetramic acid in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with no compound), and a sterility control (medium only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Alternatively, the MIC can be determined by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the negative control.

Cytotoxicity Assay: MTT Assay against H-460 Cells

This protocol describes a common colorimetric assay to assess the cytotoxicity of a compound on a cancer cell line.[9][16]

Materials:

  • NCI-H460 human non-small cell lung cancer cell line

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Purified acyl tetramic acid

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed H-460 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the acyl tetramic acid in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

    • Incubate the cells for 24-48 hours.

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

    • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

Acyl tetramic acid natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new therapeutic agents and agrochemicals. Their unique structural features and varied biological activities continue to attract considerable interest from the scientific community. This technical guide has provided a comprehensive overview of the key aspects of this fascinating class of compounds, including their classification, biosynthesis, biological activities with quantitative data, and detailed experimental protocols for their synthesis, isolation, and bio-evaluation. The elucidation of their mechanisms of action, such as the protonophore activity, offers valuable insights for the rational design of novel and more potent derivatives. It is anticipated that continued research in this area will lead to the discovery of new acyl tetramic acid natural products and the development of innovative applications in medicine and agriculture.

References

The Multifaceted Biological Activities of Equisetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin, a natural product belonging to the acyl-tetramic acid class of secondary metabolites, is primarily produced by various species of the fungal genus Fusarium.[1] First isolated in the 1970s, it has since garnered significant scientific interest due to its diverse and potent biological activities.[2] This technical guide provides an in-depth overview of the known biological effects of this compound, with a focus on its antimicrobial, anticancer, and enzyme-inhibitory properties. Quantitative data from various studies are summarized, key experimental methodologies are detailed, and relevant signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this promising bioactive compound.

Antimicrobial Activity

This compound exhibits a broad spectrum of antimicrobial activity against various pathogens, including bacteria and fungi. Its efficacy is particularly notable against Gram-positive bacteria.[1][3]

Antibacterial Activity

This compound has demonstrated potent activity against a range of bacteria, including multidrug-resistant (MDR) strains.[3] It is effective against several Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.[1][4]

Mechanism of Action: The primary antibacterial mechanism of this compound involves the inhibition of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the first committed step of fatty acid biosynthesis.[5] Specifically, it targets the biotin carboxylase subunit of ACC.[5] This mode of action is distinct from many currently used antibiotics, suggesting a lower likelihood of cross-resistance.

Synergistic Effects: A significant area of research is the synergistic activity of this compound with other antibiotics. Notably, it has been shown to restore the sensitivity of colistin-resistant Gram-negative bacteria to colistin.[6][7] Colistin is believed to disrupt the outer membrane of Gram-negative bacteria, facilitating the entry of this compound to its intracellular target.[6] This combination therapy leads to rapid bactericidal effects.[6]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

Bacterial SpeciesMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzicola4–16[2]
Xanthomonas oryzae pv. oryzae4–16[2]
Pseudomonas solanacearum4–16[2]
Bacillus subtilis ATCC 196596.25[4]
Staphylococcus aureus8-16[4]
Methicillin-resistant S. aureus (MRSA)8-16[4]
Antifungal Activity

This compound also displays significant fungicidal activity against various plant pathogenic fungi.[2]

Quantitative Data: Half Maximal Effective Concentration (EC50)

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinerea10.7[2]
Fusarium graminearum12.9[2]
Sclerotinia sclerotiorum17.1[2]
Rhizoctonia solani21.0[2]

Anticancer and Cytotoxic Activity

While the primary focus of this compound research has been on its antimicrobial properties, it also exhibits cytotoxic activity against various cancer cell lines.[1][8] The structurally related compound, (+)-fusarisetin A, which can be derived from this compound, has shown potential anticancer activity.[9] Further research is needed to fully elucidate the anticancer potential and mechanism of action of this compound itself.

Enzyme Inhibition

This compound's biological activities are intrinsically linked to its ability to inhibit specific enzymes.

HIV-1 Integrase Inhibition

This compound has been identified as an inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[8] It inhibits both the 3'-end processing and strand transfer steps of the integration process. This activity is mechanistically distinct from previously identified inhibitors.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

Recent studies have revealed that this compound can inhibit the enzyme 11β-HSD1, which is a therapeutic target for obesity.[10] By inhibiting this enzyme in adipose tissue, this compound has been shown to have anti-obesity effects in vitro and in vivo.[10]

Mitochondrial ATPase Inhibition

This compound is a potent inhibitor of mitochondrial ATPases.[1][8] It also specifically inhibits substrate anion carriers of the inner mitochondrial membrane.[8]

Other Biological Activities

Herbicidal Activity

This compound has demonstrated significant herbicidal effects, particularly on the root growth of certain weeds. At a concentration of 100 µg/mL, it showed high inhibition rates against the root growth of Echinochloa crusgalli (98.8%) and Eclipta prostrata (94.4%).[2]

Modulation of Host Cell Autophagy

In the context of intracellular bacterial infections, this compound has been shown to activate the autophagy pathway in host cells.[3] This host-acting strategy helps to eradicate invasive pathogens like intracellular Staphylococcus aureus.[3]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This protocol is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Inoculum Preparation inoculation Inoculation of Microtiter Plate bacterial_culture->inoculation serial_dilution Serial Dilution of This compound serial_dilution->inoculation incubation Incubation inoculation->incubation visual_assessment Visual Assessment of Growth incubation->visual_assessment mic_determination MIC Determination visual_assessment->mic_determination time_kill_assay start Exponential Phase Bacterial Culture treatment Treatment with This compound start->treatment sampling Aliquots Taken at Time Intervals treatment->sampling plating Serial Dilution and Plating sampling->plating incubation Incubation plating->incubation counting Colony Forming Unit (CFU) Counting incubation->counting autophagy_pathway This compound This compound Host_Cell Host Cell This compound->Host_Cell Autophagy_Activation Autophagy Activation Host_Cell->Autophagy_Activation Autophagosome_Formation Autophagosome Formation Autophagy_Activation->Autophagosome_Formation Autolysosome_Formation Autolysosome Formation Autophagosome_Formation->Autolysosome_Formation Intracellular_S_aureus Intracellular S. aureus Intracellular_S_aureus->Autophagosome_Formation Bacterial_Clearance Bacterial Clearance Autolysosome_Formation->Bacterial_Clearance

References

Equisetin: A Comprehensive Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin is a fungal secondary metabolite, a member of the acyl-tetramic acid class of natural products, originally isolated from Fusarium equiseti.[1][2] It has garnered significant interest within the scientific community due to its diverse and potent biological activities, including antimicrobial, antiviral, and anticancer properties. This technical guide provides an in-depth overview of the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols for cited experiments, and visualizations of relevant pathways and workflows.

Core Mechanisms of Action

This compound exerts its biological effects through multiple mechanisms, primarily targeting cellular metabolism and enzymatic processes. The core mechanisms identified to date include profound effects on mitochondrial function, inhibition of key enzymes involved in microbial and viral replication, and modulation of host cellular pathways to combat intracellular pathogens.

Mitochondrial Perturbation

This compound significantly impacts mitochondrial function through a multi-faceted approach. It has been shown to inhibit substrate anion carriers of the inner mitochondrial membrane, disrupt ATPase activity, and induce the generation of reactive oxygen species (ROS).[3][4]

A primary mode of action is the inhibition of the 2,4-dinitrophenol (DNP)-stimulated ATPase activity in rat liver mitochondria.[3] This inhibition is concentration-dependent and specific to the inner mitochondrial membrane, as this compound does not affect the ATPase activity of submitochondrial particles or purified F1-ATPase.[3] Furthermore, this compound has been demonstrated to inhibit the uptake of ATP, phosphate, and dicarboxylates into the mitochondria.[3]

In the context of its antibacterial activity against intracellular pathogens like Staphylococcus aureus, this compound has been shown to induce mitochondrial-mediated ROS generation in host cells.[4][5] This increase in cellular ROS contributes to the clearance of the invading bacteria.

Enzyme Inhibition

This compound has been identified as a potent inhibitor of several key enzymes, underpinning its diverse biological activities.

  • HIV-1 Integrase: this compound is a well-documented inhibitor of HIV-1 integrase, an essential enzyme for the replication of the human immunodeficiency virus.[6][7] It inhibits both the 3'-end processing and strand transfer steps of the integration process.[7] This inhibition is mechanistically distinct from many other HIV-1 integrase inhibitors.[7]

  • Bacterial Acetyl-CoA Carboxylase (ACC): In bacteria, this compound targets the essential enzyme acetyl-CoA carboxylase, which catalyzes the first committed step in fatty acid biosynthesis.[2][4] Specifically, it has been shown to inhibit the biotin carboxylase (BC) component of ACC.[1][8] This disruption of fatty acid synthesis is a key component of its antibacterial activity against Gram-positive bacteria.

  • 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1): this compound has been identified as an inhibitor of 11β-HSD1, an enzyme involved in the conversion of inactive cortisone to active cortisol.[6][7] This inhibition suggests potential therapeutic applications in metabolic disorders such as obesity.[7]

Antibacterial and Host-Modulating Activity

This compound demonstrates robust antibacterial activity, particularly against Gram-positive bacteria.[1][5] Its mechanism against intracellular bacteria is unique, as it appears to target the host cell to eliminate the pathogen.[5][9] Studies have shown that this compound potentiates host cell autophagy and induces mitochondrial-mediated ROS generation, creating an unfavorable environment for intracellular S. aureus.[5][9]

Furthermore, this compound exhibits synergistic activity with antibiotics like colistin against multidrug-resistant Gram-negative bacteria.[10] It is proposed that colistin disrupts the outer membrane of Gram-negative bacteria, facilitating the entry of this compound to its intracellular targets.[10]

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's biological activities.

Table 1: Enzyme Inhibition Data

Target EnzymeOrganism/SystemIC50Reference(s)
DNP-stimulated ATPaseRat Liver Mitochondria~8 nmol/mg protein[3][6]
HIV-1 Integrasein vitroNot specified[6][7]
Biotin Carboxylase (ACC)S. aureusNot specified[1][8]
11β-HSD13T3-L1 adipocytesPotent at 1 and 10 µmol/L[7]

Table 2: Antimicrobial Activity Data

OrganismStrainMIC (µg/mL)Reference(s)
Xanthomonas oryzae pv. oryzicola-4[11]
Bacillus subtilis-4[11]
Staphylococcus aureus-8[11]
Ralstonia solanacearum-16[11]
Xanthomonas oryzae pv. oryzae-16[11]

Table 3: Antifungal Activity Data

OrganismEC50 (µg/mL)Reference(s)
Botrytis cinerea10.7[11]
Fusarium graminearum12.9[11]
Sclerotinia sclerotiorum17.1[11]
Rhizoctonia solani21.0[11]

Key Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

DNP-Stimulated Mitochondrial ATPase Activity Assay

Objective: To determine the effect of this compound on the 2,4-dinitrophenol (DNP)-stimulated ATPase activity of isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Assay buffer (e.g., 75 mM Tris-HCl, pH 7.4, 50 mM KCl, 1 mM EDTA)

  • ATP solution (e.g., 100 mM)

  • DNP solution (e.g., 10 mM)

  • This compound solutions at various concentrations

  • Reagents for phosphate determination (e.g., Malachite Green-based assay)

  • Microplate reader

Procedure:

  • Isolate mitochondria from rat liver using standard differential centrifugation methods.

  • Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford assay).

  • In a microplate, add the assay buffer to each well.

  • Add the desired concentrations of this compound to the test wells and a vehicle control to the control wells.

  • Add the mitochondrial suspension to each well to a final protein concentration of approximately 0.5 mg/mL.

  • Pre-incubate the plate at 37°C for 5 minutes.

  • Add DNP to the wells to a final concentration that elicits maximal ATPase stimulation (e.g., 1 mM).

  • Initiate the reaction by adding ATP to a final concentration of 5 mM.

  • Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

  • Stop the reaction by adding a reagent that halts enzymatic activity and allows for phosphate detection (e.g., perchloric acid followed by neutralization).

  • Determine the amount of inorganic phosphate released using a colorimetric method, such as the Malachite Green assay.

  • Measure the absorbance at the appropriate wavelength (e.g., 620 nm).

  • Calculate the specific activity of the ATPase (nmol Pi/min/mg protein) and determine the percent inhibition by this compound.

Measurement of Mitochondrial ROS Production

Objective: To quantify the effect of this compound on the production of reactive oxygen species (ROS) by mitochondria.

Materials:

  • Isolated mitochondria or cultured cells

  • Fluorescent ROS probe (e.g., MitoSOX™ Red for mitochondrial superoxide or DCFH-DA for general cellular ROS)

  • Assay buffer (e.g., HBSS)

  • This compound solutions at various concentrations

  • Positive control for ROS induction (e.g., Antimycin A)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • If using cultured cells, seed them in a black, clear-bottom 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for the desired time. Include untreated and positive control wells.

  • After treatment, wash the cells with pre-warmed assay buffer.

  • Load the cells with the fluorescent ROS probe according to the manufacturer's instructions (e.g., 5 µM MitoSOX™ Red for 10 minutes at 37°C).

  • Wash the cells to remove excess probe.

  • Add fresh assay buffer to each well.

  • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm for MitoSOX™ Red).

  • For flow cytometry, after loading the probe, detach the cells, wash, and resuspend in assay buffer for analysis.

  • Normalize the fluorescence intensity to the number of cells or protein concentration.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound that inhibits the visible growth of a specific bacterium.

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound stock solution

  • Sterile 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • In a 96-well microplate, perform serial two-fold dilutions of this compound in the growth medium.

  • Add the standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include a positive control well (bacteria and medium, no this compound) and a negative control well (medium only).

  • Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Determine the MIC by visual inspection as the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Optionally, read the optical density at 600 nm using a microplate reader.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound for a specified duration (e.g., 24, 48, or 72 hours). Include vehicle-treated control wells.

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

The following diagrams, generated using the DOT language, illustrate key aspects of this compound's mechanism of action and experimental workflows.

Equisetin_Mitochondrial_Effects cluster_mitochondrion Mitochondrion cluster_carriers Substrate Anion Carriers This compound This compound ATP_Carrier ATP This compound->ATP_Carrier Inhibits Pi_Carrier Pi This compound->Pi_Carrier Inhibits Dicarboxylate_Carrier Dicarboxylate This compound->Dicarboxylate_Carrier Inhibits ATPase DNP-Stimulated ATPase This compound->ATPase Inhibits ROS ROS Production This compound->ROS Induces InnerMembrane Inner Mitochondrial Membrane Matrix Mitochondrial Matrix

Caption: this compound's impact on mitochondrial function.

Equisetin_Antibacterial_Host_Modulation This compound This compound HostCell Host Cell This compound->HostCell Autophagy Autophagy Induction HostCell->Autophagy Potentiates Mitochondrion Mitochondrion HostCell->Mitochondrion Bacterium Intracellular Bacterium (e.g., S. aureus) BacterialClearance Bacterial Clearance Bacterium->BacterialClearance Autophagy->Bacterium Targets ROS ROS Generation Mitochondrion->ROS Induces ROS->Bacterium Damages MTT_Assay_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with this compound (and Controls) seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (2-4h, 37°C) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals (DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data (Calculate IC50) read_absorbance->analyze end End analyze->end

References

Antifungal Activity of Equisetin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

November 10, 2025

Abstract

Equisetin, a tetramic acid derivative produced by several species of Fusarium, has demonstrated notable antifungal properties. This technical guide provides an in-depth overview of the current understanding of this compound's antifungal activity, with a focus on its mechanism of action, spectrum of activity, and relevant experimental methodologies. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the potential of this compound as a novel antifungal agent. While current data primarily highlights its efficacy against plant pathogenic fungi, this guide also addresses its known effects on clinically relevant species and outlines key areas for future investigation.

Introduction

The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal drug resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products remain a rich source of such compounds. This compound, a secondary metabolite first isolated from Fusarium equiseti, has been the subject of interest due to its diverse biological activities, including antibacterial, antiviral, and herbicidal properties.[1] This guide focuses specifically on its antifungal activity, consolidating available quantitative data, detailing experimental protocols, and visualizing its proposed mechanism of action.

Spectrum of Antifungal Activity

The majority of available data on this compound's antifungal activity pertains to its efficacy against various plant pathogenic fungi. In contrast, limited information is available regarding its activity against human and animal fungal pathogens.

Activity Against Plant Pathogenic Fungi

Studies have demonstrated that this compound exhibits a broad spectrum of activity against several economically important plant pathogens. The efficacy is often reported as the half-maximal effective concentration (EC₅₀), which is the concentration of a drug that gives half-maximal response.

Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinerea10.7[1]
Fusarium graminearum12.9[1]
Sclerotinia sclerotiorum17.1[1]
Rhizoctonia solani21.0[1]
Activity Against Human and Animal Pathogenic Fungi

Current research on the antifungal activity of this compound against clinically relevant fungi is limited. One study reported that this compound exhibited no activity against the pathogenic yeast Candida albicans at the concentrations tested.[2][3] There is a clear need for further comprehensive studies to determine the minimum inhibitory concentrations (MICs) of this compound against a broader range of human and animal fungal pathogens, including other Candida species, Aspergillus species, and dermatophytes.

Mechanism of Action

The precise molecular targets of this compound in fungi are still under investigation. However, current evidence strongly suggests that its antifungal activity is primarily mediated through the disruption of mitochondrial function, leading to a cascade of events culminating in cell death.

Mitochondrial Dysfunction

Studies on this compound and its analogs have revealed a significant impact on mitochondrial integrity and function. An this compound-like compound, TA-289, was found to induce aberrant mitochondrial morphology in Saccharomyces cerevisiae.[4] This effect was independent of the production of reactive oxygen species (ROS), suggesting a direct or indirect interaction with mitochondrial components.[4] Furthermore, research on rat liver mitochondria demonstrated that this compound inhibits substrate anion carriers of the inner mitochondrial membrane, including the ATP, phosphate, and dicarboxylate carriers.[5] This inhibition disrupts crucial metabolic processes that rely on the transport of these substrates into the mitochondrial matrix.

Inhibition of Spore Germination

This compound has been shown to be a potent inhibitor of fungal spore germination. In a study on Fusarium graminearum, this compound at a concentration of 100 µg/mL completely inhibited spore germination.[1] This suggests that this compound may interfere with the early metabolic or signaling processes required for the transition from a dormant spore to a vegetative hypha.

Potential Membrane Disruption

While direct evidence of this compound-induced membrane damage in fungi is still emerging, its synergistic activity with the membrane-disrupting antibiotic colistin against Gram-negative bacteria suggests a potential interaction with cellular membranes.[6] This combination therapy leads to the permeabilization of both the outer and inner bacterial membranes.[6] It is plausible that a similar mechanism contributes to its antifungal effects, possibly by facilitating its entry into the fungal cell or by directly compromising fungal membrane integrity.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature regarding the antifungal activity of this compound.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol is adapted from Wei et al. (2024) for determining the EC₅₀ of this compound against filamentous fungi.[1]

  • Preparation of Fungal Cultures: Pathogenic fungi are revived from preservation tubes and subcultured on Potato Dextrose Agar (PDA) plates 2-3 times before use.

  • Preparation of this compound Stock Solution: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution of a known concentration.

  • Preparation of Medicated Agar: The this compound stock solution is mixed with molten PDA (cooled to below 60 °C) to achieve the desired final concentrations. An equal amount of DMSO is used as a blank control. A known antifungal, such as Boscalid, can be used as a positive control.

  • Inoculation: A 5 mm fungal block is excised from the edge of an actively growing fungal colony and placed at the center of the medicated and control PDA plates.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 25-28 °C) for a period sufficient for the fungal colony in the control plate to reach a significant diameter.

  • Data Collection and Analysis: The diameter of the fungal colonies is measured. The percentage of mycelial growth inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the average diameter of the fungal colony in the control group and T is the average diameter of the fungal colony in the treatment group. The EC₅₀ value is then calculated using probit analysis.

Spore Germination Inhibition Assay

This protocol, also adapted from Wei et al. (2024), is used to assess the effect of this compound on fungal spore germination.[1]

  • Preparation of Spore Suspension: Spores are harvested from a mature fungal culture and suspended in sterile distilled water. The spore concentration is adjusted to a predetermined value (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.

  • Treatment: The spore suspension is mixed with different concentrations of this compound (dissolved in a minimal amount of DMSO and then diluted with water). A control with the same concentration of DMSO and a water-only control are included.

  • Incubation: A drop of the treated and control spore suspensions is placed on a sterile microscope slide, which is then placed in a moist chamber to prevent drying. The slides are incubated at an optimal temperature for germination (e.g., 25 °C) for a specific period (e.g., 8 hours).

  • Observation and Quantification: After incubation, a drop of lactophenol cotton blue is added to the spore suspension on the slide. The percentage of germinated spores is determined by observing at least 100 spores under a microscope. A spore is considered germinated if the length of the germ tube is equal to or greater than the diameter of the spore.

  • Calculation: The inhibition of spore germination is calculated as: Inhibition (%) = [(G_c - G_t) / G_c] * 100, where G_c is the percentage of germination in the control group and G_t is the percentage of germination in the treatment group.

Visualizations

The following diagrams, generated using the DOT language, illustrate the proposed mechanism of action and experimental workflows related to the antifungal activity of this compound.

Proposed Signaling Pathway of this compound's Antifungal Action

Equisetin_Mechanism cluster_mito Mitochondrial Targets This compound This compound Mitochondrion Fungal Mitochondrion This compound->Mitochondrion SubstrateCarriers Substrate Anion Carriers (ATP, Pi, Dicarboxylate) This compound->SubstrateCarriers Inhibition InnerMembrane Inner Mitochondrial Membrane MetabolicDisruption Disruption of Core Metabolism SubstrateCarriers->MetabolicDisruption MitochondrialMorphology Aberrant Mitochondrial Morphology MetabolicDisruption->MitochondrialMorphology Apoptosis Apoptosis MitochondrialMorphology->Apoptosis CellDeath Fungal Cell Death Apoptosis->CellDeath

Proposed mechanism of this compound-induced fungal cell death.
Experimental Workflow for Determining EC₅₀

EC50_Workflow Start Start PrepCulture Prepare Fungal Culture (PDA) Start->PrepCulture Prepthis compound Prepare this compound Stock (DMSO) Start->Prepthis compound Inoculate Inoculate Plates (5mm fungal plug) PrepCulture->Inoculate PrepAgar Prepare Medicated PDA Plates Prepthis compound->PrepAgar PrepAgar->Inoculate Incubate Incubate Plates Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate % Inhibition and EC₅₀ Measure->Calculate End End Calculate->End

Workflow for mycelial growth inhibition assay.
Logical Relationship of this compound's Antifungal Effects

Logical_Relationship This compound This compound Exposure MitoDysfunction Mitochondrial Dysfunction This compound->MitoDysfunction MembraneDamage Cell Membrane Perturbation (Hypothesized) This compound->MembraneDamage MetabolicCollapse Metabolic Collapse MitoDysfunction->MetabolicCollapse ApoptosisInduction Induction of Apoptosis MitoDysfunction->ApoptosisInduction FungalCellDeath Fungal Cell Death MembraneDamage->FungalCellDeath GerminationInhibition Inhibition of Spore Germination MetabolicCollapse->GerminationInhibition MetabolicCollapse->FungalCellDeath ApoptosisInduction->FungalCellDeath

Logical flow of this compound's antifungal effects.

Conclusion and Future Directions

This compound demonstrates significant antifungal activity, particularly against a range of plant pathogenic fungi. The primary mechanism of action appears to be the induction of mitochondrial dysfunction, leading to metabolic collapse and ultimately, fungal cell death. Its ability to inhibit spore germination further highlights its potential as a control agent.

However, a significant knowledge gap exists regarding its efficacy against human and animal fungal pathogens. To advance this compound as a potential therapeutic agent, future research should focus on:

  • Comprehensive Antifungal Susceptibility Testing: Determining the MICs of this compound against a broad panel of clinically relevant fungi, including various species of Candida, Aspergillus, Cryptococcus, and dermatophytes.

  • Elucidation of Molecular Targets: Identifying the specific fungal proteins or enzymes within the mitochondria (or elsewhere) that this compound directly interacts with.

  • Investigation of Synergistic Interactions: Exploring the potential for synergistic effects when this compound is combined with existing antifungal drugs, which could lower required dosages and combat resistance.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the efficacy of this compound in animal models of fungal infections and assessing its toxicological profile to determine its therapeutic window.

Addressing these areas will be crucial in determining the viability of this compound as a lead compound for the development of a new class of antifungal drugs.

References

Herbicidal Potential of Equisetin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin, a natural product belonging to the class of 3-acyltetramic acids, has demonstrated significant herbicidal properties. Isolated from endophytic fungi such as Fusarium sp., this compound exhibits potent inhibitory effects on the root and shoot growth of various weed species. This technical guide provides an in-depth analysis of the current understanding of this compound's herbicidal potential, including its proposed mechanisms of action, quantitative efficacy data, and detailed experimental protocols for its evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of novel herbicides.

Introduction

The increasing demand for sustainable agricultural practices has fueled the search for novel, effective, and environmentally benign herbicides. Natural products derived from microorganisms represent a promising reservoir of bioactive compounds with potential applications in agriculture. This compound, a secondary metabolite produced by various fungi, including those of the Fusarium genus, has emerged as a molecule of interest due to its broad-spectrum biological activities, including herbicidal effects.[1][2] This guide synthesizes the available scientific literature on the herbicidal potential of this compound, with a focus on its mode of action, efficacy, and the methodologies used for its assessment.

Quantitative Data on Herbicidal and Antimicrobial Activity

This compound has been shown to be effective against a range of plant pathogens and weeds. The following tables summarize the quantitative data on its biological activity.

Table 1: Herbicidal Activity of this compound against Various Weed Species [1]

Target Weed SpeciesConcentration (µg/mL)Inhibition Rate - Root (%)Inhibition Rate - Shoot (%)
Echinochloa crusgalli20098.137.5
10098.8-
Eclipta prostrata10094.4-
Euphorbia prostrata200--
10098.841.6
50--
25--

Table 2: Antifungal Activity of this compound (EC50 values) [1]

Pathogenic FungiEC50 (µg/mL)
Botrytis cinerea10.7
Fusarium graminearum12.9
Sclerotinia sclerotiorum17.1
Rhizoctonia solani21.0

Table 3: Antibacterial Activity of this compound (MIC values) [1]

Pathogenic BacteriaMIC (µg/mL)
Xanthomonas oryzae pv. oryzicola4
Xanthomonas oryzae pv. oryzae4-16
Pseudomonas solanacearum4-16
Staphylococcus aureus4-16
Bacillus subtilis4

Proposed Mechanisms of Action and Signaling Pathways

While the precise herbicidal mode of action of this compound in plants is still under investigation, several potential mechanisms have been proposed based on its chemical class and studies in other biological systems.

Inhibition of Abscisic Acid (ABA) Synthesis

Studies on 3-acyltetramic acids, the chemical class to which this compound belongs, suggest that these compounds may act as herbicides by inhibiting the synthesis of the plant hormone abscisic acid (ABA).[3][4] ABA is a key regulator of seed dormancy, germination, and plant responses to environmental stress. Inhibition of ABA synthesis would disrupt these critical processes, leading to impaired growth and development, and ultimately, plant death.

ABA_Inhibition_Pathway This compound This compound ABA_Synth Abscisic Acid Biosynthesis Pathway This compound->ABA_Synth Inhibits ABA Abscisic Acid (ABA) ABA_Synth->ABA Seed_Germination Seed Germination ABA->Seed_Germination Regulates Plant_Growth Plant Growth & Development ABA->Plant_Growth Regulates Stress_Response Stress Response ABA->Stress_Response Regulates

Proposed mechanism of this compound via inhibition of Abscisic Acid synthesis.
Inhibition of Acetyl-CoA Carboxylase (ACC)

Research has demonstrated that this compound is an inhibitor of bacterial acetyl-CoA carboxylase (ACC), a crucial enzyme in the biosynthesis of fatty acids.[5][6][7] Fatty acids are essential components of cell membranes and are vital for energy storage. While this has been shown in bacteria, it is a plausible mechanism in plants as well, as ACC plays a similarly critical role in plant fatty acid synthesis. Inhibition of plant ACC would disrupt membrane integrity and lipid metabolism, leading to cell death.

ACC_Inhibition_Pathway This compound This compound ACC Acetyl-CoA Carboxylase (ACC) This compound->ACC Inhibits Fatty_Acid_Synth Fatty Acid Biosynthesis ACC->Fatty_Acid_Synth Membrane_Integrity Cell Membrane Integrity Fatty_Acid_Synth->Membrane_Integrity Maintains Lipid_Metabolism Lipid Metabolism Fatty_Acid_Synth->Lipid_Metabolism Contributes to Cell_Death Cell Death Membrane_Integrity->Cell_Death Prevents Lipid_Metabolism->Cell_Death Prevents

Postulated mechanism of this compound via inhibition of Acetyl-CoA Carboxylase.
Disruption of Mitochondrial Respiration

Studies on rat liver mitochondria have shown that this compound can inhibit substrate anion carriers of the inner mitochondrial membrane.[8] This disruption of mitochondrial function would impair cellular respiration and ATP production, leading to a severe energy deficit within the plant cells and subsequent cell death.

Mito_Inhibition_Pathway This compound This compound Mito_Carriers Mitochondrial Inner Membrane Anion Carriers This compound->Mito_Carriers Inhibits Cell_Resp Cellular Respiration Mito_Carriers->Cell_Resp Facilitates ATP_Prod ATP Production Cell_Resp->ATP_Prod Energy_Deficit Cellular Energy Deficit ATP_Prod->Energy_Deficit Prevents Cell_Death Cell Death Energy_Deficit->Cell_Death

Hypothesized mechanism of this compound via disruption of mitochondrial function.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the evaluation of this compound's herbicidal potential.

Petri Dish Bioassay for Herbicidal Activity[1]

This protocol is used to assess the inhibitory effect of this compound on the germination and early growth of weed species.

Petri_Dish_Bioassay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Seed_Sterilization Surface sterilize weed seeds (e.g., 5% NaClO for 10 min) Rinse_Seeds Rinse seeds with sterile water (2-3 times) Seed_Sterilization->Rinse_Seeds Add_Seeds Place a defined number of sterilized seeds in each dish Rinse_Seeds->Add_Seeds Prepare_Solutions Prepare this compound solutions at various concentrations (e.g., 25, 50, 100, 200 µg/mL) in 0.25% DMSO Add_Solution Add 2 mL of test solution to each Petri dish Prepare_Solutions->Add_Solution Controls Prepare blank control (0.25% DMSO) and positive control (e.g., Penoxsulam) Controls->Add_Solution Petri_Dish_Prep Place two layers of filter paper in Petri dishes Petri_Dish_Prep->Add_Solution Add_Solution->Add_Seeds Incubation Incubate dishes in a controlled environment (e.g., 25°C, light/dark cycle) Add_Seeds->Incubation Measure_Growth After a set period (e.g., 7 days), measure root and shoot length Incubation->Measure_Growth Calculate_Inhibition Calculate the inhibition rate relative to the blank control Measure_Growth->Calculate_Inhibition

Workflow for the Petri dish bioassay to evaluate herbicidal activity.
Quantification of Abscisic Acid (ABA) in Plant Tissues by UPLC-MS[2]

This protocol outlines a method for the extraction, purification, and quantification of ABA from plant tissues to assess the impact of this compound treatment.

  • Sample Preparation:

    • Harvest plant tissue (e.g., leaves) and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue to a fine powder.

    • Record the fresh weight of the tissue.

  • Extraction:

    • Add a known amount of an internal standard (e.g., [²H₆]-ABA) to the homogenized tissue.

    • Extract the tissue with 80% methanol in water (v/v).

    • Centrifuge the sample and collect the supernatant.

  • Purification:

    • Perform a liquid-liquid partitioning of the supernatant with diethyl ether.

    • Collect the ether phase containing the ABA.

    • Evaporate the ether to dryness.

  • Analysis:

    • Resuspend the dried extract in a suitable solvent.

    • Analyze the sample using an Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) system.

    • Quantify the endogenous ABA levels by comparing the peak area of endogenous ABA to that of the internal standard.

Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This is a general protocol for a capillary electrophoretic assay to determine the inhibitory effect of this compound on ACC activity.[9]

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., potassium phosphate buffer, pH 7.55).

    • The assay mixture for the carboxyltransferase (CT) component should contain malonyl-CoA and biocytin.

    • The assay mixture for the biotin carboxylase (BC) component should contain ATP, MgCl₂, biotin, and potassium bicarbonate.

  • Enzyme Reaction:

    • Add the purified ACC enzyme (or its individual components, CT or BC) to the reaction mixture to initiate the reaction.

    • For inhibition studies, pre-incubate the enzyme with various concentrations of this compound before adding the substrates.

  • Analysis by Capillary Electrophoresis (CE):

    • Inject the reaction mixture into the CE system at specific time points (e.g., 1 minute and 9.5 minutes).

    • Monitor the formation of the product (acetyl-CoA for the CT assay) or the consumption of the substrate (ATP for the BC assay).

  • Data Analysis:

    • Calculate the enzyme activity based on the change in peak areas of the substrate and product.

    • Determine the inhibitory effect of this compound by comparing the enzyme activity in the presence and absence of the compound.

Measurement of Plant Mitochondrial Respiration[1][10][11][12][13]

This protocol describes the measurement of oxygen consumption in isolated plant mitochondria using a Clark-type oxygen electrode to assess the impact of this compound.

  • Isolation of Mitochondria:

    • Homogenize plant tissue (e.g., maize leaves or Arabidopsis seedlings) in an extraction buffer.

    • Perform differential centrifugation to obtain a crude mitochondrial pellet.

    • Purify the mitochondria using a density gradient centrifugation (e.g., Percoll gradient).

  • Respiration Measurement:

    • Resuspend the purified mitochondria in a respiration medium.

    • Add the mitochondrial suspension to the chamber of a Clark-type oxygen electrode.

    • Measure the basal rate of oxygen consumption.

    • Add substrates (e.g., NADH, succinate) and ADP to measure state 3 respiration.

    • Add inhibitors of the cytochrome and alternative oxidase pathways (e.g., KCN and SHAM, respectively) to dissect the electron transport chain.

    • To test the effect of this compound, add it to the chamber and measure the change in oxygen consumption rates.

Conclusion and Future Directions

This compound demonstrates significant potential as a natural herbicide. Its efficacy against economically important weeds, coupled with its antimicrobial properties, makes it an attractive candidate for further development. The proposed mechanisms of action, including the inhibition of abscisic acid synthesis, disruption of fatty acid biosynthesis via acetyl-CoA carboxylase inhibition, and impairment of mitochondrial respiration, offer multiple avenues for detailed investigation.

Future research should focus on:

  • Elucidating the precise molecular target(s) of this compound in plants.

  • Conducting in-planta studies to confirm the proposed mechanisms of action.

  • Performing structure-activity relationship (SAR) studies to optimize the herbicidal activity and selectivity of this compound derivatives.

  • Evaluating the environmental fate and ecotoxicological profile of this compound.

A deeper understanding of this compound's mode of action will be instrumental in its potential development as a commercial herbicide and in the design of novel synthetic herbicides with similar mechanisms.

References

Equisetin: An Allosteric Inhibitor of Biotin Carboxylase for Novel Antibiotic Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Equisetin, a natural product derived from Fusarium species, has emerged as a promising candidate for the development of a new class of antibiotics. Its unique mechanism of action, targeting the biotin carboxylase (BC) component of acetyl-CoA carboxylase (ACC) through allosteric inhibition, sets it apart from many existing antibiotics. ACC catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for bacterial survival. By inhibiting BC, this compound disrupts the production of vital fatty acids, leading to bacterial cell death. This technical guide provides a comprehensive overview of this compound as a biotin carboxylase inhibitor, including its mechanism of action, available quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biochemical pathways and experimental workflows.

Introduction

The rising threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. Fatty acid synthesis is an attractive target for antibiotic development as the bacterial pathway (FASII) is distinct from the mammalian pathway (FASI). Acetyl-CoA carboxylase (ACC), the enzyme responsible for the first committed step in fatty acid biosynthesis, is a key target within this pathway.[1][2] In most bacteria, ACC is a multi-subunit complex, with biotin carboxylase (BC) being one of its essential components.[3]

This compound is a tetramic acid-containing fungal metabolite that has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[2][4] Unlike many known BC inhibitors that compete with ATP at the active site, this compound binds to an allosteric site on the enzyme.[2] This allosteric inhibition provides a distinct advantage, potentially leading to higher specificity and a lower likelihood of cross-resistance with existing antibiotic classes.

Mechanism of Action

Biotin carboxylase catalyzes the ATP-dependent carboxylation of biotin, a vitamin covalently attached to the biotin carboxyl carrier protein (BCCP). This reaction proceeds in two steps within the BC active site: the activation of bicarbonate by ATP to form carboxyphosphate, followed by the transfer of the carboxyl group to biotin. The resulting carboxybiotin is then utilized by the carboxyltransferase (CT) component of ACC to carboxylate acetyl-CoA, forming malonyl-CoA, the primary building block for fatty acid synthesis.[3][5]

This compound exerts its inhibitory effect by binding to a site on biotin carboxylase that is distinct from the active site where ATP and biotin bind.[2] This binding event induces a conformational change in the enzyme, which in turn reduces its catalytic efficiency, thereby blocking the production of carboxybiotin and ultimately halting fatty acid synthesis.[6][7]

Quantitative Data

While extensive research has highlighted the potential of this compound, specific enzymatic inhibition constants such as IC50 and Ki values against purified biotin carboxylase are not yet widely available in the published literature. However, studies have reported on the potent antibacterial activity of this compound against various bacterial strains.

CompoundTarget Organism/EnzymeMeasurementValueReference
This compoundStaphylococcus aureusIC90 (bacterial growth)1 µg/mL[8]
This compoundRat intestinal epithelioid cells (IEC-6)IC50 (cell viability)19.33 µg/mL[4]

Note: The IC90 value represents the concentration required to inhibit the growth of 90% of the bacterial population and is not a direct measure of enzymatic inhibition. The IC50 against a mammalian cell line is provided for context regarding its selectivity.

Experimental Protocols

Purification of Recombinant Biotin Carboxylase (from S. aureus)

This protocol is adapted from established methods for purifying recombinant Staphylococcus aureus biotin carboxylase.[9][10][11]

a. Expression Vector and Host Strain:

  • The gene encoding biotin carboxylase from S. aureus is cloned into an expression vector (e.g., pET vector) with a hexahistidine (His6) tag for affinity purification.

  • The expression plasmid is transformed into a suitable E. coli expression host, such as BL21(DE3).

b. Culture and Induction:

  • Inoculate a starter culture of the transformed E. coli in Luria-Bertani (LB) broth containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.

  • Continue to incubate the culture at a lower temperature (e.g., 16-20°C) for 16-18 hours to enhance protein solubility.

c. Cell Lysis and Clarification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C to remove cell debris.

d. Affinity Chromatography:

  • Load the clarified lysate onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole) to remove non-specifically bound proteins.

  • Elute the His-tagged biotin carboxylase with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

e. Further Purification (Optional):

  • For higher purity, the eluted fractions can be pooled and subjected to size-exclusion chromatography.

  • Dialyze the purified protein against a suitable storage buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 1 mM DTT) and store at -80°C.

Biotin Carboxylase Coupled-Enzyme Inhibition Assay

This assay measures the ADP produced from the biotin carboxylase reaction by coupling it to the oxidation of NADH, which can be monitored spectrophotometrically. This protocol is based on established methods.[1]

a. Reagents:

  • Assay Buffer: 100 mM HEPES, pH 8.0

  • ATP solution

  • MgCl2 solution

  • KCl solution

  • Biotin solution

  • NaHCO3 solution

  • Phosphoenolpyruvate (PEP) solution

  • NADH solution

  • Pyruvate kinase (PK) / Lactate dehydrogenase (LDH) enzyme mix

  • Purified biotin carboxylase

  • This compound stock solution (in DMSO)

b. Assay Procedure:

  • In a 96-well microplate or a cuvette, prepare a reaction mixture containing assay buffer, MgCl2, KCl, NaHCO3, biotin, PEP, and NADH at their final desired concentrations.

  • Add varying concentrations of this compound (or DMSO as a vehicle control) to the wells.

  • Add the PK/LDH enzyme mix.

  • Initiate the reaction by adding a pre-determined concentration of purified biotin carboxylase.

  • Immediately start monitoring the decrease in absorbance at 340 nm at a constant temperature (e.g., 25°C or 37°C) using a microplate reader or spectrophotometer. The rate of NADH oxidation is directly proportional to the rate of ADP production by biotin carboxylase.

c. Data Analysis:

  • Calculate the initial reaction velocities from the linear portion of the absorbance versus time plots.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

  • To determine the inhibition constant (Ki) and the mechanism of inhibition, perform kinetic experiments by varying the concentration of one substrate (e.g., ATP or biotin) while keeping the other substrates at a constant concentration, at different fixed concentrations of this compound. Analyze the data using appropriate kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk).

Mandatory Visualizations

Biotin_Carboxylase_Reaction cluster_0 Biotin Carboxylase Active Site ATP ATP Carboxyphosphate Carboxyphosphate (intermediate) ATP->Carboxyphosphate Mg2+ Bicarbonate Bicarbonate (HCO3-) Bicarbonate->Carboxyphosphate Biotin Biotin-BCCP Carboxybiotin Carboxybiotin-BCCP Biotin->Carboxybiotin ADP ADP Carboxyphosphate->ADP Pi Pi Carboxyphosphate->Pi Carboxyphosphate->Carboxybiotin

Caption: Biotin Carboxylase Catalytic Cycle.

Allosteric_Inhibition_Mechanism cluster_0 Active Enzyme cluster_1 Allosteric Inhibition Enzyme_Active Biotin Carboxylase (Active Conformation) Product ADP, Pi, Carboxybiotin Enzyme_Active->Product Enzyme_Inactive Biotin Carboxylase (Inactive Conformation) Substrate ATP, Biotin, HCO3- Substrate->Enzyme_Active This compound This compound This compound->Enzyme_Active Binds to allosteric site No_Product No Product Formation Substrate2 ATP, Biotin, HCO3- Substrate2->Enzyme_Inactive Cannot bind effectively

Caption: Allosteric Inhibition of Biotin Carboxylase by this compound.

Experimental_Workflow A 1. Purify Recombinant Biotin Carboxylase B 2. Perform Coupled-Enzyme Assay with varying this compound concentrations A->B C 3. Determine IC50 Value B->C D 4. Conduct Kinetic Studies (vary substrate and inhibitor concentrations) B->D E 5. Analyze Data with Kinetic Models (e.g., Lineweaver-Burk plots) D->E F 6. Determine Ki and Mechanism of Inhibition E->F

Caption: Workflow for Characterizing this compound Inhibition.

Conclusion

This compound represents a compelling starting point for the development of novel antibiotics targeting the essential fatty acid synthesis pathway in bacteria. Its allosteric inhibition of biotin carboxylase offers a mechanism that is distinct from currently available drugs, suggesting a potential for efficacy against resistant strains. While further research is needed to fully elucidate its kinetic parameters and in vivo efficacy, the information and protocols provided in this guide offer a solid foundation for researchers and drug developers to advance the study of this compound and its analogues as a new generation of antibacterial agents.

References

Topic: Equisetin-Induced Mitochondrial Reactive Oxygen Species Generation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

Equisetin, a tetramic acid natural product derived from Fusarium species, has garnered interest for its diverse biological activities, including antibiotic and cytotoxic properties. Recent evidence highlights its unique mechanism of action which involves the induction of mitochondrial-mediated reactive oxygen species (ROS). This technical guide provides a comprehensive overview of the core mechanisms by which this compound stimulates mitochondrial ROS generation. It summarizes key quantitative data, details the underlying signaling and molecular interactions, and provides standardized experimental protocols for investigating these effects. This document is intended to serve as a foundational resource for researchers in cellular biology, pharmacology, and drug development exploring the therapeutic potential and toxicological profile of this compound and related compounds.

Mechanism of Action: Inhibition of Mitochondrial Substrate Carriers

The primary mechanism by which this compound is understood to induce mitochondrial ROS is through the direct inhibition of substrate anion carriers located in the inner mitochondrial membrane.[1] This targeted disruption of mitochondrial transport processes appears to be the initiating event leading to oxidative stress.

Studies on isolated rat liver mitochondria have demonstrated that this compound specifically inhibits:

  • The Phosphate Carrier (PiC) : Essential for transporting inorganic phosphate (Pi) into the mitochondrial matrix, a requisite for ATP synthesis.

  • The Dicarboxylate Carrier : Responsible for the transport of dicarboxylates such as malate and succinate across the inner membrane.

  • The ATP-Mg/Pi Carrier : this compound inhibits the uptake of ATP into mitochondria.[1]

By impeding the transport of these crucial substrates, this compound disrupts the normal flux of metabolites required for oxidative phosphorylation. This disruption is believed to cause an imbalance in the electron transport chain (ETC), leading to an increased rate of electron leakage, particularly at Complex I and Complex III. Leaked electrons prematurely react with molecular oxygen (O₂) to form the superoxide anion (O₂•⁻), the primary mitochondrial ROS. This proposed mechanism is supported by findings that an intact ETC is necessary for ROS generation by this compound-like compounds.

Signaling Pathway for ROS Generation

The following diagram illustrates the direct molecular mechanism by which this compound leads to the production of mitochondrial ROS.

Caption: this compound inhibits substrate carriers, disrupting the ETC and causing ROS production.

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the bioactivity of this compound. While direct quantification of ROS fold-increase is limited in peer-reviewed literature, data on mitochondrial inhibition and antimicrobial efficacy provide context for effective concentrations.

Table 1: Effects of this compound on Mitochondrial Functions

Parameter System Effective Concentration % Inhibition Reference
DNP-stimulated ATPase activity Isolated Rat Liver Mitochondria ~8 nmol/mg protein 50% [1]

| ATP Uptake | Isolated Rat Liver Mitochondria | ~8 nmol/mg protein | 50% |[1] |

Table 2: Antimicrobial Activity and ROS Induction of this compound

Organism/Cell Line Assay Concentration (µM) Effect Reference
Bacillus cereus Minimum Bactericidal Conc. (MBC) 7.8 Bactericidal [2]
Listeria monocytogenes Minimum Bactericidal Conc. (MBC) 31.25 Bactericidal [2]
Enterococcus faecalis Minimum Inhibitory Conc. (MIC) 31.25 Bacteriostatic [2]
S. aureus ROS Detection (DCFH-DA) 15.63 - 125 Dose-dependent increase in ROS [2]

| S. aureus-infected IEC-6 cells | ROS Detection (DCFH-DA) | Not specified | Increased ROS vs. untreated |[2] |

Putative Downstream Signaling Consequences

The generation of mitochondrial ROS is a potent cellular signal that can trigger a variety of downstream pathways, notably those involved in cellular stress responses and apoptosis. While specific studies linking this compound-induced ROS to these pathways are yet to be published, it is plausible to hypothesize the activation of canonical ROS-sensitive signaling cascades.

  • Nrf2 Antioxidant Response: Increased ROS can oxidize key cysteine residues on KEAP1, the negative regulator of Nrf2. This leads to the dissociation and nuclear translocation of Nrf2, which then binds to the Antioxidant Response Element (ARE) to upregulate a suite of protective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase-1 (NQO1).

  • Intrinsic Apoptosis: Severe mitochondrial oxidative stress can lead to the opening of the mitochondrial permeability transition pore (mPTP), loss of mitochondrial membrane potential (ΔΨm), and the release of pro-apoptotic factors like cytochrome c into the cytosol. This initiates the caspase cascade, culminating in programmed cell death.

Hypothesized Downstream Pathways

This diagram outlines the potential cellular responses following the initial generation of mitochondrial ROS by this compound.

Putative_Downstream_Effects Hypothesized Downstream Effects of this compound-Induced ROS cluster_nrf2 Antioxidant Response cluster_apoptosis Intrinsic Apoptosis This compound This compound Mito Mitochondrial Carrier Inhibition This compound->Mito mROS Mitochondrial ROS (O₂•⁻, H₂O₂) Mito->mROS Keap1 Keap1 (oxidized) mROS->Keap1 initiates MMP Loss of Mitochondrial Membrane Potential (ΔΨm) mROS->MMP initiates Nrf2 Nrf2 Keap1->Nrf2 releases Nrf2_nuc Nuclear Nrf2 Nrf2->Nrf2_nuc translocates ARE ARE Binding Nrf2_nuc->ARE Antioxidant_Genes Upregulation of Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes CytC Cytochrome c Release MMP->CytC Caspase Caspase Activation CytC->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothesized pathways activated by this compound-induced mitochondrial ROS.

Experimental Protocols

Accurate measurement of mitochondrial ROS is critical for characterizing the effects of compounds like this compound. Below are detailed protocols for two standard assays: detection of mitochondrial superoxide with MitoSOX™ Red and total cellular ROS with DCFH-DA.

Protocol 1: Measurement of Mitochondrial Superoxide by Flow Cytometry

This protocol uses MitoSOX™ Red, a fluorogenic dye that selectively targets mitochondria and is oxidized by superoxide to produce red fluorescence.[3][4][5]

Materials:

  • MitoSOX™ Red Mitochondrial Superoxide Indicator (e.g., Thermo Fisher M36008)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer, pre-warmed to 37°C

  • Cell line of interest

  • Flow cytometer with appropriate lasers/filters (Ex: 510 nm, Em: 580 nm)

Procedure:

  • Cell Preparation: Culture cells to 80-90% confluency. Harvest and wash the cells, then resuspend in pre-warmed culture medium or buffer to a concentration of 0.5-1 x 10⁶ cells/mL.

  • Preparation of Reagents:

    • Prepare a 5 mM MitoSOX™ Red stock solution by dissolving 50 µg in 13 µL of high-quality DMSO. Aliquot and store at -20°C, protected from light.[6]

    • On the day of the experiment, prepare a working solution by diluting the 5 mM stock solution into pre-warmed HBSS to a final concentration of 1-5 µM. An optimal concentration should be determined empirically, but starting with a lower concentration (e.g., 1 µM) is recommended to ensure mitochondrial specificity.[3]

  • This compound Treatment: Aliquot cell suspensions into flow cytometry tubes. Add this compound at the desired final concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Antimycin A). Incubate for the desired time period at 37°C.

  • Staining: Add the MitoSOX™ Red working solution to each tube to achieve the final desired concentration (e.g., 1 µM).

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[5]

  • Washing: Centrifuge the cells (e.g., 400 x g for 5 minutes) and discard the supernatant. Wash the cell pellet twice with pre-warmed HBSS to remove excess probe.

  • Analysis: Resuspend the final cell pellet in fresh buffer. Analyze immediately on a flow cytometer, measuring fluorescence in the appropriate channel (e.g., PE channel). Record the mean fluorescence intensity (MFI) for each sample.

Protocol 2: Measurement of Total Cellular ROS using DCFH-DA

This protocol uses 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable probe that is deacetylated by cellular esterases and then oxidized by various ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[7][8][9]

Materials:

  • DCFH-DA (e.g., Sigma-Aldrich D6883)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Serum-free cell culture medium (e.g., DMEM), pre-warmed to 37°C

  • Phosphate-Buffered Saline (PBS)

  • Adherent cells cultured in a black, clear-bottom 96-well plate

  • Fluorescence microplate reader (Ex: ~485 nm, Em: ~535 nm)

Procedure:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that will achieve ~90% confluency on the day of the experiment (e.g., 50,000 cells/well). Culture overnight.[8]

  • This compound Treatment: Remove the culture medium and replace it with medium containing the desired concentrations of this compound, a vehicle control, and a positive control (e.g., 250 µM Tert-Butyl Hydrogen Peroxide). Incubate for the desired time.

  • Preparation of DCFH-DA Solution: Prepare a 10-20 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution into pre-warmed, serum-free medium to a final working concentration of 10-20 µM. Protect from light.[8]

  • Staining: Remove the treatment medium and wash the cells once with pre-warmed PBS. Add 100 µL of the DCFH-DA working solution to each well.

  • Incubation: Incubate the plate for 30-45 minutes at 37°C in the dark.[8]

  • Washing: Aspirate the DCFH-DA solution and gently wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Analysis: Add 100 µL of PBS to each well. Immediately measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of ROS generated.

Experimental Workflow Visualization

The following diagram provides a generalized workflow for assessing compound-induced mitochondrial ROS.

Experimental_Workflow General Workflow for Mitochondrial ROS Assessment start Start step1 1. Seed and Culture Cells (to ~80-90% confluency) start->step1 step2 2. Treat Cells - this compound (various conc.) - Vehicle Control (DMSO) - Positive Control (e.g., Antimycin A) step1->step2 step3 3. Incubate (for specified duration, 37°C) step2->step3 step4 4. Stain with Probe (e.g., 1-5 µM MitoSOX™ Red) step3->step4 step5 5. Incubate in Dark (15-30 min, 37°C) step4->step5 step6 6. Wash Cells (2x with warm buffer) step5->step6 step7 7. Analyze (Flow Cytometry or Fluorescence Microscopy) step6->step7 step8 8. Data Quantification (Mean Fluorescence Intensity) step7->step8 end_node End step8->end_node

Caption: A standardized workflow for measuring this compound's effect on mitochondrial ROS.

Conclusion and Future Directions

This compound induces mitochondrial ROS generation primarily by inhibiting inner mitochondrial membrane substrate carriers, leading to ETC dysfunction and superoxide production.[1] This mechanism provides a basis for its observed cytotoxic and antimicrobial activities.[2] While the direct upstream mechanism is partially elucidated, the downstream signaling consequences remain an important area for future investigation.

Key areas for further research include:

  • Direct Quantification of ROS: Precise measurement of the fold-increase in mitochondrial superoxide and hydrogen peroxide at various this compound concentrations and time points.

  • Elucidation of Downstream Pathways: Determining whether this compound-induced ROS actively engages stress response pathways like Nrf2/ARE or pro-apoptotic pathways, and quantifying the activation of key markers (e.g., nuclear Nrf2, caspase-3 cleavage).

  • Therapeutic Potential: Exploring whether the ROS-inducing properties of this compound can be selectively targeted against cancer cells or intracellular pathogens, which often have a compromised redox balance, making them more susceptible to oxidative insults.

This guide provides a framework for understanding and investigating the role of this compound as a modulator of mitochondrial function. The provided protocols and conceptual diagrams are intended to facilitate robust and reproducible research in this promising area.

References

Equisetin: A Comprehensive Technical Review for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the discovery, biosynthesis, biological activities, and experimental analysis of the fungal metabolite equisetin.

Introduction

This compound is a fungal secondary metabolite that has garnered significant interest within the scientific community due to its diverse and potent biological activities. First isolated in the 1970s, this meroterpenoid possesses a unique chemical structure, featuring a tetramic acid moiety linked to a decalin core.[1][2] Produced by various species of the Fusarium genus, this compound has demonstrated a broad spectrum of effects, including antibacterial, antifungal, anti-HIV, and cytotoxic activities.[1][3][4] This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions to aid researchers in drug discovery and development.

Chemical Structure and Biosynthesis

This compound (C₂₂H₃₁NO₄, Molar Mass: 373.49 g/mol ) is characterized by a trans-fused decalin ring system and an N-methylserine-derived tetramic acid moiety.[1][5][6][7] The biosynthesis of this compound is a complex process involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[8][9][10] The PKS module is responsible for the formation of the polyketide backbone, which is then conjugated to L-serine by the NRPS module.[9] Subsequent enzymatic reactions, including a Diels-Alder cycloaddition, lead to the formation of the characteristic decalin ring.[9]

Biological Activities and Quantitative Data

This compound exhibits a remarkable range of biological activities, which have been quantified in numerous studies. The following tables summarize the key quantitative data available in the literature.

Table 1: Antimicrobial Activity of this compound
OrganismAssay TypeMeasurementValueReference
Botrytis cinereaAntifungalEC₅₀10.7 µg/mL[1][11]
Fusarium graminearumAntifungalEC₅₀12.9 µg/mL[1][11]
Sclerotinia sclerotiorumAntifungalEC₅₀17.1 µg/mL[1]
Rhizoctonia solaniAntifungalEC₅₀21.0 µg/mL[1][11]
Xanthomonas oryzae pv. oryzicolaAntibacterialMIC4-16 µg/mL[1][11]
Xanthomonas oryzae pv. oryzaeAntibacterialMIC4-16 µg/mL[1][11]
Pseudomonas solanacearumAntibacterialMIC4-16 µg/mL[1][11]
Methicillin-resistant Staphylococcus aureus (MRSA)Antibacterial-Effective[12]
Vancomycin-resistant Enterococci (VRE)Antibacterial-Effective[12]
Bacillus cereusAntibacterialMBC7.8 µM[13]
Listeria monocytogenesAntibacterialMBC31.25 µM[13]
Enterococcus faecalisAntibacterialMIC31.25 µM[13]

EC₅₀: Half maximal effective concentration. MIC: Minimum inhibitory concentration. MBC: Minimum bactericidal concentration.

Table 2: Herbicidal Activity of this compound
Plant SpeciesConcentrationInhibition Rate (Root Growth)Reference
Echinochloa crusgalli100 µg/mL98.8%[1][11]
Eclipta prostrata100 µg/mL94.4%[1][11]
Table 3: Enzyme Inhibition and Other Activities
TargetActivityMeasurementValueReference
HIV-1 IntegraseInhibition-Effective[4][5]
11β-HSD1Inhibition-Effective[14][15]
2,4-dinitrophenol (Dnp)-stimulated ATPaseInhibitionIC₅₀~8 nmol per mg of protein[15]
Acetyl-CoA Carboxylase (ACC)Inhibition-Effective[16]

IC₅₀: Half maximal inhibitory concentration.

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently cited in this compound research.

Protocol 1: Bioassay-Guided Isolation of this compound from Fusarium sp.

Objective: To isolate this compound from a fungal culture using a bioassay to guide the fractionation process.

Materials:

  • Culture of Fusarium sp. (e.g., JDJR1)

  • Potato Dextrose Broth (PDB)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Thin-layer chromatography (TLC) plates (silica gel GF₂₅₄)

  • Antifungal bioassay materials (e.g., pathogenic fungi, agar plates)

  • Rotary evaporator

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Fermentation: Inoculate the Fusarium sp. into PDB and incubate under appropriate conditions to allow for fungal growth and metabolite production.

  • Extraction: After the incubation period, extract the culture broth with an equal volume of EtOAc. Concentrate the EtOAc extract using a rotary evaporator to obtain the crude extract.

  • Bioassay-Guided Fractionation: a. Subject the crude EtOAc extract to silica gel column chromatography. b. Elute the column with a gradient solvent system, starting with 100% CH₂Cl₂ and gradually increasing the polarity by adding MeOH. c. Collect fractions and test each fraction for antifungal activity using a standard bioassay (e.g., agar diffusion method) against a target pathogen. d. Identify the active fractions that show significant inhibition of fungal growth.

  • Purification: Pool the active fractions and subject them to further chromatographic purification steps (e.g., repeated column chromatography, preparative TLC) until a pure compound is obtained.

  • Structure Elucidation: Determine the structure of the purified compound as this compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[1]

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a bacterium.

Materials:

  • Pure this compound

  • Bacterial strains (e.g., Xanthomonas oryzae)

  • Mueller-Hinton broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in the wells of a 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Bacterial Inoculum: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add 100 µL of the bacterial inoculum to each well containing the this compound dilutions. Include a positive control (broth with bacteria, no this compound) and a negative control (broth only). Incubate the plate at the optimal growth temperature for the bacterium for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed. This can be determined visually or by measuring the optical density at 600 nm using a plate reader.

Signaling Pathways and Molecular Interactions

This compound's diverse biological activities are a result of its interaction with various cellular pathways and molecular targets.

Mechanism of Action against Bacteria

This compound's antibacterial activity, particularly against Gram-positive bacteria, is attributed to its inhibition of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid biosynthesis.[16] In Gram-negative bacteria, this compound's efficacy is limited by the outer membrane. However, when combined with a membrane-permeabilizing agent like colistin, this compound can effectively enter the cell and exert its inhibitory effect.[17][18] This synergistic action involves colistin disrupting the outer membrane, allowing this compound to reach its intracellular target.[17]

G cluster_gram_negative Gram-Negative Bacterium Outer Membrane Outer Membrane This compound This compound Outer Membrane->this compound allows entry Inner Membrane Inner Membrane Cytoplasm Cytoplasm ACC Acetyl-CoA Carboxylase This compound->ACC inhibits Colistin Colistin Colistin->Outer Membrane disrupts Fatty Acid Biosynthesis Fatty Acid Biosynthesis ACC->Fatty Acid Biosynthesis catalyzes Cell Death Cell Death Fatty Acid Biosynthesis->Cell Death inhibition leads to

Caption: Synergistic antibacterial action of this compound and colistin.

Host-Acting Mechanism against Intracellular Bacteria

This compound has been shown to eliminate intracellular Staphylococcus aureus through a host-acting mechanism.[3] It induces autophagy in the host cell, a cellular process for degrading and recycling cellular components, which helps to clear the invading bacteria.[3] Additionally, this compound can stimulate the production of reactive oxygen species (ROS) within the host cell's mitochondria, further contributing to the killing of intracellular pathogens.[13][19]

G cluster_host_cell Host Cell Mitochondria Mitochondria ROS Reactive Oxygen Species Mitochondria->ROS produces Autophagy Autophagy Intracellular S. aureus Intracellular S. aureus Autophagy->Intracellular S. aureus targets Bacterial Clearance Bacterial Clearance Intracellular S. aureus->Bacterial Clearance leads to This compound This compound This compound->Mitochondria stimulates This compound->Autophagy induces ROS->Intracellular S. aureus damages

Caption: Host-mediated clearance of intracellular bacteria by this compound.

Anti-obesity and Metabolic Effects

This compound has demonstrated anti-obesity effects by inhibiting the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the production of active cortisol in adipose tissue.[14] It also affects mitochondrial metabolism and can inhibit adipogenesis, the process of fat cell formation.[14][20]

G This compound This compound 11β-HSD1 11β-HSD1 This compound->11β-HSD1 inhibits Adipogenesis Adipogenesis This compound->Adipogenesis inhibits Cortisol Cortisol 11β-HSD1->Cortisol activates Cortisol->Adipogenesis promotes Lipid Accumulation Lipid Accumulation Adipogenesis->Lipid Accumulation leads to Anti-obesity Effect Anti-obesity Effect Lipid Accumulation->Anti-obesity Effect reduction leads to

Caption: Anti-obesity mechanism of this compound via 11β-HSD1 inhibition.

Conclusion

This compound stands out as a multifaceted natural product with significant therapeutic potential. Its broad range of biological activities, coupled with its unique mechanisms of action, makes it a compelling candidate for further investigation in the development of new antimicrobial, antiviral, and metabolic drugs. This technical guide provides a solid foundation for researchers by consolidating the current knowledge on this compound, offering detailed experimental frameworks, and visualizing its complex molecular interactions. Future research should focus on optimizing its therapeutic properties, exploring its full spectrum of molecular targets, and advancing its development through preclinical and clinical studies.

References

Preliminary Studies on Equisetin Cytotoxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of the preliminary research on the cytotoxic effects of Equisetin, a natural compound derived from fungi of the Fusarium genus. The information is tailored for researchers, scientists, and professionals in drug development, focusing on quantitative data, detailed experimental protocols, and the visualization of associated cellular pathways.

Quantitative Data on this compound's Cytotoxic Activity

The cytotoxic potential of this compound and its isomer, 5′-epithis compound, has been evaluated against various cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a substance required to inhibit a biological process by 50%.

A study on 5′-epithis compound demonstrated its cytotoxic effects on several human prostate cancer cell lines. The most significant activity was observed in PC-3 cells, with an IC50 value of 4.43 ± 0.24 μM[1][2]. This compound also showed cytotoxicity against LNCaP, 22Rv1, and DU145 prostate cancer cells[1]. The data indicates that the cytotoxic effect of 5′-epithis compound on PC-3 cells is both time-dependent and dose-dependent[1].

Table 1: Cytotoxicity of 5'-epithis compound in Human Prostate Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
5'-epithis compoundPC-34.43 ± 0.24[1][2]
5'-epithis compoundLNCaPNot specified[1]
5'-epithis compound22Rv1Not specified[1]
5'-epithis compoundDU145Not specified[1]

Mechanisms of this compound-Induced Cytotoxicity

Preliminary studies suggest that the cytotoxic effects of this compound derivatives are mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Research on 5′-epithis compound has shown that it induces apoptosis in PC-3 cells in a dose-dependent manner[1]. This process is believed to be initiated through the Death Receptor 5 (DR5) signaling pathway[1]. Key molecular events in this pathway include the upregulation of pro-apoptotic proteins such as Bcl-x and cleaved caspase-3, alongside an increase in the expression of cell cycle inhibitors p21 and p27[1]. Conversely, the expression of survivin, a protein that inhibits apoptosis, was found to be downregulated[1]. The activation of caspase-8 and caspase-3 is a critical step in DR5-mediated apoptosis[1].

G This compound 5'-epithis compound DR5 DR5 This compound->DR5 Upregulates Survivin Survivin This compound->Survivin Downregulates Bcl_x Bcl-x This compound->Bcl_x Upregulates Caspase8 Caspase-8 DR5->Caspase8 Activates Caspase3 Caspase-3 Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Survivin->Caspase3 Inhibits

Figure 1: Postulated signaling pathway of 5'-epithis compound-induced apoptosis.

Cell Cycle Arrest

In addition to inducing apoptosis, 5′-epithis compound has been observed to cause cell cycle arrest at the G1 phase in PC-3 cells[1][2]. This arrest is associated with the upregulation of the cell cycle inhibitors p21 and p27[1]. Generally, G1 phase arrest is controlled by the p53 and p21 pathways, which inhibit the activity of cyclin-CDK complexes (like Cyclin D1/CDK4 and Cyclin E/CDK2) that are necessary for the transition from G1 to the S phase[3].

G This compound 5'-epithis compound p21_p27 p21 / p27 This compound->p21_p27 Upregulates CDK_Cyclin Cyclin D1/CDK4 Cyclin E/CDK2 p21_p27->CDK_Cyclin Inhibits G1_S_Transition G1/S Transition CDK_Cyclin->G1_S_Transition Promotes G1_Arrest G1 Phase Arrest CDK_Cyclin->G1_Arrest

Figure 2: Logical diagram of 5'-epithis compound-induced G1 cell cycle arrest.

Detailed Experimental Protocols

Standardized protocols are crucial for the reproducibility of cytotoxicity studies. Below are detailed methodologies for key assays used in the preliminary assessment of this compound.

General Workflow for In Vitro Cytotoxicity Assessment

The typical workflow for assessing the cytotoxicity of a compound like this compound involves several key stages, from initial cell culture to final data analysis.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., PC-3) Cell_Seeding 2. Seed cells in 96-well plates Cell_Culture->Cell_Seeding Compound_Addition 3. Add this compound (serial dilutions) Cell_Seeding->Compound_Addition Incubation 4. Incubate for specific duration (e.g., 24, 48, 72h) Compound_Addition->Incubation Assay_Reagent 5. Add assay reagent (e.g., MTT, CellTox Green) Incubation->Assay_Reagent Assay_Incubation 6. Incubate as per protocol Assay_Reagent->Assay_Incubation Measurement 7. Measure signal (e.g., Absorbance, Fluorescence) Assay_Incubation->Measurement Calculation 8. Calculate % Viability and IC50 values Measurement->Calculation

Figure 3: General experimental workflow for cytotoxicity assessment.

Protocol for MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[4][5].

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6].

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).

  • 96-well plates.

  • Multi-well spectrophotometer (ELISA reader).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) in a humidified incubator (37°C, 5% CO2)[4].

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals[6][7].

  • Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals[6].

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution[8]. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader[4].

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol for Annexin V/PI Apoptosis Assay

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells using Annexin V (which binds to phosphatidylserine on the surface of apoptotic cells) and Propidium Iodide (PI, a DNA stain that enters cells with compromised membranes)[9][10][11].

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate).

  • Propidium Iodide (PI) solution.

  • 1X Annexin-binding buffer[12].

  • Phosphate-buffered saline (PBS).

  • Flow cytometer.

Procedure:

  • Cell Treatment: Culture and treat cells with this compound for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS[11].

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of approximately 1 x 10^6 cells/mL[12].

  • Staining:

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5-10 µL of PI solution[13].

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark[12].

  • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze the samples by flow cytometry within one hour[12].

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Harvest 1. Harvest treated and control cells Wash 2. Wash with cold PBS Harvest->Wash Resuspend 3. Resuspend in 1X Binding Buffer Wash->Resuspend Add_Stains 4. Add Annexin V-FITC and Propidium Iodide Resuspend->Add_Stains Incubate 5. Incubate for 15 min at RT in the dark Add_Stains->Incubate Dilute 6. Add 1X Binding Buffer Incubate->Dilute FCM 7. Analyze by Flow Cytometry Dilute->FCM Gating 8. Gate populations: Viable, Apoptotic, Necrotic FCM->Gating

References

Methodological & Application

Application Notes and Protocols: Purification of Equisetin by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin is a fungal metabolite belonging to the class of tetramic acid-containing natural products.[1] First isolated from Fusarium equiseti, it has demonstrated a range of biological activities, including antibiotic, anti-inflammatory, and potential anti-obesity properties.[1][2] Notably, this compound has been shown to regulate lipid metabolism through the activation of the AMP-activated protein kinase (AMPK) signaling pathway. It also exhibits synergistic activity with antibiotics like colistin against multi-drug resistant Gram-negative bacteria.[2] The purification of this compound from fungal fermentation broths is a critical step for its further study and potential therapeutic development. Column chromatography is a principal technique employed for this purpose.

This document provides detailed application notes and protocols for the purification of this compound from a fungal extract using silica gel column chromatography.

Data Presentation

The following tables summarize typical quantitative data obtained during the purification of this compound from a crude fungal extract. These values are representative and may vary depending on the fermentation conditions and scale of the purification.

Table 1: Summary of Purification Steps and Yield

Purification StepStarting Material (g)Product Mass (mg)Yield (%)Purity (%)
Crude Fungal Extract12.0--<5
Silica Gel Column (Step 1)12.0150012.5~60
Silica Gel Column (Step 2)1.520.51.37>95

Table 2: Column Chromatography Parameters

ParameterColumn 1 (Initial Fractionation)Column 2 (Final Purification)
Stationary Phase Silica Gel (60-200 mesh)Silica Gel (230-400 mesh)
Column Dimensions 6 cm x 40 cm2 cm x 30 cm
Mobile Phase Dichloromethane-Methanol GradientPetroleum Ether-Ethyl Acetate
Flow Rate 40 mL/min15 mL/min
Sample Loading Dry Loading with Silica GelWet Loading in Minimum Solvent
Fraction Volume 100 mL10 mL

Experimental Protocols

Preparation of Crude Fungal Extract

This protocol assumes the starting material is a crude extract obtained from the fermentation of an this compound-producing fungus, such as Fusarium sp.

  • Fermentation: Cultivate the this compound-producing fungal strain on a suitable medium (e.g., potato dextrose agar or a grain-based medium like white corn grits) for an appropriate duration (e.g., 21 days) to allow for the production of this compound.[3]

  • Extraction: Following incubation, extract the fungal culture with an organic solvent such as ethyl acetate (EtOAc).

  • Concentration: Concentrate the organic extract under reduced pressure using a rotary evaporator to yield a crude extract.

Protocol for Silica Gel Column Chromatography: Initial Fractionation

This step aims to perform a preliminary separation of the crude extract to enrich the fraction containing this compound.

  • Column Preparation:

    • Securely clamp a glass chromatography column (6 x 40 cm).

    • Place a small plug of glass wool at the bottom of the column.

    • Add a 1-2 cm layer of sand over the glass wool.

    • Prepare a slurry of silica gel (60-200 mesh) in dichloromethane (CH₂Cl₂).

    • Carefully pour the slurry into the column, allowing the solvent to drain. Gently tap the column to ensure even packing and remove any air bubbles.

    • Once the silica gel has settled, add another 1-2 cm layer of sand on top of the silica bed.

    • Equilibrate the column by passing 2-3 column volumes of CH₂Cl₂ through it.

  • Sample Loading (Dry Loading):

    • Dissolve the crude extract (12 g) in a minimal amount of a suitable solvent (e.g., methanol).

    • Add silica gel (approximately 2-3 times the weight of the extract) to the dissolved extract.

    • Remove the solvent by rotary evaporation to obtain a dry, free-flowing powder of the extract adsorbed onto the silica gel.

    • Carefully add this powder to the top of the prepared column.

  • Elution:

    • Begin elution with 100% CH₂Cl₂.

    • Gradually increase the polarity of the mobile phase by introducing methanol (MeOH). A suggested gradient is as follows:

      • CH₂Cl₂:MeOH (100:0)

      • CH₂Cl₂:MeOH (100:1)

      • CH₂Cl₂:MeOH (100:2)

      • CH₂Cl₂:MeOH (100:4)

      • CH₂Cl₂:MeOH (100:8)

      • CH₂Cl₂:MeOH (100:16)

      • CH₂Cl₂:MeOH (0:100)

    • Maintain a flow rate of approximately 40 mL/min.

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 100 mL).

    • Monitor the fractions by thin-layer chromatography (TLC) using a suitable solvent system (e.g., toluene-methanol, 7:3 v/v).[3]

    • Visualize the TLC plates using a UV lamp and/or a staining reagent (e.g., p-anisaldehyde spray followed by heating).[3]

    • Combine the fractions that show the presence of this compound.

Protocol for Silica Gel Column Chromatography: Final Purification

This second chromatography step is designed to purify this compound to a high degree from the enriched fraction.

  • Column Preparation:

    • Prepare a smaller column (e.g., 2 x 30 cm) with fine silica gel (230-400 mesh) using the slurry method with petroleum ether.

  • Sample Loading (Wet Loading):

    • Dissolve the combined, active fraction from the first column in a minimal volume of the initial mobile phase (e.g., petroleum ether:ethyl acetate, 30:70 v/v).

    • Carefully apply the dissolved sample to the top of the column.

  • Elution:

    • Elute the column with an isocratic mobile phase of petroleum ether:ethyl acetate (30:70, v/v).[1]

    • Maintain a flow rate of approximately 15 mL/min.

  • Fraction Collection and Analysis:

    • Collect smaller fractions (e.g., 10 mL).

    • Monitor the fractions by TLC as described previously.

    • Combine the fractions containing pure this compound.

    • Remove the solvent under reduced pressure to obtain pure this compound as a colorless oil.[1]

Visualizations

Signaling Pathway Diagram

Equisetin_AMPK_Pathway cluster_extracellular Extracellular cluster_cellular Cellular This compound This compound AMPK AMPK This compound->AMPK Activates PGC1a PGC1α AMPK->PGC1a Activates Fatty_Acid_Oxidation Fatty Acid Oxidation AMPK->Fatty_Acid_Oxidation Promotes Fas Fas AMPK->Fas Inhibits SREBP1c SREBP-1c AMPK->SREBP1c Inhibits mTOR mTOR AMPK->mTOR Inhibits LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKKb CaMKKβ CaMKKb->AMPK Phosphorylates UCP1 UCP1 PGC1a->UCP1 Increases Expression Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Promotes Lipogenesis Lipogenesis SREBP1c->Lipogenesis Promotes Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Promotes

Caption: this compound activates the AMPK signaling pathway.

Experimental Workflow Diagram

Equisetin_Purification_Workflow cluster_extraction Extraction & Initial Processing cluster_purification Purification cluster_analysis Analysis Fungal_Culture Fungal Culture (e.g., Fusarium sp.) Solvent_Extraction Solvent Extraction (Ethyl Acetate) Fungal_Culture->Solvent_Extraction Concentration Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Crude_Extract Crude Extract Concentration->Crude_Extract Column1 Silica Gel Column 1 (Coarse Silica, Gradient Elution) Crude_Extract->Column1 Fraction_Collection1 Fraction Collection & TLC Analysis Column1->Fraction_Collection1 Active_Fraction Bioactive Fraction Pool Fraction_Collection1->Active_Fraction Column2 Silica Gel Column 2 (Fine Silica, Isocratic Elution) Active_Fraction->Column2 Fraction_Collection2 Fraction Collection & TLC Analysis Column2->Fraction_Collection2 Pure_this compound Pure this compound Fraction_Collection2->Pure_this compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_this compound->Structure_Elucidation Bioassay Bioactivity Assays Pure_this compound->Bioassay

Caption: Workflow for the purification of this compound.

References

High-Performance Liquid Chromatography for the Analysis of Equisetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Equisetin is a mycotoxin produced by various species of Fusarium fungi. It exhibits a range of biological activities, including antibiotic and phytotoxic effects. Accurate and reliable analytical methods are crucial for the quantification and characterization of this compound in various matrices for research and drug development purposes. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Diode Array Detection (DAD) or Mass Spectrometry (MS), offers a robust and sensitive platform for the analysis of this compound. This document provides detailed application notes and protocols for the HPLC-based analysis of this compound.

Introduction

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For a complex molecule like this compound, HPLC provides the necessary resolution and sensitivity for accurate analysis. This application note details methodologies for the analysis of this compound using both HPLC with Diode Array Detection (HPLC-DAD) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS), providing researchers with the necessary protocols for their specific analytical needs.

Data Presentation

The following tables summarize the chromatographic conditions for the analysis of this compound based on published methods.

Table 1: HPLC-DAD Method Parameters for this compound Analysis

ParameterDescription
Column Eurospher-10 C18 (125 x 4 mm, 10 µm)
Mobile Phase A: Nanopure H2O with 0.1% formic acidB: Methanol
Gradient 10% B to 100% B in 60 minutes
Flow Rate Not Specified
Injection Volume 100 µL (of a 2 mg/mL sample reconstituted in 2 mL MeOH, then 100 µL of this solution transferred to a vial with 500 µL MeOH)
Detection Diode Array Detector (DAD) at 235, 254, 280, and 340 nm
Reference [1]

Table 2: LC-MS/MS Method Parameters for this compound Analysis

ParameterDescription
Column C18 column (2.1 x 100 mm, 1.7 µm)
Mobile Phase A: 0.1% formic acid aqueous solutionB: 0.1% formic acid methanol solution
Gradient 0.1–1.0 min, 60% A; 1.0–3.0 min, 95% A; 3.0–5.0 min, 95% A; 6.0–8.0 min, 60% A[2]
Flow Rate 0.3 mL/min[2]
Injection Volume 2 µL[2]
Detection Mass Spectrometry (MS) with Multiple Reaction Monitoring (MRM) in positive ion mode[2]
Reference [2]

Experimental Protocols

Protocol 1: HPLC-DAD Analysis of this compound

This protocol is based on the method described for the analytical HPLC of fungal extracts containing this compound[1].

1. Sample Preparation:

  • Accurately weigh 2 mg of the dried fungal extract or purified this compound sample.

  • Reconstitute the sample in 2 mL of HPLC grade methanol.

  • Sonicate the mixture for 10 minutes to ensure complete dissolution.

  • Centrifuge the solution at 3000 rpm for 5 minutes to pellet any insoluble material.

  • Transfer 100 µL of the supernatant to an HPLC vial containing 500 µL of HPLC grade methanol.

2. HPLC Instrumentation and Conditions:

  • HPLC System: A Dionex Ultimate 3000 System or equivalent, coupled to a photodiode array detector (DAD-3000RS)[1].

  • Column: Eurospher-10 C18 (125 x 4 mm, 10 µm)[1].

  • Mobile Phase A: Nanopure water with 0.1% formic acid.

  • Mobile Phase B: Methanol.

  • Gradient Program:

    • 0-60 min: 10% B to 100% B (linear gradient)

  • Injection Volume: 100 µL.

  • Detection: Monitor the elution at 235, 254, 280, and 340 nm. Known substances can be identified by comparing their UV spectra with an internal library[1].

3. Data Analysis:

  • Integrate the peak corresponding to this compound in the chromatogram.

  • For quantification, a calibration curve should be prepared using certified reference standards of this compound at a series of known concentrations.

  • The concentration of this compound in the sample can be determined by comparing its peak area to the calibration curve.

Protocol 2: LC-MS/MS Analysis of Intracellular this compound

This protocol is adapted from a study determining the accumulation of this compound in E. coli[2].

1. Sample Preparation (for intracellular accumulation):

  • Culture bacteria (e.g., E. coli) under the desired conditions with and without this compound treatment.

  • Harvest the bacterial cells by centrifugation.

  • Wash the cell pellet with an appropriate buffer (e.g., phosphate-buffered saline) to remove extracellular this compound.

  • Lyse the bacterial cells using a suitable method (e.g., sonication, chemical lysis) to release the intracellular contents.

  • Centrifuge the lysate to remove cell debris.

  • The supernatant containing the intracellular components is then subjected to LC-MS/MS analysis. Further solid-phase extraction (SPE) may be necessary to clean up the sample and concentrate the analyte.

2. LC-MS/MS Instrumentation and Conditions:

  • LC-MS/MS System: A high-performance liquid chromatography system coupled to a tandem mass spectrometer.

  • Column: C18 column (2.1 x 100 mm, 1.7 µm)[2].

  • Mobile Phase A: 0.1% formic acid in water[2].

  • Mobile Phase B: 0.1% formic acid in methanol[2].

  • Flow Rate: 0.3 mL/min[2].

  • Gradient Program:

    • 0.1–1.0 min: 40% B (equivalent to 60% A)

    • 1.0–3.0 min: 5% B (equivalent to 95% A)

    • 3.0–5.0 min: 5% B (equivalent to 95% A)

    • 6.0–8.0 min: 40% B (equivalent to 60% A)[2]

  • Injection Volume: 2 µL[2].

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Ion Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) for quantification of intracellular this compound[2]. Specific precursor-product ion transitions for this compound need to be determined and optimized.

3. Data Analysis:

  • The MRM data is used to quantify the amount of intracellular this compound.

  • A calibration curve prepared with this compound standards in a matrix similar to the sample lysate should be used for accurate quantification.

  • The results can be expressed as the amount of this compound per number of cells or per milligram of cellular protein.

Mandatory Visualization

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample (e.g., Fungal Extract) Dissolve Dissolve in Methanol Sample->Dissolve Sonicate Sonicate Dissolve->Sonicate Centrifuge Centrifuge Sonicate->Centrifuge Dilute Dilute for Injection Centrifuge->Dilute Inject Inject into HPLC Dilute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Detection (DAD or MS) Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Chromatogram->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Result Report Results Quantify->Result

Caption: Experimental workflow for the HPLC analysis of this compound.

HPLC_System Solvent Solvent Reservoir(s) (Mobile Phase) Pump Pump Solvent->Pump Mobile Phase Flow Injector Autosampler/Injector Pump->Injector Column HPLC Column Injector->Column Detector Detector (DAD or MS) Column->Detector DataSystem Data Acquisition System Detector->DataSystem Signal

Caption: Logical relationship of HPLC system components.

References

Mass Spectrometry Analysis of Equisetin: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin is a fungal metabolite belonging to the class of tetramic acid-containing compounds, first isolated from Fusarium equiseti. It has garnered significant interest within the scientific community due to its diverse biological activities, including antibiotic, anti-inflammatory, and potential anticancer properties. Accurate and sensitive quantification of this compound in various biological matrices is crucial for pharmacokinetic studies, mechanism of action investigations, and drug development pipelines. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is the method of choice for the sensitive and specific quantification of this compound. The method's principle relies on the selection of a specific precursor ion of this compound and its subsequent fragmentation into characteristic product ions.

Mass Spectrometry Parameters

The following table summarizes the optimized MRM parameters for the analysis of this compound in positive electrospray ionization (ESI+) mode. These parameters are critical for setting up a quantitative assay on a triple quadrupole mass spectrometer.

ParameterValue
Compound This compound
Ionization ModeESI+
Precursor Ion (m/z)388.2
Product Ion 1 (m/z) (Quantifier)168.1
Collision Energy (CE) for Product Ion 1 (eV)25
Product Ion 2 (m/z) (Qualifier)209.1
Collision Energy (CE) for Product Ion 2 (eV)20
Dwell Time (ms)100
Cone Voltage (V)30

Note: These parameters may require optimization depending on the specific mass spectrometer and LC conditions used.

Experimental Protocols

Sample Preparation

This protocol is suitable for the extraction of this compound from Fusarium spp. or other producing fungal strains.

Materials:

  • Fungal culture broth

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Centrifuge

  • Glassware

Procedure:

  • Grow the fungal strain in a suitable liquid medium (e.g., Potato Dextrose Broth) until sufficient production of this compound is achieved.

  • Separate the mycelium from the culture broth by filtration or centrifugation.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The crude extract can be further purified by column chromatography (e.g., silica gel) or preparative HPLC.

This protocol is designed for the analysis of this compound accumulation within bacterial cells.[1]

Materials:

  • Bacterial cell culture (e.g., E. coli) treated with this compound

  • Cold quenching solution (e.g., 60% methanol at -48°C)

  • Extraction solvent (e.g., 100% methanol at -48°C)

  • Centrifuge capable of reaching low temperatures

  • Liquid nitrogen

  • Lyophilizer (optional)

Procedure:

  • Harvest bacterial cells from the culture medium by rapid centrifugation at a low temperature.

  • Immediately quench the metabolic activity by resuspending the cell pellet in a cold quenching solution.

  • Centrifuge the quenched cells and discard the supernatant.

  • Resuspend the cell pellet in cold extraction solvent.

  • Perform three freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.

  • Centrifuge the lysate at high speed to pellet the cell debris.

  • Collect the supernatant containing the intracellular metabolites, including this compound.

  • The extract can be concentrated by vacuum centrifugation or lyophilization before LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 0-1 min: 5% B; 1-5 min: 5-95% B; 5-7 min: 95% B; 7-7.1 min: 95-5% B; 7.1-10 min: 5% B

MS/MS Conditions:

  • Use the MRM parameters listed in the "Quantitative Analysis by LC-MS/MS" section.

  • Operate the ESI source in positive ion mode.

  • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) according to the instrument manufacturer's recommendations.

Data Presentation and Interpretation

The acquired LC-MS/MS data should be processed using the instrument's software. A calibration curve should be constructed by analyzing a series of known concentrations of an this compound standard. The concentration of this compound in the unknown samples can then be determined by interpolating their peak areas against the calibration curve. The qualifier ion transition should be used to confirm the identity of this compound in the samples.

Visualizations

Experimental Workflow for Intracellular this compound Analysis

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture (Treated with this compound) quenching Quenching (Cold Methanol) bacterial_culture->quenching Harvest Cells extraction Extraction (Methanol & Freeze-Thaw) quenching->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant lcms LC-MS/MS Analysis (MRM Mode) supernatant->lcms Inject data_processing Data Processing & Quantification lcms->data_processing

Caption: Workflow for the extraction and analysis of intracellular this compound.

Proposed Mechanism of Action of this compound in Host Cells

moa cluster_host Host Cell Response This compound This compound HostCell Host Cell Autophagy Autophagy Induction This compound->Autophagy Mitochondria Mitochondria This compound->Mitochondria Bacteria Intracellular Bacteria Autophagy->Bacteria Engulfment ROS ROS Generation Mitochondria->ROS ROS->Bacteria Damage Clearance Bacterial Clearance Bacteria->Clearance

Caption: this compound's proposed mechanism of action in host cells.

References

Synthesis of Equisetin Derivatives and Analogs: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for the synthesis of Equisetin and its derivatives and analogs. It includes a summary of their biological activities, experimental procedures for key synthetic transformations, and visualizations of relevant biological pathways.

This compound, a fungal secondary metabolite belonging to the 3-decalinoyltetramic acid class, has garnered significant interest in the scientific community due to its diverse and potent biological activities. These include antimicrobial, herbicidal, and cytotoxic properties. The complex and unique chemical structure of this compound, characterized by a decalin ring system fused to an N-methyltetramic acid moiety, presents a compelling scaffold for synthetic modification and the development of novel therapeutic agents and agrochemicals. This document outlines synthetic strategies for this compound and its analogs, summarizes their biological activities, and provides detailed experimental protocols for their preparation.

Biological Activities of this compound and Its Derivatives

This compound and its analogs have demonstrated a broad spectrum of biological activities. The parent compound, this compound, is a potent inhibitor of various biological processes. A summary of the reported biological activities for this compound and some of its derivatives is presented in Table 1.

Compound/DerivativeTarget Organism/Cell LineActivity TypeQuantitative Data (IC₅₀/EC₅₀/MIC)Reference(s)
This compound Botrytis cinereaAntifungalEC₅₀: 10.7 µg/mL[1]
Fusarium graminearumAntifungalEC₅₀: 12.9 µg/mL[1]
Sclerotinia sclerotiorumAntifungalEC₅₀: 17.1 µg/mL[1]
Rhizoctonia solaniAntifungalEC₅₀: 21.0 µg/mL[1]
Xanthomonas oryzae pv. oryzicolaAntibacterialMIC: 4-16 µg/mL[1]
Xanthomonas oryzae pv. oryzaeAntibacterialMIC: 4-16 µg/mL[1]
Pseudomonas solanacearumAntibacterialMIC: 4-16 µg/mL[1]
Echinochloa crusgalli (root)Herbicidal98.8% inhibition at 100 µg/mL[1]
Eclipta prostrata (root)Herbicidal94.4% inhibition at 100 µg/mL[1]
Bacillus cereusAntibacterial (Bactericidal)MBC: 7.8 µM[2]
Listeria monocytogenesAntibacterial (Bactericidal)MBC: 31.25 µM[2]
Enterococcus faecalisAntibacterial (Bacteriostatic)MIC: 31.25 µM[2]
Fusarisetin A MDA-MB-231 (human breast cancer)Inhibition of cell migration7.7 nM[3]
MDA-MB-231 (human breast cancer)Inhibition of cell invasion26 nM[3]
MDA-MB-231 (human breast cancer)Inhibition of acinar morphogenesis77 nM[3]
Cryptocin Derivatives MCF-7 (human breast cancer)CytotoxicityIC₅₀ values vary with structure[3][4]

Synthetic Strategies and Protocols

The synthesis of this compound and its analogs often involves multi-step sequences that require careful control of stereochemistry. Key strategies include the intramolecular Diels-Alder reaction for the construction of the decalin core and biomimetic approaches that mimic the natural biosynthetic pathway.

Total Synthesis of this compound via Intramolecular Diels-Alder Reaction

A common and effective strategy for the total synthesis of this compound relies on a stereoselective intramolecular Diels-Alder (IMDA) reaction to construct the characteristic trans-decalin ring system.

Total_Synthesis_Workflow Start Commercially Available Starting Material (e.g., Citronellal) Step1 Chain Elongation and Functional Group Manipulation Start->Step1 Several Steps Step2 Formation of Diels-Alder Precursor (Triene-Dienophile) Step1->Step2 IMDA Intramolecular Diels-Alder Reaction Step2->IMDA Decalin trans-Decalin Core Intermediate IMDA->Decalin Step3 Attachment of N-methylserine Moiety Decalin->Step3 Step4 Dieckmann Condensation Step3->Step4 This compound This compound Step4->this compound Biomimetic_Synthesis_and_Derivatization This compound This compound Oxidative_Radical_Cyclization Oxidative Radical Cyclization This compound->Oxidative_Radical_Cyclization Chemical_Modification Chemical Modification (e.g., acylation, alkylation) This compound->Chemical_Modification Fusarisetin_A Fusarisetin A Oxidative_Radical_Cyclization->Fusarisetin_A Other_Derivatives Other this compound Derivatives Chemical_Modification->Other_Derivatives Antibacterial_Mechanism cluster_bacteria Bacterial Cell ACC Acetyl-CoA Carboxylase (ACC) Fatty_Acid_Syn Fatty Acid Biosynthesis ACC->Fatty_Acid_Syn Membrane Cell Membrane Integrity Fatty_Acid_Syn->Membrane Cell_Death Bacterial Cell Death Membrane->Cell_Death ROS Reactive Oxygen Species (ROS) Generation ROS->Cell_Death Colistin Colistin OM Outer Membrane (Gram-negative) Colistin->OM Disruption Equisetin_Entry This compound Entry OM->Equisetin_Entry Facilitates This compound This compound This compound->ACC Inhibition This compound->ROS This compound->Equisetin_Entry

References

Application Notes and Protocols for Screening Equisetin Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Equisetin and its Bioactivities

This compound is a fungal metabolite belonging to the acyl-tetramic acid class of natural products, first isolated from Fusarium equiseti. It has garnered significant interest within the scientific community due to its broad spectrum of biological activities. Structurally, this compound possesses a unique decalin ring system fused to an N-methylserine-derived tetramic acid moiety. This complex architecture contributes to its diverse pharmacological profile, which includes antimicrobial, antifungal, anti-HIV, anticancer, and anti-obesity properties.[1][2][3][4][5] These multifaceted bioactivities make this compound a compelling lead compound for drug discovery and development.

This document provides detailed application notes and standardized protocols for screening the various bioactivities of this compound. The included methodologies are intended to guide researchers in the systematic evaluation of this compound's therapeutic potential.

Quantitative Data Summary

The following tables summarize the reported quantitative data for this compound's bioactivity across various assays. This allows for a comparative overview of its potency against different targets.

Table 1: Antifungal Activity of this compound

Fungal SpeciesEC50 (µg/mL)Reference
Botrytis cinerea10.7[1][6]
Fusarium graminearum12.9[1][6]
Sclerotinia sclerotiorum17.1[1][6]
Rhizoctonia solani21.0[1][6]

Table 2: Antibacterial Activity of this compound

Bacterial SpeciesMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzicola4[1][6]
Bacillus subtilis4[1][6]
Xanthomonas oryzae pv. oryzae16[1][6]
Ralstonia solanacearum16[1][6]
Staphylococcus aureusNot specified, but active[1]

Table 3: Cytotoxicity of this compound

Cell LineIC50 / GI50Reference
Human CCRF-CEM cells144 nM (GI50)[4]
IEC-6 cells19.33 µg/mL (IC50)[3]

Experimental Protocols

Antifungal Bioassay: Mycelial Growth Inhibition

This protocol details the agar dilution method to determine the antifungal activity of this compound by measuring the inhibition of mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA)

  • This compound stock solution (in DMSO)

  • Sterile petri dishes (90 mm)

  • Fungal cultures (e.g., Botrytis cinerea, Fusarium graminearum)

  • Sterile cork borer (5 mm diameter)

  • Incubator (25°C)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., commercial fungicide)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Melt PDA medium and cool to approximately 50-60°C.

  • Add appropriate volumes of the this compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Also prepare a DMSO control (same volume of DMSO as the highest this compound concentration) and a positive control plate.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut 5 mm mycelial plugs from the edge of an actively growing fungal culture.

  • Place one mycelial plug in the center of each PDA plate (control and this compound-treated).

  • Incubate the plates at 25°C in the dark.

  • Monitor the growth of the fungal colonies daily. When the mycelium in the negative control plate has reached the edge of the plate, measure the diameter of the fungal colonies in all plates.

  • Calculate the percentage of mycelial growth inhibition (MGI) using the following formula: MGI (%) = [(dc - dt) / dc] x 100 Where:

    • dc = average diameter of the fungal colony in the control group.

    • dt = average diameter of the fungal colony in the treatment group.

  • Determine the EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) by plotting the MGI percentage against the logarithm of the this compound concentration.

Antibacterial Bioassay: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method to determine the MIC of this compound against various bacterial strains.

Materials:

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (DMSO)

  • Positive control (e.g., commercial antibiotic)

  • Triphenyltetrazolium chloride (TTC) or Resazurin solution (optional, for viability indication)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dispense 100 µL of sterile MHB into each well of a 96-well microtiter plate.

  • Add 100 µL of the this compound stock solution to the first well of each row to be tested and perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in decreasing concentrations of this compound across the plate.

  • Prepare a bacterial inoculum by suspending colonies from an overnight culture in MHB to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculate each well (except for the sterility control well) with 10 µL of the diluted bacterial suspension.

  • Include a positive control (bacteria with no this compound) and a negative/sterility control (MHB with no bacteria). A DMSO control should also be included to ensure the solvent does not inhibit bacterial growth.

  • Incubate the plate at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Optionally, add a viability indicator like TTC or Resazurin to each well and incubate for a further 1-4 hours to aid in the visualization of bacterial growth. A color change indicates viable bacteria.

Anti-HIV Bioassay: HIV-1 Integrase Inhibition

This protocol outlines a general procedure for assessing the inhibitory activity of this compound against HIV-1 integrase, a key enzyme in the viral replication cycle. This assay is often performed using commercially available kits.

Principle:

The assay measures the ability of HIV-1 integrase to catalyze the strand transfer reaction, which involves the insertion of a viral DNA analog (donor substrate) into a target DNA substrate. The inhibition of this process by a compound like this compound is quantified.

Materials:

  • HIV-1 Integrase Assay Kit (commercially available, e.g., from XpressBio) which typically includes:

    • Recombinant HIV-1 Integrase

    • Donor substrate DNA (biotinylated)

    • Target substrate DNA (labeled with a detectable tag, e.g., DIG)

    • Streptavidin-coated 96-well plates

    • Reaction and wash buffers

    • Detection antibody (e.g., anti-DIG-HRP)

    • Substrate for the detection enzyme (e.g., TMB)

    • Stop solution

  • This compound stock solution (in DMSO)

  • Microplate reader

Procedure (based on a typical kit protocol):

  • Prepare serial dilutions of this compound in the provided reaction buffer.

  • Coat the streptavidin-coated 96-well plate with the biotinylated donor substrate DNA.

  • Wash the plate to remove unbound substrate.

  • Add the recombinant HIV-1 integrase to the wells, allowing it to bind to the donor substrate.

  • Wash the plate to remove unbound integrase.

  • Add the this compound dilutions to the wells and incubate to allow for binding to the integrase-DNA complex. Include a no-inhibitor control and a known integrase inhibitor as a positive control.

  • Add the labeled target substrate DNA to initiate the strand transfer reaction.

  • Incubate to allow the integration reaction to proceed.

  • Wash the plate to remove unintegrated target DNA.

  • Add the detection antibody (e.g., anti-DIG-HRP) which will bind to the integrated target DNA.

  • Wash the plate to remove unbound antibody.

  • Add the enzyme substrate (e.g., TMB) and incubate until a color develops.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Calculate the percentage of inhibition for each this compound concentration relative to the no-inhibitor control and determine the IC50 value.

Anticancer Bioassay: Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of this compound in serum-free medium.

  • After 24 hours, remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 24, 48, or 72 hours in the CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • After the 4-hour incubation with MTT, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the control and determine the IC50 value.

Anticancer Bioassay: Cell Migration (Scratch Wound Healing Assay)

This assay is used to study cell migration in vitro.

Materials:

  • Human cancer cell lines capable of forming a monolayer

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Sterile 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tips

  • Microscope with a camera

Procedure:

  • Seed cells into the wells of a culture plate at a density that will allow them to form a confluent monolayer within 24 hours.

  • Once the cells are confluent, create a "scratch" or "wound" in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.

  • Gently wash the wells with PBS to remove detached cells.

  • Replace the medium with fresh medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Capture images of the scratch at time 0.

  • Incubate the plate at 37°C in a CO2 incubator.

  • Capture images of the same field of view at regular intervals (e.g., every 6, 12, and 24 hours).

  • Measure the width of the scratch at different time points for each treatment.

  • Calculate the percentage of wound closure or migration rate to assess the effect of this compound on cell migration.

Anti-Obesity Bioassay: 11β-HSD1 Inhibition

This compound has been identified as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme that converts inactive cortisone to active cortisol, thereby playing a role in adipogenesis.

Principle:

This assay measures the enzymatic activity of 11β-HSD1 by quantifying the conversion of a substrate (e.g., cortisone or a labeled analog) to its product (cortisol or its labeled analog) in the presence and absence of the inhibitor.

Materials:

  • Source of 11β-HSD1 enzyme (e.g., liver microsomes, recombinant enzyme, or cell lysates from cells overexpressing the enzyme)

  • Substrate: Cortisone or a labeled version (e.g., d2-cortisone)

  • Cofactor: NADPH

  • This compound stock solution (in DMSO)

  • Reaction buffer

  • Method for detection of cortisol (e.g., ELISA, LC-MS/MS)

Procedure Outline:

  • Prepare serial dilutions of this compound in the reaction buffer.

  • In a reaction vessel (e.g., microcentrifuge tube or well of a microplate), combine the 11β-HSD1 enzyme source, NADPH, and the this compound dilution (or vehicle control).

  • Pre-incubate the mixture to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (cortisone).

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solvent like methanol or by heat inactivation).

  • Quantify the amount of cortisol produced using a suitable analytical method such as ELISA or LC-MS/MS.

  • Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Visualizations: Signaling Pathways and Workflows

Experimental Workflow for Screening this compound Bioactivity

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Data Analysis This compound Compound This compound Compound Antimicrobial Assay Antimicrobial Assay This compound Compound->Antimicrobial Assay Antifungal Assay Antifungal Assay This compound Compound->Antifungal Assay Cytotoxicity Assay Cytotoxicity Assay This compound Compound->Cytotoxicity Assay MIC Determination MIC Determination Antimicrobial Assay->MIC Determination EC50 Determination EC50 Determination Antifungal Assay->EC50 Determination IC50 Determination IC50 Determination Cytotoxicity Assay->IC50 Determination HIV-1 Integrase Assay HIV-1 Integrase Assay HIV-1 Integrase Assay->IC50 Determination 11beta-HSD1 Inhibition Assay 11beta-HSD1 Inhibition Assay 11beta-HSD1 Inhibition Assay->IC50 Determination Cell Migration Assay Cell Migration Assay Data Summary Table Data Summary Table Cell Migration Assay->Data Summary Table MIC Determination->Data Summary Table EC50 Determination->Data Summary Table IC50 Determination->Data Summary Table

Caption: Workflow for screening this compound bioactivity.

This compound's Anti-Obesity Mechanism via AMPK Pathway Activation

G This compound This compound AMPK AMPK This compound->AMPK activates PGC1a PGC-1α AMPK->PGC1a activates UCP1 UCP-1 AMPK->UCP1 activates Adipogenesis Adipogenesis (Fat Cell Formation) AMPK->Adipogenesis inhibits Lipogenesis Lipogenesis (Fatty Acid Synthesis) AMPK->Lipogenesis inhibits Mitochondrial_Biogenesis Mitochondrial Biogenesis PGC1a->Mitochondrial_Biogenesis promotes UCP1->Mitochondrial_Biogenesis promotes Obesity Obesity Mitochondrial_Biogenesis->Obesity reduces Adipogenesis->Obesity contributes to Lipogenesis->Obesity contributes to

Caption: this compound's role in activating the AMPK pathway.

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Equisetin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Equisetin is a natural product first isolated from the fungus Fusarium equiseti.[1][2] It belongs to the class of acyl-tetramic acids and has garnered significant interest due to its diverse biological activities.[3] These activities include antibacterial, antifungal, antiviral (including against HIV-1 integrase), and herbicidal properties.[3][4][5] Notably, this compound has shown potent activity against a range of multi-drug resistant (MDR) Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE).[5][6] While its efficacy against Gram-negative bacteria is limited when used alone, it exhibits strong synergistic effects when combined with antibiotics like colistin, restoring their activity against resistant strains.[5]

These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] The broth microdilution method, a standardized and widely used technique, is described in detail below.[9][10]

Mechanism of Action and Signaling Pathways

This compound's primary mode of antibacterial action involves the allosteric binding to and inhibition of biotin carboxylase, an essential enzyme in fatty acid biosynthesis.[1][11] In addition to this direct target, this compound's antimicrobial effects, particularly its synergistic and intracellular activities, are multifaceted:

  • Membrane Disruption (in synergy with Colistin): When combined with colistin, this compound's entry into Gram-negative bacteria is facilitated. Colistin disrupts the outer membrane, allowing this compound to access its intracellular targets. The combination also damages the cytoplasmic membrane.[5]

  • Reactive Oxygen Species (ROS) Accumulation: In the presence of colistin, this compound has been observed to boost the accumulation of ROS within E. coli.[5] When targeting intracellular S. aureus, this compound can induce mitochondrial-mediated ROS generation in the host cells.[12]

  • Inhibition of Quorum Sensing: this compound has been shown to act as a quorum sensing inhibitor in Pseudomonas aeruginosa. It can downregulate the expression of genes related to the las, PQS, and rhl quorum sensing systems, thereby inhibiting biofilm formation, swarming motility, and the production of virulence factors.[13][14]

  • Host Cell Autophagy Induction: To eliminate intracellular pathogens like S. aureus, this compound can potentiate host cell autophagy, a cellular process for degrading and recycling cellular components, to clear the invading bacteria.[1][12]

Equisetin_Mechanism_of_Action cluster_synergy Synergistic Action (Gram-Negative Bacteria) cluster_direct Direct and Intracellular Action Colistin Colistin OM_Disruption Outer Membrane Disruption Colistin->OM_Disruption Equisetin_Entry Increased this compound Uptake OM_Disruption->Equisetin_Entry ROS_Accumulation ROS Accumulation Equisetin_Entry->ROS_Accumulation Bacterial_Cell_Death_Synergy Bacterial Cell Death ROS_Accumulation->Bacterial_Cell_Death_Synergy This compound This compound Biotin_Carboxylase Biotin Carboxylase (Fatty Acid Synthesis) This compound->Biotin_Carboxylase QS_Inhibition Quorum Sensing Inhibition (e.g., P. aeruginosa) This compound->QS_Inhibition Host_Autophagy Host Cell Autophagy Induction This compound->Host_Autophagy Host_Mitochondrial_ROS Host Mitochondrial ROS Production This compound->Host_Mitochondrial_ROS Bacterial_Cell_Death_Direct Bacterial Cell Death/ Virulence Reduction Biotin_Carboxylase->Bacterial_Cell_Death_Direct QS_Inhibition->Bacterial_Cell_Death_Direct Intracellular_Clearance Intracellular Bacterial Clearance Host_Autophagy->Intracellular_Clearance Host_Mitochondrial_ROS->Intracellular_Clearance

Caption: Mechanisms of this compound's antimicrobial action.

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[5]

Materials:

  • This compound (dissolved in a suitable solvent like DMSO or ethanol)[3]

  • Sterile 96-well microtiter plates[15]

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium[5]

  • Bacterial strains for testing (e.g., S. aureus ATCC 29213 as a quality control strain)[10]

  • Sterile saline (0.85%)[7]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator (37°C)[5]

  • McFarland 0.5 turbidity standard[7]

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent. Ensure the final solvent concentration in the assay does not inhibit bacterial growth (typically ≤1%).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.[5]

    • Dilute this adjusted suspension in the growth medium (e.g., MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution (e.g., 256 µg/mL, which is 2x the highest desired final concentration) to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration range (e.g., 128 µg/mL to 0.125 µg/mL). Discard 100 µL from the last dilution column.[15]

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL per well and the desired final concentrations of this compound.

    • This step also dilutes the bacterial suspension to the target of approximately 5 x 10⁵ CFU/mL.

  • Controls:

    • Growth Control: A well containing 100 µL of MHB and 100 µL of the bacterial inoculum (no this compound).

    • Sterility Control: A well containing 200 µL of MHB only (no bacteria, no this compound).

    • Solvent Control: A well containing the highest concentration of the solvent used to dissolve this compound in MHB with the bacterial inoculum to ensure the solvent has no inhibitory effect.

  • Incubation:

    • Incubate the plate at 37°C for 16-20 hours in ambient air.[5][9]

  • Reading the MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity or a pellet at the bottom of the well).

    • The MIC is the lowest concentration of this compound at which there is no visible growth.[5][7]

MIC_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum prep_plate Prepare 96-Well Plate (100 µL Broth/Well) start->prep_plate inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate serial_dilution Perform 2-Fold Serial Dilution of this compound Across Plate prep_plate->serial_dilution serial_dilution->inoculate controls Include Growth and Sterility Controls inoculate->controls incubate Incubate at 37°C for 16-20 hours controls->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination by broth microdilution.

Data Presentation

The following tables summarize the reported MIC values for this compound against various microorganisms.

Table 1: MIC of this compound against Bacteria

Bacterial SpeciesStrainMIC (µg/mL)Reference
Bacillus subtilis-4[4]
Bacillus subtilisATCC 196598 - 16[16]
Staphylococcus aureus-8 - 16[16]
Methicillin-resistant S. aureus (MRSA)-16[16]
Ralstonia solanacearum-16[4]
Xanthomonas oryzae pv. oryzicola-4[4]
Xanthomonas oryzae pv. oryzae-8[4]
Escherichia coliB2 (NDM-5 + MCR-1)> 64 (alone)[5]
Various Gram-negative species-Ineffective alone[5]

Table 2: MIC of this compound in Combination with Colistin against Gram-Negative Bacteria

Bacterial SpeciesCombinationEffective ConcentrationResultReference
E. coli (colistin-resistant)This compound + Colistin4 µg/mL + 1 µg/mLRestored colistin sensitivity[5]
23 mcr-1 positive clinical isolatesThis compound + Colistin4 µg/mL + 1 µg/mL100% inhibition[5]

Table 3: Minimum Bactericidal/Bacteriostatic Concentrations of this compound

Bacterial SpeciesConcentration (µM)Type of ActivityReference
Bacillus cereus7.8Bactericidal (MBC)[6][11]
Listeria monocytogenes31.25Bactericidal (MBC)[6][11]
Enterococcus faecalis31.25Bacteriostatic (MIC)[6][11]

Table 4: Antifungal Activity of this compound (EC₅₀ Values)

Fungal SpeciesEC₅₀ (µg/mL)Reference
Botrytis cinerea10.7 - 21.0[4]
Fusarium graminearum10.7 - 21.0[4]
Sclerotinia sclerotiorum10.7 - 21.0[4]
Rhizoctonia solani10.7 - 21.0[4]

Note: EC₅₀ (half maximal effective concentration) is reported for fungi, which is analogous to MIC and represents the concentration that inhibits 50% of fungal growth.

Conclusion

This compound demonstrates significant antimicrobial activity, particularly against Gram-positive bacteria, including resistant strains. The broth microdilution method is a reliable and reproducible technique for quantifying its potency. The synergistic activity of this compound with conventional antibiotics like colistin highlights its potential as an adjuvant therapy to combat Gram-negative pathogens. The detailed protocols and compiled data herein serve as a valuable resource for researchers and drug development professionals investigating the therapeutic potential of this compound.

References

Application Notes and Protocols for In Vivo Studies of Equisetin in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Equisetin, a natural product isolated from Fusarium equiseti, has demonstrated a range of biological activities, including anti-obesity, anti-atherosclerotic, and antimicrobial effects in various preclinical in vivo mouse models. These application notes provide a summary of the key findings and detailed protocols for replicating these studies.

Data Presentation

The following tables summarize the quantitative data from key in vivo studies of this compound in mouse models.

Table 1: Anti-Obesity Effects of this compound in Diet-Induced Obese (DIO) Mice[1]
Treatment GroupDose (mg/kg/day, i.g.)Mean Body Weight (g) at Week 16Body Fat Reduction (%)
HFD Vehicle Control-Approx. 45-
This compound20Approx. 42*Not specified
This compound40Approx. 38**Significantly reduced
This compound80Approx. 35 Significantly reduced
Orlistat (Positive Control)Not specifiedApprox. 36Significantly reduced

*p<0.05, **p<0.01, ***p<0.001 compared to HFD vehicle control group. Data are presented as mean ± SD.

Table 2: Anti-Atherosclerotic Effects of this compound in ApoE-/- Mice

Quantitative data on the anti-atherosclerotic effects of this compound in ApoE-/- mice, such as aortic plaque area and lipid levels, were indicated in a study abstract but specific values were not provided in the available search results.[1]

Table 3: Antimicrobial Effects of this compound in a Peritonitis-Infected Mouse Model[3]

A study validated the remarkable anti-infection activity of this compound in a peritonitis-infected mouse model, but specific quantitative data on bacterial load or survival rates were not available in the provided search results.

Experimental Protocols

Anti-Obesity Study in Diet-Induced Obese (DIO) Mice

Objective: To evaluate the effect of this compound on body weight and adiposity in a diet-induced obesity mouse model.

Animal Model: C57BL/6J mice.[2]

Protocol:

  • Induction of Obesity:

    • House male C57BL/6J mice under standard conditions (12-hour light/dark cycle, controlled temperature and humidity).

    • At 6-8 weeks of age, feed the mice a high-fat diet (HFD; e.g., 45-60% kcal from fat) ad libitum for 10 weeks to induce obesity.[2] A control group should be fed a standard chow diet.

    • Monitor body weight weekly.

  • This compound Administration:

    • After 10 weeks of HFD feeding, randomize the obese mice into treatment groups (n=8 per group): Vehicle control, this compound (20, 40, and 80 mg/kg), and a positive control (e.g., Orlistat).[2]

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Administer this compound or vehicle daily via oral gavage (i.g.) for 6 weeks.[2]

    • Continue HFD feeding throughout the treatment period.

  • Data Collection and Analysis:

    • Monitor and record body weight weekly throughout the 6-week treatment period.[2]

    • At the end of the study (Week 16), euthanize the mice.

    • Dissect and weigh epididymal and subcutaneous adipose tissue.

    • Measure body fat percentage using methods such as DEXA scan or by calculating the ratio of adipose tissue weight to body weight.

    • Collect blood samples for analysis of serum lipids (triglycerides, total cholesterol, LDL, HDL).[2]

    • Perform histological analysis (H&E staining) on adipose tissue to assess adipocyte size.[2]

    • Analyze data using appropriate statistical tests (e.g., Student's t-test or ANOVA) to compare treatment groups.

Anti-Atherosclerosis Study in ApoE-/- Mice

Objective: To investigate the protective effects of this compound against the development of atherosclerosis in a genetically susceptible mouse model.

Animal Model: Apolipoprotein E-deficient (ApoE-/-) mice.[1]

Protocol:

  • Animal Model and Diet:

    • Use male ApoE-/- mice, which are prone to developing spontaneous atherosclerotic lesions.

    • Feed the mice a high-fat diet (HFD) to accelerate the development of atherosclerosis.[1]

  • This compound Administration:

    • Randomize the ApoE-/- mice into treatment groups: Vehicle control, this compound (low and high concentrations), and a positive control (e.g., a statin).[1]

    • Prepare this compound in a suitable vehicle.

    • Administer this compound or vehicle daily via oral gavage.[1]

  • Data Collection and Analysis:

    • After the treatment period, euthanize the mice.

    • Perfuse the aorta and carefully dissect it.

    • Perform en face Oil Red O staining of the aorta to visualize and quantify atherosclerotic lesions.[1]

    • Perform histological analysis of the aortic root to assess plaque size and composition.

    • Measure serum lipid profiles (total cholesterol, LDL, HDL, triglycerides).

    • Analyze data using appropriate statistical methods to compare lesion area and lipid levels between groups.

Signaling Pathway and Experimental Workflow Diagrams

Below are diagrams illustrating the key signaling pathway targeted by this compound and a general experimental workflow for in vivo mouse studies.

Equisetin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory\nStimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) Receptor Receptor Inflammatory\nStimuli (e.g., LPS)->Receptor STAT3 STAT3 Receptor->STAT3 Activation p-STAT3 (Active) p-STAT3 (Active) STAT3->p-STAT3 (Active) Phosphorylation Gene Transcription Gene Transcription p-STAT3 (Active)->Gene Transcription Nuclear Translocation This compound This compound This compound->STAT3 Inhibition of Activity Pro-inflammatory\nGenes Pro-inflammatory Genes Gene Transcription->Pro-inflammatory\nGenes

This compound inhibits the STAT3 signaling pathway.

InVivo_Experimental_Workflow start Start: Animal Model Selection (e.g., C57BL/6J, ApoE-/-) disease_induction Disease Induction (e.g., High-Fat Diet) start->disease_induction randomization Randomization into Treatment Groups disease_induction->randomization treatment This compound or Vehicle Administration (e.g., Oral Gavage) randomization->treatment monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring endpoint Endpoint Data Collection (Tissue/Blood Sampling) monitoring->endpoint analysis Data Analysis (Histology, Biomarkers, Statistical Analysis) endpoint->analysis end End: Conclusion analysis->end

General workflow for in vivo mouse studies.

References

Application Notes and Protocols for Investigating the Mechanism of Action of Equisetin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing experiments aimed at elucidating the mechanism of action of Equisetin, a fungal secondary metabolite with diverse biological activities. The protocols outlined below cover key stages of investigation, from initial target identification to the characterization of its effects on cellular signaling pathways.

Introduction

This compound, a tetramic acid derivative produced by several Fusarium species, has demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and herbicidal properties.[1][2][3] Emerging evidence also points to its potential as an anti-cancer, anti-obesity, and antiviral agent.[1][4][5] Mechanistic studies have revealed that this compound can disrupt bacterial cell membranes, enhance the efficacy of other antibiotics, and modulate host cellular processes such as autophagy and the production of reactive oxygen species (ROS).[6][7][8] Furthermore, specific molecular targets, including HIV-1 integrase, 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and Signal Transducer and Activator of Transcription 3 (STAT3), have been identified.[1][4][9][10]

This document provides detailed protocols for a systematic investigation of this compound's mechanism of action, encompassing target identification, validation, and the analysis of its impact on key cellular signaling pathways.

Target Identification Strategies

Identifying the molecular targets of a bioactive compound like this compound is a critical first step in understanding its mechanism of action. Both non-probe-based and probe-based approaches can be employed.

Non-Probe-Based Methods

These methods utilize the native, unmodified compound to identify its binding partners.

This technique relies on the principle that the binding of a small molecule can stabilize a protein, making it less susceptible to proteolytic degradation.[5][11][12][13][14]

Experimental Protocol: DARTS

  • Cell Lysate Preparation:

    • Culture cells of interest (e.g., a cancer cell line or a fungal strain) to 80-90% confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in a suitable buffer (e.g., M-PER Mammalian Protein Extraction Reagent) supplemented with protease inhibitors.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of the lysate using a Bradford or BCA assay.

  • This compound Treatment and Protease Digestion:

    • Aliquot the cell lysate into separate tubes.

    • Treat the lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate at room temperature for 1 hour.

    • Add a protease (e.g., pronase or thermolysin) to each tube at a predetermined optimal concentration.[13]

    • Incubate for a specific time (e.g., 30 minutes) at room temperature to allow for protein digestion.

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

  • Analysis:

    • Boil the samples and resolve the proteins by SDS-PAGE.

    • Visualize the protein bands using Coomassie blue or silver staining.

    • Identify protein bands that are protected from digestion in the this compound-treated samples compared to the control.

    • Excise these bands and identify the proteins using mass spectrometry (LC-MS/MS).

CETSA is based on the principle that ligand binding can alter the thermal stability of a target protein.[3][15][16][17][18]

Experimental Protocol: CETSA

  • Cell Treatment and Heating:

    • Treat intact cells with this compound or a vehicle control.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler, followed by cooling.[15]

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Analyze the soluble fractions by Western blotting using an antibody against a suspected target or by mass spectrometry for unbiased target identification.

    • A shift in the melting curve of a protein in the presence of this compound indicates a direct interaction.

Probe-Based Method: Affinity Chromatography

This method involves immobilizing this compound on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis and Immobilization:

    • Synthesize a derivative of this compound with a linker arm suitable for coupling to a solid support (e.g., NHS-activated sepharose beads).

    • Couple the this compound derivative to the beads according to the manufacturer's instructions.

  • Affinity Purification:

    • Prepare a cell lysate as described for the DARTS protocol.

    • Incubate the lysate with the this compound-coupled beads to allow for binding.

    • Wash the beads extensively with buffer to remove non-specific binders.

    • Elute the specifically bound proteins using a competitive ligand, a change in pH, or a denaturing agent.

  • Analysis:

    • Resolve the eluted proteins by SDS-PAGE and visualize by staining.

    • Identify the proteins of interest by mass spectrometry.

Data Presentation: Target Identification

Method Potential Target(s) Identified Validation Status Notes
DARTSProtein X, Protein YPendingProtection observed at 10 µM this compound
CETSAProtein ZValidatedThermal shift of 3.5°C with 5 µM this compound
Affinity ChromatographyProtein A, Protein BPendingEluted with high salt concentration

Target Validation and Mechanistic Studies

Once potential targets are identified, their interaction with this compound and the functional consequences of this interaction must be validated.

Western Blot Analysis of Signaling Pathways

Western blotting is a fundamental technique to assess changes in protein expression and post-translational modifications (e.g., phosphorylation) in response to this compound treatment.[19][20][21][22][23]

Experimental Protocol: Western Blotting

  • Cell Treatment and Lysis:

    • Treat cells with various concentrations of this compound for different time points.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates.

  • Electrophoresis and Transfer:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody specific for the target protein (e.g., p-STAT3, STAT3, 11β-HSD1) overnight at 4°C.[21]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

In Vitro Kinase Assay

If a kinase is identified as a potential target, its activity in the presence of this compound can be directly measured.[24][25][26][27]

Experimental Protocol: In Vitro Kinase Assay

  • Reaction Setup:

    • In a microplate, combine the purified kinase, its specific substrate, and ATP in a kinase buffer.

    • Add varying concentrations of this compound or a known inhibitor as a positive control.

  • Incubation and Detection:

    • Incubate the plate at 30°C for a defined period.

    • Stop the reaction and measure kinase activity. This can be done using various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[27]

      • Luminescence-based assay: Measuring the amount of ATP remaining after the kinase reaction (e.g., Kinase-Glo®).

      • Fluorescence-based assay: Using a fluorescently labeled substrate and detecting its phosphorylation.

Data Presentation: Target Validation and Enzyme Activity

Target Protein This compound Conc. (µM) % Inhibition of Activity p-value
Kinase X125.3<0.05
568.1<0.01
1092.5<0.001
11β-HSD1115.8<0.05
545.2<0.01
1078.9<0.001

Elucidation of Cellular Effects

This compound's impact on cellular processes such as ROS production and autophagy can be quantified using specific assays.

Reactive Oxygen Species (ROS) Assay

This assay measures the intracellular levels of ROS using a fluorescent probe.[4][28][29][30][31]

Experimental Protocol: ROS Assay

  • Cell Staining:

    • Plate cells in a black, clear-bottom 96-well plate.

    • Load the cells with a ROS-sensitive probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), by incubating in the dark.[4]

  • Treatment and Measurement:

    • Wash the cells to remove excess probe.

    • Treat the cells with this compound or a positive control (e.g., H₂O₂).

    • Measure the fluorescence intensity at appropriate excitation/emission wavelengths (e.g., 485/535 nm for DCF) using a fluorescence plate reader at various time points.

Autophagy Assay

Autophagy can be monitored by observing the formation of autophagosomes and their fusion with lysosomes.[32][33][34][35][36]

Experimental Protocol: Autophagy Assay (LC3-II Turnover)

  • Cell Treatment:

    • Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine). The inhibitor will block the degradation of autophagosomes, allowing for the measurement of autophagic flux.[34][35]

  • Western Blot Analysis:

    • Prepare cell lysates and perform Western blotting as described previously.

    • Use an antibody against LC3. Autophagy induction leads to the conversion of LC3-I to the lipidated, autophagosome-associated form, LC3-II.

    • An increase in the LC3-II/LC3-I ratio, particularly in the presence of a lysosomal inhibitor, indicates an increase in autophagic flux.

Data Presentation: Cellular Effects

Cellular Process This compound Conc. (µM) Fold Change vs. Control p-value
ROS Production11.5<0.05
53.2<0.01
105.8<0.001
LC3-II/LC3-I Ratio11.8<0.05
(with Bafilomycin A1)54.1<0.01
107.3<0.001

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the known and potential signaling pathways affected by this compound.

Equisetin_STAT3_Pathway cluster_STAT3 STAT3 Signaling This compound This compound STAT3 STAT3 This compound->STAT3 Binding and Inhibition pSTAT3 p-STAT3 Nucleus Nucleus pSTAT3->Nucleus Dimerization and Translocation GeneExpression Target Gene Expression (e.g., c-Myc, Cyclin D1) Nucleus->GeneExpression Transcription UpstreamKinase Upstream Kinase (e.g., JAK, Src) UpstreamKinase->STAT3 Phosphorylation

Caption: this compound inhibits the STAT3 signaling pathway.

Equisetin_11betaHSD1_Pathway This compound This compound HSD11B1 11β-HSD1 This compound->HSD11B1 Inhibition Cortisol Cortisol (active) HSD11B1->Cortisol Conversion Cortisone Cortisone (inactive) Cortisone->HSD11B1 GR Glucocorticoid Receptor Cortisol->GR Activation Adipogenesis Adipogenesis & Lipid Accumulation GR->Adipogenesis Promotion

Caption: this compound inhibits 11β-HSD1 activity.

Experimental Workflows

The following diagrams outline the logical flow of experiments for target identification and mechanism of action studies.

Target_Identification_Workflow Start Start: Bioactive Compound (this compound) DARTS DARTS Start->DARTS CETSA CETSA Start->CETSA AffinityChrom Affinity Chromatography Start->AffinityChrom MassSpec Mass Spectrometry (LC-MS/MS) DARTS->MassSpec CETSA->MassSpec AffinityChrom->MassSpec CandidateTargets Candidate Targets MassSpec->CandidateTargets

Caption: Workflow for this compound target identification.

MOA_Study_Workflow CandidateTargets Candidate Targets TargetValidation Target Validation (Western Blot, Kinase Assay) CandidateTargets->TargetValidation CellularAssays Cellular Assays (ROS, Autophagy, Viability) TargetValidation->CellularAssays PathwayAnalysis Signaling Pathway Analysis CellularAssays->PathwayAnalysis Mechanism Elucidation of Mechanism of Action PathwayAnalysis->Mechanism

Caption: Workflow for mechanism of action studies.

References

Application of Equisetin in Agricultural Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Equisetin, a secondary metabolite primarily produced by fungi of the genus Fusarium, has garnered significant attention in agricultural research due to its potent and broad-spectrum biological activities. This N-methyl-tetramic acid derivative has demonstrated notable antifungal, antibacterial, and herbicidal properties, positioning it as a promising candidate for the development of novel agrochemicals. This document provides a comprehensive overview of the agricultural applications of this compound, including its bioactivity data, detailed experimental protocols for its evaluation, and insights into its potential modes of action.

Data Presentation

Antifungal Activity of this compound

The in vitro antifungal efficacy of this compound has been evaluated against a range of economically important plant pathogenic fungi. The half-maximal effective concentration (EC50) values are summarized in the table below.

Fungal PathogenEC50 (µg/mL)Reference
Botrytis cinerea10.7[1][2]
Fusarium graminearum12.9[1][2]
Sclerotinia sclerotiorum17.1[1][2]
Rhizoctonia solani21.0[1][2]
Antibacterial Activity of this compound

This compound has shown significant inhibitory effects against various phytopathogenic bacteria. The minimum inhibitory concentration (MIC) values are presented below.

Bacterial PathogenMIC (µg/mL)Reference
Xanthomonas oryzae pv. oryzicola4[1]
Xanthomonas oryzae pv. oryzae4-16[1]
Pseudomonas solanacearum4-16[1]
Bacillus subtilis4[1]
Staphylococcus aureus4[1]
Herbicidal Activity of this compound

The herbicidal potential of this compound has been demonstrated through its inhibitory effects on the root and shoot growth of common weeds.

Weed SpeciesConcentration (µg/mL)Root Inhibition (%)Shoot Inhibition (%)Reference
Echinochloa crusgalli10098.841.6[1][2]
Eclipta prostrata10094.4-[1][2]
Echinochloa crusgalli20098.137.5[1]
In Vivo Protective Efficacy of this compound

In addition to its in vitro activity, this compound has demonstrated protective effects against fungal diseases in planta.

Host PlantPathogenConcentration (µg/mL)Protective Efficacy (%)Reference
TomatoBotrytis cinerea10047.7[1]
TomatoBotrytis cinerea20072.9[1][2]
WheatFusarium graminearum20051.5[1]
Phytotoxicity of this compound

This compound has been observed to exhibit phytotoxic effects on various plants, suggesting its potential as a broad-spectrum herbicide.

Plant SpeciesConcentration (µg/mL)Observed EffectsReference
Monocotyledonous and Dicotyledonous seeds2.5 - 10Suppressed germination, inhibited growth[3]
Young seedlings2.5 - 10Necrotic lesions on roots, cotyledons, and coleoptiles[3]

Experimental Protocols

In Vitro Antifungal Assay: Mycelial Growth Inhibition Method

This protocol details the procedure for determining the EC50 values of this compound against various fungal pathogens.[1]

Materials:

  • This compound stock solution (in DMSO or other suitable solvent)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing cultures of test fungi on PDA plates

  • Sterile petri dishes (9 cm diameter)

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Prepare a series of dilutions of this compound from the stock solution.

  • Incorporate the different concentrations of this compound into molten PDA medium and pour into sterile petri dishes. A control plate containing the solvent (e.g., DMSO) at the same concentration used in the treatments should also be prepared.

  • From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.

  • Place the mycelial disc at the center of each PDA plate (both treated and control).

  • Incubate the plates at the optimal growth temperature for the specific fungus until the mycelial growth in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in both control and treated plates.

  • Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony in the control group, and DT is the average diameter of the fungal colony in the treatment group.

  • The EC50 value is calculated by probit analysis of the inhibition percentages against the corresponding concentrations of this compound.

In Vitro Antibacterial Assay: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against phytopathogenic bacteria.[4]

Materials:

  • This compound stock solution

  • Mueller-Hinton Broth (MHB)

  • Bacterial cultures in the logarithmic growth phase

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a serial two-fold dilution of this compound in MHB in the wells of a 96-well microtiter plate.

  • Adjust the concentration of the bacterial suspension to approximately 1 x 106 CFU/mL in MHB.

  • Add the bacterial suspension to each well containing the this compound dilutions. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the microtiter plate at the optimal growth temperature for the specific bacterium for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible growth of the bacteria is observed.

Herbicidal Activity Assay: Petri Dish Bioassay

This protocol assesses the herbicidal activity of this compound on the seed germination and seedling growth of weeds.[1]

Materials:

  • This compound solutions at various concentrations

  • Seeds of test weed species (e.g., Echinochloa crusgalli, Eclipta prostrata)

  • Sterile petri dishes

  • Filter paper

  • Growth chamber

Procedure:

  • Place two layers of sterile filter paper in each petri dish.

  • Add a defined volume (e.g., 5 mL) of the respective this compound solution to each petri dish. A control group with only the solvent should be included.

  • Evenly place a specific number of weed seeds (e.g., 20) on the filter paper in each dish.

  • Seal the petri dishes with parafilm to prevent moisture loss.

  • Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • After a specific incubation period (e.g., 7 days), measure the root length and shoot length of the seedlings.

  • Calculate the percentage of inhibition for both root and shoot growth compared to the control group.

In Vivo Protective Efficacy Assay

This protocol evaluates the ability of this compound to protect plants from fungal infection.[1]

Materials:

  • Healthy, uniform host plants (e.g., tomato, wheat)

  • This compound solutions at various concentrations

  • Spore suspension of the fungal pathogen (e.g., Botrytis cinerea, Fusarium graminearum)

  • Humid chamber

Procedure:

  • Spray the host plants with the this compound solutions until runoff. A control group is sprayed with a solution containing only the solvent.

  • Allow the plants to air dry for a specified period (e.g., 24 hours).

  • Inoculate the plants with the fungal spore suspension by spraying or drop inoculation on the leaves or other relevant plant parts.

  • Place the inoculated plants in a humid chamber to maintain high humidity, which is conducive to fungal infection.

  • After a specific incubation period (e.g., 3-7 days), assess the disease severity by measuring lesion size or counting the number of lesions.

  • Calculate the protective efficacy using the following formula:

    • Protective Efficacy (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] * 100

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action and Experimental Workflow

While the precise signaling pathways targeted by this compound in phytopathogenic fungi and plants are not fully elucidated, its inhibitory activity against HIV-1 integrase and mitochondrial ATPases suggests interference with fundamental cellular processes.[5][6] In plants, some producing organisms like Fusarium equiseti have been shown to induce systemic resistance through the salicylic acid (SA)-dependent pathway.[7] This suggests a potential, though unconfirmed, role for this compound in modulating plant defense responses.

The following diagram illustrates a general workflow for the discovery and evaluation of this compound's agricultural applications.

G cluster_discovery Discovery & Isolation cluster_bioactivity Bioactivity Screening cluster_invivo In Vivo & Mechanistic Studies cluster_development Agrochemical Development A Isolation of This compound-producing Fungus (e.g., Fusarium sp.) B Fermentation & Extraction of this compound A->B C Purification & Structural Elucidation B->C D In Vitro Antifungal Assays C->D E In Vitro Antibacterial Assays C->E F Herbicidal Assays C->F G Phytotoxicity Assays C->G H In Vivo Protective Efficacy D->H I Mode of Action Studies (e.g., Enzyme Inhibition) D->I E->H E->I F->H F->I K Formulation & Field Trials G->K H->K J Signaling Pathway Analysis I->J J->K L Registration & Commercialization K->L

Caption: Experimental workflow for the development of this compound as an agrochemical.

Hypothetical Signaling Pathway for Plant Defense Induction

The diagram below illustrates a hypothetical signaling pathway in a plant cell, based on the induction of systemic resistance by Fusarium equiseti, a known producer of this compound. This pathway is proposed for the producing organism and is not yet confirmed for this compound itself.

G This compound This compound (or other fungal elicitor) Receptor Plant Cell Surface Receptor This compound->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS SA_biosynthesis Salicylic Acid (SA) Biosynthesis ROS->SA_biosynthesis SA Salicylic Acid (SA) SA_biosynthesis->SA NPR1 NPR1 Activation SA->NPR1 PR_genes Pathogenesis-Related (PR) Gene Expression NPR1->PR_genes ISR Induced Systemic Resistance (ISR) PR_genes->ISR

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Equisetin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers engaged in the total synthesis of Equisetin. The content is structured to address specific challenges encountered during key stages of the synthesis, with a focus on practical solutions and experimental details.

Frequently Asked Questions (FAQs)

Q1: What are the major challenges in the total synthesis of this compound?

The primary challenges in the total synthesis of this compound revolve around two key transformations:

  • Stereocontrolled construction of the decalin core: This is typically achieved via an intramolecular Diels-Alder (IMDA) reaction. The main difficulty lies in controlling the stereochemistry to obtain the desired trans-fused decalin ring system with the correct relative stereochemistry of the substituents.

  • Synthesis of the E,E,E-triene precursor: The stereoselective synthesis of the all-E triene required for the IMDA reaction can be challenging, with the potential for the formation of undesired Z-isomers.[1]

  • Formation of the tetramic acid moiety: This final ring system is often constructed using a Dieckmann or Lacey-Dieckmann cyclization, which can present its own set of challenges related to reaction conditions and substrate stability.

Q2: Which synthetic routes have been successfully employed for the total synthesis of this compound?

Several research groups have reported successful total syntheses of this compound. The most notable approaches utilize a convergent strategy where the decalin core and the tetramic acid precursor are synthesized separately and then coupled. A key feature of these syntheses is the use of an intramolecular Diels-Alder reaction to construct the complex decalin skeleton.[2][3][4]

Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Reaction for Decalin Core Synthesis

The stereoselective IMDA reaction is a critical step in the total synthesis of this compound. This section provides troubleshooting for common issues encountered during this transformation.

Problem 1: Low Diastereoselectivity in the IMDA Reaction

  • Symptom: Formation of a mixture of diastereomers of the decalin core, leading to difficult purification and reduced yield of the desired product.

  • Possible Causes:

    • Inadequate Lewis acid catalysis to control the transition state geometry.

    • Thermal reaction conditions favoring the formation of multiple isomers.

    • Incorrect geometry of the triene precursor.

  • Troubleshooting Flowchart:

G start Low Diastereoselectivity lewis_acid Optimize Lewis Acid Catalyst start->lewis_acid reaction_conditions Adjust Reaction Conditions lewis_acid->reaction_conditions If selectivity is still low solution Improved Diastereoselectivity lewis_acid->solution Successful precursor_check Verify Triene Geometry reaction_conditions->precursor_check If issues persist reaction_conditions->solution Successful precursor_check->solution

Troubleshooting the IMDA Reaction

  • Solutions:

    • Lewis Acid Selection: The choice of Lewis acid is crucial for achieving high diastereoselectivity. Different research groups have reported success with different Lewis acids. A comparison of their performance is summarized in the table below. It is recommended to screen different Lewis acids to find the optimal conditions for your specific substrate.

    • Reaction Temperature: Lowering the reaction temperature can often improve stereoselectivity by favoring the kinetically controlled product.

    • Solvent: The polarity of the solvent can influence the course of the IMDA reaction. Experiment with different solvents to optimize the reaction.

    • Precursor Purity: Ensure the E,E,E-triene precursor is of high isomeric purity, as the stereochemistry of the starting material directly impacts the stereochemical outcome of the cycloaddition.

Quantitative Data on IMDA Reaction Conditions

Lewis AcidSubstrateSolventTemperatureYield (%)Diastereomeric Ratio (desired:other)Reference
LiClO₄ (5.0 M)β-ketothioester trieneDiethyl etherRoom Temp75>20:1[2][5]
Me₃AlAcrylate trieneDichloromethane-78 °C to -40 °C8310:1[4]

Problem 2: Low or No Yield of the IMDA Product

  • Symptom: The starting material is consumed, but the desired cyclized product is not formed, or is formed in very low yields. Decomposition of the starting material may be observed.

  • Possible Causes:

    • The Lewis acid is degrading the starting material or the product.

    • The reaction temperature is too high, leading to decomposition.

    • The substrate is not adopting the required conformation for cyclization.

  • Solutions:

    • Choice of a Milder Lewis Acid: If decomposition is observed, consider using a milder Lewis acid.

    • Temperature Control: Carefully control the reaction temperature. For sensitive substrates, running the reaction at a lower temperature for a longer duration might be beneficial.

    • Substrate Modification: In some cases, slight modifications to the substrate, such as the use of different protecting groups, can favor the desired reaction pathway.

Synthesis of the E,E,E-Triene Precursor

The stereoselective synthesis of the all-E triene is a known bottleneck in the total synthesis of this compound.[1]

Problem: Formation of Z-Isomers during Olefination

  • Symptom: The olefination reaction to form the triene results in a mixture of E and Z isomers, which can be difficult to separate and will affect the stereochemical outcome of the subsequent IMDA reaction.

  • Possible Cause: The choice of olefination conditions is not optimal for achieving high E-selectivity.

  • Solutions:

    • Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a powerful tool for the stereoselective synthesis of alkenes. To favor the formation of the E-isomer, the use of phosphonates with electron-withdrawing groups and specific bases and reaction conditions is recommended. For example, using potassium bis(trimethylsilyl)amide (KHMDS) as the base at low temperatures often provides high E-selectivity.

    • Still-Gennari Olefination: This modification of the HWE reaction using phosphonates with electron-withdrawing trifluoroethyl esters and specific bases like KHMDS in the presence of 18-crown-6 is known to favor the formation of Z-alkenes. While counterintuitive, in some synthetic strategies, the formation of a Z-alkene which is then isomerized might be a viable route.

    • Purification: If a mixture of isomers is obtained, careful purification by column chromatography or preparative HPLC is necessary to isolate the desired E,E,E-triene.

Experimental Protocol: Horner-Wadsworth-Emmons Olefination for E,E,E-Triene Synthesis (Burke & Ley et al.) [1]

  • To a solution of the phosphonate in dry THF at -78 °C, add KHMDS (1.05 eq.) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of the aldehyde (1.0 eq.) in dry THF dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction with saturated aqueous ammonium chloride and extract the product with diethyl ether.

  • Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired E,E,E-triene.

Formation of the Tetramic Acid Moiety

The final steps of the synthesis involve the formation of the tetramic acid ring, typically through a Dieckmann or Lacey-Dieckmann cyclization.

Problem: Low Yield or Failure of the Dieckmann/Lacey-Dieckmann Cyclization

  • Symptom: The cyclization reaction does not proceed to completion, or the desired tetramic acid is obtained in low yield.

  • Possible Causes:

    • The base used is not strong enough to deprotonate the active methylene compound.

    • The substrate is sterically hindered, preventing cyclization.

    • The tetramic acid product is unstable under the reaction conditions.

    • Epimerization at the C5 position of the tetramic acid.

  • Troubleshooting Workflow:

G start Low Yield in Cyclization base_screening Screen Different Bases (e.g., NaH, KHMDS, t-BuOK) start->base_screening temp_optimization Optimize Reaction Temperature base_screening->temp_optimization If yield is still low product_isolation Successful Isolation of Tetramic Acid base_screening->product_isolation Successful workup_modification Modify Work-up Procedure temp_optimization->workup_modification If product is unstable temp_optimization->product_isolation Successful workup_modification->product_isolation

Troubleshooting Tetramic Acid Formation

  • Solutions:

    • Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are generally preferred. Sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium bis(trimethylsilyl)amide (KHMDS) have been used successfully.

    • Reaction Temperature: The optimal temperature can vary depending on the substrate. Start at low temperatures and gradually warm the reaction to room temperature.

    • Solvent: Anhydrous, aprotic solvents such as THF, diethyl ether, or toluene are typically used.

    • Work-up: Tetramic acids can be sensitive to acidic or basic conditions. A careful work-up, often involving a mild acidic quench, is necessary to avoid decomposition or epimerization.

Experimental Protocol: Lacey-Dieckmann Cyclization to form this compound (Burke & Ley et al.) [5]

  • To a solution of the β-keto amide precursor in dry dichloromethane at 0 °C, add sodium hydride (excess) portionwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

  • Carefully quench the reaction with water.

  • Separate the layers and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (TLC) to yield this compound.

This technical support center provides a starting point for addressing the challenges in the total synthesis of this compound. For more detailed information, it is highly recommended to consult the full research articles and their supporting information from the cited literature.

References

Optimizing fermentation conditions for Equisetin production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing fermentation conditions for Equisetin production.

Frequently Asked Questions (FAQs)

Q1: What is the general biosynthetic pathway for this compound?

This compound is a tetramic acid derivative synthesized by a complex enzymatic pathway in fungi, primarily from the Fusarium genus. The core of its biosynthesis involves a PKS-NRPS (Polyketide Synthase-Non-Ribosomal Peptide Synthetase) hybrid enzyme.[1][2] This megasynthase iteratively condenses units of malonyl-CoA to form a polyketide chain, which is then linked to an amino acid, typically serine.[1][3] The eqx gene cluster encodes the necessary enzymes for this process, with the PKS-NRPS hybrid playing a critical role; its deletion results in a complete loss of this compound production.[1]

This compound Biosynthesis Pathway MalonylCoA Malonyl-CoA (x8) PKS_NRPS PKS-NRPS Hybrid (eqxS gene) MalonylCoA->PKS_NRPS Serine L-Serine Serine->PKS_NRPS Polyketide Polyketide-Amino Acid Intermediate PKS_NRPS->Polyketide Condensation Cyclization Cyclization & Decalin Formation Polyketide->Cyclization Intramolecular Diels-Alder This compound This compound Cyclization->this compound Dieckmann Cyclization

Caption: Simplified biosynthetic pathway of this compound.

Q2: What are the key parameters to optimize for this compound fermentation?

Optimizing this compound production requires a systematic approach, often involving the "One Strain, Many Compounds" (OSMAC) strategy, where culture conditions are varied to trigger the production of specific secondary metabolites.[4] Key parameters to focus on include medium composition (carbon and nitrogen sources), pH, temperature, aeration, and agitation.[5][6]

Q3: Which culture media are recommended for this compound production?

Various media have been successfully used for producing this compound and other 3-decalinoyltetramic acids from Fusarium species. The choice of medium can significantly impact yield. Both liquid and solid-state fermentation methods are viable.[4]

Medium TypeBase ComponentsReported FungusReference
Potato Dextrose Broth (PDB) Potato Infusion, DextroseFusarium sp. JDJR1[7]
Potato Liquid Medium Potato, various supplementsFusarium equiseti D39[4]
Solid-State (Rice) Rice, WaterFusarium equiseti D39[4]
Czapek-Dox Agar (Modified) Sucrose, Sodium Nitrate, MineralsAspergillus niger[8]
Q4: What are the optimal physical conditions (pH, temperature, agitation) for fermentation?

The optimal physical parameters are strain-dependent but generally fall within ranges typical for fungal growth. Insufficient agitation can lead to poor oxygen transfer, while excessive agitation can cause shear stress, damaging the mycelia.[9][10] Similarly, temperature and pH must be tightly controlled, as deviations can halt enzyme activity and production.[11][12][13]

ParameterTypical Optimal RangeRationaleReferences
Temperature 25-30°CFungal growth and enzyme stability are highly temperature-dependent. Temperatures above 35°C can be detrimental.[12][14]
Initial pH 6.0 - 7.0The initial pH of the medium affects nutrient uptake and enzyme function. Fungal laccases, for example, often have optimal activity in acidic to neutral pH.[13][15][16]
Agitation Speed 120-180 rpmBalances the need for oxygen transfer and mixing with the prevention of shear stress on mycelia.[7][9][10]
Aeration 1.0 - 2.0 vvmCrucial for supplying dissolved oxygen for aerobic respiration and biosynthesis.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound fermentation experiments.

Troubleshooting Workflow Start Problem: Low or No this compound Yield CheckContamination Is There Visible Contamination? Start->CheckContamination CheckGrowth Is Mycelial Growth Poor? CheckParams Are Fermentation Parameters Optimal? CheckGrowth->CheckParams No Sol_Growth Solution: Optimize Medium. Check inoculum viability. Adjust pH/Temperature. CheckGrowth->Sol_Growth Yes CheckContamination->CheckGrowth No Sol_Contamination Solution: Discard culture. Review and enforce aseptic techniques. CheckContamination->Sol_Contamination Yes CheckExtraction Is Extraction/Analysis Protocol Correct? CheckParams->CheckExtraction Yes Sol_Params Solution: Calibrate probes (pH, Temp, DO). Adjust agitation/aeration. Verify optimal settings. CheckParams->Sol_Params No Sol_Extraction Solution: Verify solvent polarity & volume. Check HPLC/LC-MS method parameters. CheckExtraction->Sol_Extraction No End Yield Improved CheckExtraction->End Yes Sol_Growth->End Sol_Contamination->Start Restart Sol_Params->End Sol_Extraction->End

Caption: Logical workflow for troubleshooting low this compound yield.

Q: My this compound yield is low or non-existent. What should I do first?

A: First, check your culture for any visible signs of contamination (e.g., unusual colors, mold, or bacterial sheen). If contamination is present, discard the batch and review your aseptic techniques. If the culture appears pure but mycelial growth is poor, the issue likely lies with the inoculum or medium. If growth is robust but yield is low, investigate your fermentation parameters and downstream processing.

Q: The fermentation is stalled or very slow. What are the likely causes?

A: A stalled fermentation can result from several factors:

  • Nutrient Limitation: The carbon or nitrogen source may be depleted. Consider using a richer medium or fed-batch fermentation.[5][17]

  • Sub-optimal Temperature: Even minor temperature swings can shock the culture and halt metabolic activity. Ensure your incubator or bioreactor maintains a stable temperature.[18][19]

  • pH Drift: Fungal metabolism can alter the pH of the medium, potentially shifting it outside the optimal range for growth and production. Use a buffered medium or implement pH control.[20]

  • Oxygen Depletion: Inadequate aeration or agitation can lead to anaerobic conditions, which are not favorable for the biosynthesis of this compound.[21][22]

  • Unhealthy Inoculum: Using an old or stressed yeast/fungal culture can lead to a sluggish start.[18]

Q: I'm observing foaming in the bioreactor. Is this normal and how can I control it?

A: Foaming is a normal consequence of aeration, agitation, and CO₂ production during fermentation.[20] However, excessive foam can lead to loss of culture volume and contamination.

  • Mechanical Control: Use a foam breaker within the bioreactor.

  • Chemical Control: Add a sterile, food-grade antifoaming agent (e.g., silicone-based) to the medium before sterilization or as needed during the run. Be aware that some antifoaming agents can affect oxygen transfer rates.[17]

Q: The final product appears mushy or slimy. What went wrong?

A: A mushy or slimy texture is often an indication of improper fermentation conditions or contamination by spoilage microorganisms.[20]

  • High Temperature: Fermenting at temperatures above the optimum range can favor the growth of spoilage organisms.[20]

  • Incorrect Salt Concentration: In media where salinity is a factor, an improper salt concentration can inhibit the desired fungus and allow other microbes to flourish.[20]

  • Contamination: The presence of certain bacteria or yeasts can lead to the production of exopolysaccharides, causing a slimy consistency. It is best to discard the batch and review sterilization protocols.

Experimental Protocols

Protocol 1: General Fermentation for this compound Production

This protocol is a generalized procedure based on methods for Fusarium species.[4][7]

  • Inoculum Preparation:

    • Aseptically transfer a pure culture of the Fusarium strain to a Petri dish containing Potato Dextrose Agar (PDA).

    • Incubate at 25-28°C for 6-8 days until the plate is covered with mycelia.[7]

    • Prepare a seed culture by inoculating a 250 mL flask containing 100 mL of sterile Potato Dextrose Broth (PDB) with several plugs from the agar plate.

    • Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 3 days.[4]

  • Production Fermentation:

    • Inoculate a 1 L Erlenmeyer flask containing 400 mL of PDB with 5-10% (v/v) of the seed culture.

    • Incubate the production culture at 28°C, shaking at 120-180 rpm for 12-14 days.[7]

    • Monitor pH and cell growth periodically.

Experimental Workflow Inoculum Inoculum Prep (PDA Plate -> Seed Flask) Fermentation Production Fermentation (12-14 days) Inoculum->Fermentation Harvest Harvesting (Filtration) Fermentation->Harvest Extraction Solvent Extraction (Ethyl Acetate) Harvest->Extraction Analysis Analysis (HPLC / LC-MS) Extraction->Analysis Result Quantified This compound Analysis->Result

Caption: General workflow for this compound production and analysis.

Protocol 2: Extraction of this compound

This procedure uses liquid-liquid extraction with ethyl acetate, a common solvent for secondary metabolites.[4][7][23]

  • Separation: After fermentation, separate the mycelia from the culture broth by filtration (e.g., using cheesecloth or vacuum filtration).

  • Broth Extraction: Transfer the filtered broth to a separatory funnel. Add an equal volume of ethyl acetate (EtOAc).

  • Mixing & Separation: Shake the funnel vigorously for 2-3 minutes, periodically venting to release pressure. Allow the layers to separate completely.

  • Collection: Collect the upper organic (EtOAc) layer.

  • Repeat: Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize recovery.

  • Combine & Dry: Pool the organic extracts. Dry the combined extract over anhydrous sodium sulfate to remove residual water.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 3: Quantification by LC-MS/MS

This protocol outlines a method for quantifying this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.[24]

  • Sample Preparation: Dissolve the dried crude extract in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 × 100 mm, 1.7 µm).[24]

    • Mobile Phase A: 0.1% formic acid in water.[24]

    • Mobile Phase B: 0.1% formic acid in methanol or acetonitrile.[24]

    • Flow Rate: 0.3 mL/min.[24]

    • Gradient: A typical gradient might run from 60% A to 95% B over several minutes to elute the compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[24] This involves monitoring a specific precursor ion-to-product ion transition for this compound.

  • Quantification: Create a standard curve using a purified this compound standard of known concentrations. Plot the peak area against concentration and use linear regression to determine the concentration in the unknown samples.

References

Addressing low solubility of Equisetin in assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to the low solubility of Equisetin in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a natural product, a tetramic acid derivative produced by several species of Fusarium fungi.[1] It has garnered interest for a variety of biological activities, including inhibitory activity against HIV-1 integrase, antibacterial effects, and its ability to target intracellular pathogens.[1][2] Like many natural products with complex structures, this compound has poor water solubility, which can lead to precipitation in aqueous-based biological assays. This can cause inaccurate and irreproducible experimental results, making it a significant concern for researchers.

Q2: What are the recommended solvents for dissolving this compound?

This compound is soluble in organic solvents such as Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[1] It is moderately soluble in methanol and ethanol but has poor solubility in water.[1] For most in vitro assays, preparing a concentrated stock solution in 100% DMSO is the standard starting point.

Q3: How should I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in a suitable organic solvent like DMSO to a high concentration (e.g., 10-50 mM). Gentle warming and vortexing can aid dissolution. Store the stock solution at -20°C for long-term stability.[1] It is crucial to ensure the compound is fully dissolved before making further dilutions.

Q4: My this compound precipitates when I dilute my DMSO stock into my aqueous assay buffer. What should I do?

This is a common issue. The final concentration of the organic solvent (like DMSO) in your assay medium should be kept as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts. When the DMSO stock is diluted into an aqueous buffer, the this compound may crash out of solution. See the Troubleshooting Guide below for detailed steps on how to address this.

Q5: Are there any alternative formulation strategies to improve this compound's solubility?

Yes, several formulation strategies can be explored to enhance the solubility of poorly soluble compounds like this compound. These include the use of:

  • Surfactants: Non-ionic detergents like Tween-20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help maintain solubility, particularly for enzyme assays.[3]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[4][5]

  • Co-solvents: Using a mixture of solvents can sometimes improve solubility.

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic matrix to improve its dissolution rate and solubility.[6]

Q6: What is the known mechanism of action for this compound?

This compound has been shown to have multiple mechanisms of action. It was initially identified as an inhibitor of HIV-1 integrase, where it blocks both the 3'-end processing and strand transfer steps.[1] More recently, it has been shown to eliminate intracellular Staphylococcus aureus by potentiating host cell autophagy and inducing the generation of mitochondrial-mediated Reactive Oxygen Species (ROS).[2]

Quantitative Data Summary

For easy comparison, the following tables summarize key quantitative data regarding this compound and common laboratory solvents.

Table 1: Solubility of this compound in Common Laboratory Solvents

SolventSolubilityReference
Dimethylformamide (DMF)Soluble[1]
Dimethyl sulfoxide (DMSO)Soluble[1]
MethanolModerately Soluble[1]
EthanolModerately Soluble[1]
WaterPoor Solubility[1]

Table 2: Properties of Common Organic Solvents

SolventMolecular FormulaDensity (g/mL)Boiling Point (°C)Relative Polarity
DMSOC₂H₆OS1.101890.444
DMFC₃H₇NO0.9441530.386
EthanolC₂H₆O0.78978.50.654
MethanolCH₄O0.79264.70.762

Troubleshooting Guide

Problem: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.

Possible Cause Suggested Solution
Final concentration is too high. The final concentration of this compound may exceed its solubility limit in the final assay buffer. Determine the maximum soluble concentration by performing a serial dilution and visually inspecting for precipitation.
High percentage of organic solvent. While counterintuitive, sometimes a slightly higher percentage of co-solvent (e.g., DMSO, ethanol) in the final buffer can maintain solubility. However, always perform a vehicle control to ensure the solvent itself does not affect the assay. Keep the final DMSO concentration below 0.5% if possible.
Shock precipitation. Rapidly adding the concentrated stock to the buffer can cause localized high concentrations and precipitation. Try adding the stock solution dropwise while vortexing or stirring the buffer to ensure rapid mixing.

Problem: Assay results are inconsistent or not dose-dependent.

Possible Cause Suggested Solution
Incomplete dissolution of stock. Ensure the initial this compound powder is completely dissolved in the stock solvent. Use a sonicator bath to aid dissolution if necessary.[3]
Precipitation over time. This compound might be precipitating out of the assay medium during incubation. Check for visible precipitate at the end of the experiment. Consider using a formulation aid like a low concentration of a suitable surfactant.
Adsorption to plasticware. Hydrophobic compounds can adsorb to the surfaces of plastic plates and tubes, reducing the effective concentration. Consider using low-adhesion microplates or adding a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1 mg/mL) to the buffer.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 373.5 g/mol )[7]

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 373.5 g/mol * (1000 mg / 1 g) = 3.735 mg.

  • Weigh out approximately 3.74 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 2-5 minutes until the this compound is completely dissolved. A brief sonication can be used if dissolution is difficult.

  • Visually inspect the solution against a light source to ensure there are no visible particles.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Determining Maximum Soluble Concentration in Assay Medium

Objective: To find the highest concentration of this compound that remains in solution in the final assay buffer containing a fixed percentage of DMSO.

Procedure:

  • Prepare a top concentration of this compound in your final assay buffer (e.g., 100 µM) by diluting your DMSO stock. Ensure the final DMSO concentration is consistent with your planned experiment (e.g., 0.5%).

  • Perform a series of 2-fold serial dilutions of this solution in the same assay buffer in a clear microplate or microcentrifuge tubes.

  • Incubate the dilutions under the same conditions as your planned experiment (e.g., 37°C for 1 hour).

  • After incubation, visually inspect each dilution for any signs of precipitation or cloudiness. A light microscope can be used for more sensitive detection.

  • The highest concentration that remains clear is the maximum working concentration you should use for your experiments under these conditions.

Visualizations

G cluster_0 start This compound Solubility Issue (Precipitation in Assay) check_stock Is the stock solution fully dissolved? start->check_stock dissolve_stock Re-dissolve stock. Use vortexing/sonication. check_stock->dissolve_stock No check_conc Is final concentration too high? check_stock->check_conc Yes dissolve_stock->check_stock lower_conc Lower the working concentration. check_conc->lower_conc Yes check_dmso Is final DMSO% > 0.5%? check_conc->check_dmso No success Proceed with Assay lower_conc->success optimize_dmso Optimize/lower DMSO concentration. Perform vehicle controls. check_dmso->optimize_dmso Yes add_solubilizer Consider formulation aids: - Surfactants (Tween-20) - Cyclodextrins check_dmso->add_solubilizer No optimize_dmso->success add_solubilizer->success

Caption: Troubleshooting workflow for addressing this compound solubility issues.

G cluster_0 Host Cell Response to Intracellular Bacteria This compound This compound autophagy Potentiates Autophagy This compound->autophagy ros Induces Mitochondrial ROS Generation This compound->ros clearance Clearance of Intracellular Bacteria autophagy->clearance mitochondria Mitochondria mitochondria->ros ros->clearance

References

Preventing interference in Equisetin bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Equisetin Bioassays Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges and preventing interference in their experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a fungal secondary metabolite belonging to the class of N-acyl-tetramic acids.[1] It exhibits a broad range of biological activities, including antimicrobial (primarily against Gram-positive bacteria), antifungal, herbicidal, and anti-HIV properties.[2][3] More recently, it has been investigated for its potential as a quorum sensing inhibitor and for its role in host-acting strategies against intracellular pathogens.[4][5]

Q2: What are the common solvents for dissolving this compound and what are the recommended storage conditions?

This compound is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), moderately soluble in methanol and ethanol, and has poor water solubility.[5] For long-term storage, it is recommended to store this compound at -20°C.[4][] Stock solutions in DMSO can be stored at -20°C for several months.[4] To enhance solubility, it is suggested to warm the tube to 37°C and use an ultrasonic bath.[4]

Q3: Can this compound interfere with common bioassay readouts?

Yes, like many natural products, this compound has the potential to interfere with bioassay readouts. Potential sources of interference include:

  • Autofluorescence: Fungal secondary metabolites can exhibit autofluorescence, which may interfere with fluorescence-based assays.[7][8]

  • Redox Activity: While the specific redox potential of this compound is not well-documented, compounds with redox activity can interfere with assays that use redox indicators, such as MTT assays.

  • Membrane Interaction: this compound has been shown to affect the permeability of bacterial cell membranes, which could potentially interfere with cytotoxicity assays that measure membrane integrity.[9]

  • Aggregation: At higher concentrations, organic molecules can form aggregates, leading to non-specific inhibition in enzymatic and cell-based assays.[3]

Q4: How should I prepare my this compound samples for bioassays to minimize interference?

To minimize interference, it is crucial to ensure that this compound is fully dissolved in the assay medium. Due to its poor water solubility, a stock solution in DMSO is typically prepared. When diluting the stock solution into aqueous assay buffers, it is important to ensure that the final concentration of DMSO is low (typically <1%) and does not affect the assay performance. Visually inspect the final solution for any signs of precipitation. Running a vehicle control (assay medium with the same concentration of DMSO) is essential.

Troubleshooting Guides

Troubleshooting Antimicrobial Susceptibility Testing
Issue Potential Cause Recommended Solution
No zone of inhibition or unexpectedly high MIC values This compound precipitation: Due to its poor water solubility, this compound may precipitate in the aqueous agar or broth medium.- Ensure the final DMSO concentration is as low as possible while maintaining solubility.- Visually inspect the wells or the area around the disk for any signs of precipitate.- Consider using a different solvent for the stock solution, if compatible with the assay.
Inoculum too high: A high density of microorganisms can overwhelm the effect of the antimicrobial agent.- Standardize the inoculum to the recommended density (e.g., 0.5 McFarland standard).[10]
Inappropriate growth medium: The composition of the medium can affect the activity of the compound.- Use a standard, recommended medium for the test organism, such as Mueller-Hinton broth or agar.[10]
Inconsistent results between replicates Uneven diffusion or distribution: In agar-based assays, inconsistent application of the compound can lead to variable zone sizes. In broth microdilution, improper mixing can lead to concentration gradients.- Ensure the agar surface is dry before applying disks.- Apply a consistent volume of this compound solution to each disk.- For broth microdilution, ensure thorough mixing after adding this compound.
Troubleshooting Cytotoxicity Assays (e.g., MTT, XTT)
Issue Potential Cause Recommended Solution
High background absorbance/fluorescence in control wells (this compound only) Intrinsic color or fluorescence of this compound: this compound may absorb light at the same wavelength as the assay readout or may be autofluorescent.- Run a control plate with this compound in cell-free media to measure its intrinsic absorbance/fluorescence at the assay wavelength.- Subtract the background reading from the experimental wells.
False positive (apparent increase in cell viability) Direct reduction of the tetrazolium salt: this compound may have reducing properties that directly convert MTT or other tetrazolium salts to formazan, independent of cellular activity.- Perform a cell-free assay by incubating this compound with the tetrazolium salt and measure formazan production.- If direct reduction is observed, consider using an alternative cytotoxicity assay that does not rely on redox chemistry (e.g., crystal violet staining, LDH release assay).
False negative (apparent decrease in cell viability) Interaction with assay reagents: this compound might inhibit the cellular enzymes responsible for reducing the tetrazolium salt without being cytotoxic.- Use a secondary, orthogonal cytotoxicity assay to confirm the results.
Cell morphology changes not correlating with viability data Membrane disruption: this compound's effect on membrane permeability might affect cell morphology without causing immediate cell death, leading to discrepancies with metabolic assays.- Correlate viability data with microscopic examination of cell morphology.- Consider using a membrane integrity assay (e.g., trypan blue exclusion or a fluorescent live/dead stain) in parallel.
Troubleshooting Enzyme Inhibition Assays
Issue Potential Cause Recommended Solution
Irreproducible IC50 values This compound aggregation: At higher concentrations, this compound may form aggregates that non-specifically inhibit the enzyme.[3]- Include a non-ionic detergent (e.g., 0.01% Triton X-100) in the assay buffer to prevent aggregation.[3]- Determine if the inhibitory effect is time-dependent, which can be a characteristic of aggregating inhibitors.
High background signal Intrinsic fluorescence of this compound: If using a fluorescence-based enzyme assay, autofluorescence of this compound could interfere.[7][8]- Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths and subtract this from the readings.- If interference is significant, consider an alternative assay format (e.g., absorbance-based).
Apparent inhibition is not dose-dependent Compound instability: this compound may be unstable in the assay buffer over the course of the experiment.- Assess the stability of this compound in the assay buffer over time using an analytical method like HPLC.- Minimize pre-incubation times if instability is observed.
Inhibition observed with multiple, unrelated enzymes Non-specific inhibition: this compound may be acting as a pan-assay interference compound (PAIN).- Test this compound against a panel of unrelated enzymes to assess its specificity.- Perform mechanism of action studies to confirm a specific interaction with the target enzyme.

Quantitative Data Summary

Table 1: Antimicrobial and Antifungal Activity of this compound

OrganismAssay TypeActivityReference
Botrytis cinereaMycelial Growth InhibitionEC50: 10.7 µg/mL[2]
Fusarium graminearumMycelial Growth InhibitionEC50: 12.9 µg/mL[2]
Sclerotinia sclerotiorumMycelial Growth InhibitionEC50: 17.1 µg/mL[2]
Rhizoctonia solaniMycelial Growth InhibitionEC50: 21.0 µg/mL[2]
Xanthomonas oryzae pv. oryzicolaBroth MicrodilutionMIC: 4-16 µg/mL[2]
Xanthomonas oryzae pv. oryzaeBroth MicrodilutionMIC: 4-16 µg/mL[2]
Pseudomonas solanacearumBroth MicrodilutionMIC: 4-16 µg/mL[2]
Fusarium graminearumSpore Germination Inhibition100% inhibition at 100 µg/mL[2]

Table 2: Herbicidal Activity of this compound

Plant SpeciesParameterConcentrationInhibition Rate (%)Reference
Echinochloa crusgalliRoot Growth100 µg/mL98.8[2]
Eclipta prostrataRoot Growth100 µg/mL94.4[2]

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of this compound against bacteria.

Materials:

  • This compound stock solution (in DMSO)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial culture in logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Incubator (37°C)

  • Microplate reader (optional)

Procedure:

  • Prepare a serial two-fold dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Adjust the turbidity of the bacterial culture to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Dilute the standardized bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final volume of 100 µL.

  • Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only) on each plate. Also, include a vehicle control with the highest concentration of DMSO used.

  • Incubate the plates at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • This compound stock solution (in DMSO)

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Include a vehicle control (cells treated with medium containing the highest concentration of DMSO) and an untreated control (cells in medium only).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from a blank well (medium and MTT only).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Bioassay cluster_analysis Data Analysis This compound This compound Powder Stock Stock Solution (in DMSO) This compound->Stock Dissolve Working Working Solutions (in Assay Medium) Stock->Working Serial Dilution Plate 96-Well Plate (Cells/Bacteria) Working->Plate Treatment Incubate Incubation Plate->Incubate Readout Data Acquisition (e.g., Absorbance) Incubate->Readout Analysis Calculate IC50/MIC Readout->Analysis Report Report Results Analysis->Report

Caption: General experimental workflow for this compound bioassays.

interference_pathway cluster_physchem Physicochemical Properties This compound This compound Solubility Poor Aqueous Solubility This compound->Solubility Fluorescence Potential Autofluorescence This compound->Fluorescence Redox Redox Activity This compound->Redox Precipitation Precipitation in Aqueous Media Solubility->Precipitation Aggregation Aggregation at High Concentrations Solubility->Aggregation Fluorescence_Interference Fluorescence Interference Fluorescence->Fluorescence_Interference Redox_Interference Redox Assay Interference (e.g., MTT) Redox->Redox_Interference

Caption: Potential pathways of interference in this compound bioassays.

troubleshooting_logic Start Inconsistent/ Unexpected Results? Check_Solubility Is this compound fully dissolved? Start->Check_Solubility Run_Controls Are controls (vehicle, cell-free) included? Check_Solubility->Run_Controls Yes Check_Fluorescence Is it a fluorescence assay? Run_Controls->Check_Fluorescence Yes Check_Redox Is it a redox-based assay? Check_Fluorescence->Check_Redox No Orthogonal_Assay Perform Orthogonal Assay Check_Redox->Orthogonal_Assay No

References

Technical Support Center: Scaling Up Equisetin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up the production of Equisetin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary biological source?

This compound is a mycotoxin, a secondary metabolite, primarily produced by fungi of the Fusarium genus, notably Fusarium equiseti and Fusarium heterosporum. It is a tetramic acid derivative with a decalin ring system and exhibits a range of biological activities, including antimicrobial and herbicidal properties.

Q2: What is the biosynthetic pathway for this compound?

This compound is synthesized via a complex pathway involving a hybrid polyketide synthase-nonribosomal peptide synthetase (PKS-NRPS) enzyme.[1][2][3] This enzyme facilitates the condensation of a polyketide chain with an amino acid, followed by a series of modifications to form the final this compound molecule.

Diagram: Simplified this compound Biosynthesis Pathway

Equisetin_Biosynthesis Malonyl_CoA Malonyl-CoA (Polyketide building block) PKS_NRPS PKS-NRPS Hybrid Enzyme (e.g., EqxS) Malonyl_CoA->PKS_NRPS Serine L-Serine (Amino acid building block) Serine->PKS_NRPS Intermediate Polyketide-Amino Acid Intermediate PKS_NRPS->Intermediate Cyclization Cyclization & Tailoring Enzymes Intermediate->Cyclization This compound This compound Cyclization->this compound

Caption: Simplified overview of the this compound biosynthetic pathway.

Fermentation and Production

Q3: What are the recommended fermentation methods for this compound production?

Two primary methods are documented for Fusarium fermentation to produce this compound:

  • Solid-State Fermentation (SSF): This method often utilizes a solid substrate like corn grits, which can lead to high yields of this compound.

  • Submerged Liquid Fermentation (SLF): This method involves growing the fungus in a liquid medium, such as Potato Dextrose Broth (PDB), which allows for more controlled conditions and is generally more scalable.

Q4: What are typical yields for this compound production?

This compound yields can vary significantly based on the Fusarium strain, fermentation method, and culture conditions. Below is a summary of reported yields.

Fermentation MethodSubstrate/MediumProducing OrganismReported YieldReference
Solid-State FermentationWhite Corn GritsFusarium equiseti NRRL 55372.5 - 6.2 g/kg[4]
Submerged Liquid FermentationPotato Dextrose Broth (PDB)Fusarium sp. JDJR120.5 mg from 12 g crude extract[5]

Troubleshooting Guide

Q5: My this compound yield is consistently low. What are the potential causes and solutions?

Low yield is a common challenge in secondary metabolite production. Here are several factors to investigate:

  • Suboptimal Culture Conditions: The production of secondary metabolites like this compound is highly sensitive to environmental parameters.

    • pH: The optimal pH for growth and secondary metabolite production can differ. For Fusarium solani, a pH of 6.0 was found to be optimal for both growth and bioactive metabolite production.[6]

    • Temperature: Most Fusarium species have an optimal growth temperature between 25-30°C.[5] Deviations can significantly impact enzyme activity and metabolite production.

    • Aeration: In submerged liquid fermentation, adequate aeration is crucial for fungal growth and metabolism. Ensure sufficient agitation and airflow.

  • Media Composition: The nutrient composition of the fermentation medium is critical.

    • Carbon and Nitrogen Sources: The type and concentration of carbon and nitrogen sources can influence the switch from primary to secondary metabolism. Experiment with different sources and C:N ratios.

    • Micronutrients: Ensure the medium contains essential minerals and trace elements.

  • Strain Viability and Inoculum Quality:

    • Strain Degeneration: Repeated subculturing can lead to a decline in the producing strain's ability to synthesize the target compound. It is advisable to use fresh cultures from cryopreserved stocks.

    • Inoculum Size and Age: The age and density of the inoculum can affect the lag phase and overall productivity of the fermentation. Standardize your inoculum preparation protocol.

Diagram: Troubleshooting Low this compound Yield

Troubleshooting_Low_Yield Start Low this compound Yield Check_Strain Verify Strain Viability and Inoculum Quality Start->Check_Strain Check_Media Review Fermentation Media Composition Start->Check_Media Check_Conditions Examine Fermentation Conditions Start->Check_Conditions Fresh_Culture Use Fresh Culture from Stock Check_Strain->Fresh_Culture Standardize_Inoculum Standardize Inoculum Preparation Check_Strain->Standardize_Inoculum Optimize_CN Optimize Carbon/ Nitrogen Sources Check_Media->Optimize_CN Optimize_pH Optimize pH Check_Conditions->Optimize_pH Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Aeration Optimize Aeration/ Agitation Check_Conditions->Optimize_Aeration Solution Improved Yield Optimize_pH->Solution Optimize_Temp->Solution Optimize_Aeration->Solution Optimize_CN->Solution Fresh_Culture->Solution Standardize_Inoculum->Solution

Caption: A logical workflow for troubleshooting low this compound yield.

Q6: I am observing contamination in my fermentation cultures. What are the best practices to avoid this?

Contamination is a significant risk in fungal fermentations. Strict aseptic techniques are essential.

  • Sterilization: Ensure all media, glassware, and equipment are properly sterilized. Autoclave liquids and solids at 121°C for at least 15-20 minutes.

  • Aseptic Transfer: Perform all inoculations and transfers in a laminar flow hood or a sterile environment.

  • Air Filtration: Use sterile filters for air inlets and outlets on fermenters.

  • Antibiotics: While not always ideal as they can affect fungal metabolism, in persistent cases of bacterial contamination, the addition of broad-spectrum antibiotics to the medium can be considered.

Extraction and Purification

Q7: What is a reliable method for extracting and purifying this compound?

A multi-step process involving solvent extraction and chromatography is typically used.

Diagram: this compound Extraction and Purification Workflow

Extraction_Purification_Workflow Start Fermentation Broth/ Solid Culture Solvent_Extraction Solvent Extraction (Ethyl Acetate) Start->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Active_Fractions Bioactive Fractions Silica_Gel->Active_Fractions Sephadex Sephadex LH-20 Chromatography Active_Fractions->Sephadex Semi_Prep_HPLC Semi-preparative HPLC Sephadex->Semi_Prep_HPLC Pure_this compound Pure this compound Semi_Prep_HPLC->Pure_this compound

Caption: A typical workflow for the extraction and purification of this compound.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Fusarium equiseti

This protocol is adapted from the method described for Fusarium equiseti NRRL 5537.[7]

  • Media Preparation:

    • In a Fernbach flask, place 200 g of white corn grits.

    • Add 50 ml of deionized water and autoclave.

    • After autoclaving, loosen the grits with a sterile stirring rod and add another 50 ml of sterile deionized water.

  • Inoculum Preparation:

    • Grow F. equiseti on a small amount of corn grits (2-3 g) suspended in 1.5% agar for 10-14 days at room temperature to induce sporulation.

    • Prepare a conidial suspension by suspending the surface growth in sterile water.

  • Inoculation and Incubation:

    • Inoculate the prepared corn grit medium with the conidial suspension.

    • Incubate the flasks at room temperature (approximately 20-25°C) for 3-4 weeks.

Protocol 2: Submerged Liquid Fermentation of Fusarium sp.

This protocol is a general method based on the cultivation of Fusarium sp. JDJR1.[5]

  • Media Preparation:

    • Prepare Potato Dextrose Broth (PDB) according to the manufacturer's instructions.

    • Dispense the medium into Erlenmeyer flasks (e.g., 400 ml in a 1000 ml flask).

    • Sterilize by autoclaving.

  • Inoculum Preparation:

    • Grow the Fusarium strain on Potato Dextrose Agar (PDA) plates for 6-8 days until near sporulation.

    • Cut small agar plugs (5 mm) from the edge of the colony.

  • Inoculation and Incubation:

    • Aseptically transfer a standardized number of agar plugs (e.g., 10) to each flask containing PDB.

    • Incubate the flasks on a rotary shaker at 120 rpm and 28°C for 12-14 days.

Protocol 3: Extraction and Purification of this compound

This protocol is a composite method based on published procedures.[5]

  • Extraction:

    • For liquid cultures, filter the fermentation broth to separate the mycelia from the supernatant. For solid cultures, soak the substrate in the solvent.

    • Extract the culture filtrate (or soaked substrate) three times with an equal volume of ethyl acetate (EtOAc).

    • Pool the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column.

    • Elute the column with a gradient of solvents, for example, a dichloromethane-methanol gradient, to separate the components into fractions.

    • Monitor the fractions using Thin Layer Chromatography (TLC) and test for bioactivity to identify the this compound-containing fractions.

  • Sephadex LH-20 Chromatography:

    • Pool the active fractions and concentrate them.

    • Further purify the concentrated active fraction using a Sephadex LH-20 column with methanol as the mobile phase.

  • Semi-preparative HPLC:

    • The final purification step is typically performed using semi-preparative High-Performance Liquid Chromatography (HPLC).

    • A C18 column is commonly used with a mobile phase such as a methanol-water mixture.[5]

Stability and Storage

Q8: How should I store pure this compound and its solutions?

While specific degradation kinetics for this compound are not widely published, general principles for the stability of natural products should be followed.

  • Temperature: For long-term storage, pure this compound should be stored as a solid at -20°C or below. Solutions of this compound should also be stored at low temperatures to minimize degradation. Avoid repeated freeze-thaw cycles.

  • pH: The stability of related compounds, such as flavonoids, is known to be pH-dependent, with increased degradation at neutral to alkaline pH.[5][8] It is advisable to store this compound solutions in a slightly acidic buffer if compatible with the intended application.

  • Light: Protect this compound, both in solid form and in solution, from light to prevent photodegradation. Use amber vials or wrap containers in aluminum foil.

  • Solvent: For preparing stock solutions, use a solvent in which this compound is highly soluble and stable. Dimethyl sulfoxide (DMSO) is commonly used for initial stock solutions.[5] For working solutions, aqueous buffers can be used, but their stability should be monitored.

References

Technical Support Center: Equisetin In Vivo Delivery

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Equisetin in in vivo models.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is characterized by poor water solubility.[1] It is, however, soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and moderately soluble in methanol and ethanol.[1]

Q2: What is a recommended formulation for in vivo delivery of this compound?

Due to its poor water solubility, a common approach for formulating this compound for in vivo studies involves the use of a co-solvent system. A widely used vehicle for oral administration of poorly soluble compounds consists of a mixture of DMSO, PEG300, Tween-80, and saline or phosphate-buffered saline (PBS).

Q3: What is a common route of administration for this compound in mouse models?

Oral gavage is a frequently used method for administering substances to mice in experimental settings. This method allows for the precise delivery of a specified dose.

Q4: What are the known signaling pathways affected by this compound?

This compound has been shown to modulate several key cellular signaling pathways, including the PI3K/AKT/mTOR pathway, the AMPK signaling pathway, and the STAT3 signaling pathway. Its mechanism of action also involves the induction of autophagy.

Troubleshooting Guides

Formulation and Delivery Issues

Problem: this compound precipitates out of solution during formulation or administration.

Potential Cause Troubleshooting Step
Low Solubility in Aqueous Vehicle This compound has poor water solubility.[1] Ensure the initial stock solution in an organic solvent like DMSO is fully dissolved before adding aqueous components.
Incorrect Solvent Ratios The ratio of organic co-solvents to the aqueous buffer is critical. A common starting point for a stable formulation is 5-10% DMSO, 30-40% PEG300, 5% Tween-80, and the remainder as saline or PBS. These ratios may need to be optimized for your specific this compound concentration.
Temperature Effects The formulation process and administration should ideally be carried out at room temperature. Low temperatures can decrease the solubility of this compound.
pH of the Final Formulation While specific data on this compound's pH-dependent stability is limited, significant deviations from a neutral pH could potentially affect its solubility and stability. It is advisable to use a buffered saline solution (e.g., PBS) to maintain a physiological pH.

Problem: Inconsistent results or lack of efficacy in vivo.

Potential Cause Troubleshooting Step
Inadequate Dosing The optimal dose of this compound for a specific in vivo model and disease state needs to be determined empirically. Review literature for similar compounds or conduct a dose-response study. Dosages in combination therapies, such as 4 mg/kg and 8 mg/kg in G. mellonella larvae, have been reported, but these may not be directly transferable to monotherapy in mice.[2]
Poor Bioavailability Oral bioavailability can be influenced by the formulation. Ensure the formulation enhances solubility and absorption. The use of surfactants like Tween-80 is intended to improve this.
Compound Instability While specific stability data is not readily available, it is best practice to prepare fresh formulations for each experiment to minimize potential degradation. Stock solutions in DMSO should be stored at -20°C or -80°C.
Improper Administration Technique Ensure proper oral gavage technique to avoid accidental administration into the lungs, which would lead to a lack of efficacy and potential harm to the animal.

Experimental Protocols

Protocol: Preparation of this compound Formulation for Oral Gavage in Mice

This protocol provides a general guideline for preparing a formulation of this compound for in vivo studies. The final concentration and solvent ratios may require optimization.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300), USP grade

  • Tween-80 (Polysorbate 80), USP grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile microcentrifuge tubes and syringes

Procedure:

  • Prepare this compound Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the this compound in a minimal amount of DMSO to create a concentrated stock solution (e.g., 50 mg/mL). Ensure it is completely dissolved. Gentle warming and vortexing may be necessary.

  • Prepare the Vehicle Mixture:

    • In a sterile tube, prepare the vehicle by combining the solvents in the desired ratio. For example, for a final formulation with 10% DMSO, 40% PEG300, 5% Tween-80, and 45% PBS:

      • Add 400 µL of PEG300.

      • Add 50 µL of Tween-80 and mix thoroughly.

      • Add 450 µL of sterile PBS and mix until a homogenous solution is formed.

  • Prepare the Final Dosing Solution:

    • Add the required volume of the this compound stock solution to the prepared vehicle mixture to achieve the desired final concentration. For example, to prepare 1 mL of a 1 mg/mL dosing solution from a 50 mg/mL stock, add 20 µL of the stock solution to 980 µL of the vehicle.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Administration:

    • Administer the formulation to mice via oral gavage using an appropriate gauge feeding needle. The volume to be administered should be calculated based on the mouse's body weight (typically 5-10 mL/kg).

Note: It is crucial to perform a small-scale pilot study to ensure the stability and tolerability of the chosen formulation and dosage before proceeding with a large-scale experiment.

Signaling Pathway Diagrams

Below are diagrams representing the key signaling pathways modulated by this compound, created using the DOT language.

Equisetin_PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Autophagy_node Autophagy mTORC1->Autophagy_node Inhibits This compound This compound This compound->PI3K Inhibits This compound->AKT Inhibits This compound->mTORC1 Inhibits

Caption: this compound's inhibitory effect on the PI3K/AKT/mTOR pathway.

Equisetin_AMPK_Pathway AMP_ATP Increased AMP/ATP Ratio (Cellular Stress) AMPK AMPK AMP_ATP->AMPK Activates mTORC1 mTORC1 AMPK->mTORC1 Inhibits Autophagy_node Autophagy AMPK->Autophagy_node Promotes Energy_Prod Energy Production (e.g., Fatty Acid Oxidation) AMPK->Energy_Prod Promotes This compound This compound This compound->AMPK Activates

Caption: this compound's activation of the AMPK signaling pathway.

Equisetin_STAT3_Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_dimer STAT3 Dimer (Phosphorylated) STAT3->STAT3_dimer Dimerizes Nucleus Nucleus STAT3_dimer->Nucleus Translocates to Gene_Expression Target Gene Expression (e.g., Proliferation, Anti-apoptosis) Nucleus->Gene_Expression Regulates This compound This compound This compound->STAT3 Inhibits

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

References

Validation & Comparative

Equisetin vs. Streptomycin Sulfate: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial efficacy of equisetin, a natural product derived from fungi, and streptomycin sulfate, a well-established aminoglycoside antibiotic. This document synthesizes available experimental data to offer an objective performance assessment of these two compounds, intended to inform research and drug development efforts in the pursuit of novel antimicrobial strategies.

Mechanisms of Action: A Tale of Two Strategies

This compound and streptomycin sulfate employ fundamentally different mechanisms to exert their antibacterial effects. Streptomycin targets a well-defined intracellular process, while this compound appears to engage in a more multifaceted assault on bacterial cells, including the modulation of host-cell responses.

Streptomycin Sulfate: This aminoglycoside antibiotic primarily functions by inhibiting bacterial protein synthesis.[1][2][3] It specifically binds to the 30S subunit of the bacterial ribosome.[1][2] This binding event interferes with the initiation of protein synthesis and causes misreading of the mRNA template, leading to the production of non-functional or toxic proteins and ultimately resulting in bacterial cell death.[1][4]

This compound: The mechanism of action for this compound is more complex and appears to involve multiple pathways. It has been shown to exert a potent bactericidal effect against multidrug-resistant (MDR) Gram-positive bacteria.[5][6] One of its key mechanisms is the allosteric binding to biotin carboxylase, a critical enzyme in fatty acid synthesis.[5] Furthermore, studies have indicated that this compound can induce the accumulation of mitochondrial reactive oxygen species (ROS) and enhance host cell autophagy to clear intracellular pathogens, suggesting a host-acting strategy.[5] While this compound alone shows limited activity against Gram-negative bacteria, it exhibits significant synergistic effects when combined with agents like colistin, which permeabilizes the bacterial outer membrane, allowing this compound to reach its intracellular targets.[3][7]

Signaling Pathway Diagrams

Streptomycin_Mechanism streptomycin Streptomycin Sulfate ribosome_30s Bacterial 30S Ribosomal Subunit streptomycin->ribosome_30s Binds to protein_synthesis Protein Synthesis ribosome_30s->protein_synthesis Inhibits cell_death Bacterial Cell Death protein_synthesis->cell_death Leads to

Caption: Mechanism of action for Streptomycin Sulfate.

Equisetin_Mechanism This compound This compound biotin_carboxylase Biotin Carboxylase This compound->biotin_carboxylase Allosterically binds host_cell Host Cell This compound->host_cell fatty_acid_synthesis Fatty Acid Synthesis biotin_carboxylase->fatty_acid_synthesis Inhibits cell_death Bacterial Cell Death fatty_acid_synthesis->cell_death Leads to mitochondria Mitochondria host_cell->mitochondria autophagy Autophagy host_cell->autophagy Enhances ros ROS Accumulation mitochondria->ros autophagy->cell_death Contributes to ros->cell_death Induces

Caption: Multifaceted mechanism of action for this compound.

Comparative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and streptomycin sulfate against a selection of clinically relevant Gram-positive and Gram-negative bacteria. The data has been compiled from various studies to provide a comparative overview. It is important to note that MIC values can vary depending on the specific strain and the testing methodology used.

Table 1: MIC Values (µg/mL) against Gram-Positive Bacteria

BacteriumThis compoundStreptomycin Sulfate
Staphylococcus aureus16[8]2[8]
Enterococcus faecalis31.25 (µM)[9]>1000 (for high-level resistance)

Table 2: MIC Values (µg/mL) against Gram-Negative Bacteria

BacteriumThis compound (alone)Streptomycin Sulfate
Escherichia coliIneffective[3]0.5 - 7.8[2]
Pseudomonas aeruginosaIneffective as a quorum sensing inhibitor[10][11]128 - 1024[12]

Note: this compound demonstrates significant activity against Gram-negative bacteria when used in combination with a membrane permeabilizing agent like colistin. For example, 4 µg/mL of this compound combined with 1 µg/mL of colistin showed 100% inhibition of 23 clinical mcr-1 positive isolates.[3]

Experimental Protocols

The determination of antibacterial efficacy, primarily through MIC values, relies on standardized laboratory procedures. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Experimental Workflow Diagram

Broth_Microdilution_Workflow start Start prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform 2-fold Serial Dilutions of Antimicrobial Agent in 96-well Microtiter Plate prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate with Bacterial Suspension serial_dilution->inoculate incubate Incubate Plate (e.g., 37°C for 18-24h) inoculate->incubate read_results Visually Inspect for Turbidity and Determine MIC incubate->read_results end End read_results->end

References

A Comparative Analysis of Equisetin and Tebuconazole: Efficacy, Mechanism, and Toxicological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Equisetin, a natural tetramic acid derivative with broad-spectrum antimicrobial activity, and tebuconazole, a widely used triazole fungicide. The following sections objectively compare their performance based on available experimental data, outline their mechanisms of action, and present their toxicological profiles.

Data Presentation: A Quantitative Comparison

The following tables summarize the available quantitative data on the efficacy and phytotoxicity of this compound and tebuconazole.

Table 1: Antifungal and Antibacterial Efficacy
CompoundTarget OrganismEfficacy MetricValue (µg/mL)Citation
This compound Botrytis cinereaEC5010.7[1][2]
Fusarium graminearumEC5012.9[1][2]
Sclerotinia sclerotiorumEC5017.1[1][2]
Rhizoctonia solaniEC5021.0[1][2]
Xanthomonas oryzae pv. oryzicolaMIC4[1][2]
Xanthomonas oryzae pv. oryzaeMIC16[1][2]
Pseudomonas solanacearumMIC16[1][2]
Tebuconazole Fusarium graminearumEC50Varies by isolate[3]
Sclerotium rolfsiiED50 (mycelial growth)0.08[4]
Rhizoctonia solani AG-4ED50 (mycelial growth)0.17[4]
Colletotrichum capsiciMIC100[5]

EC50: Half maximal effective concentration; MIC: Minimum inhibitory concentration; ED50: Half maximal effective dose.

Table 2: Comparative Protective Efficacy Against Wheat Head Blight (Fusarium graminearum)
TreatmentConcentration (µg/mL)Protective Efficacy (%)Citation
This compound 20051.5[1]
100Not specified[1]
Tebuconazole 200Not specified[1]
100Not specified[1]
Table 3: Phytotoxicity Data
CompoundPlant SpeciesEffectConcentrationCitation
This compound Monocots & DicotsSuppressed germination, inhibited growth, caused necrotic lesions2.5–10 µg/mL
Tebuconazole Legumes (Chickpea)Decreased shoot growth, leghaemoglobin, chlorophyll, N, P, and seed proteinRecommended field rate[6]
WheatSuppressive effect on germination and shoot growthNot specified[7]
Lactuca sativa (Lettuce)Reduced root length, cytotoxic and genotoxic effects0.025 - 0.4 g/L[8]

Mechanism of Action

The modes of action for this compound and tebuconazole differ significantly, targeting distinct cellular processes.

This compound: The precise antifungal mechanism of this compound is not as well-defined as that of tebuconazole. However, research suggests multiple potential targets. It has been shown to inhibit HIV-1 integrase, an enzyme crucial for viral replication[9][10]. In bacteria, it acts as a quorum sensing inhibitor, interfering with cell-to-cell communication that regulates virulence factor production and biofilm formation. Against Gram-negative bacteria, this compound's efficacy is enhanced when combined with colistin, which disrupts the bacterial outer membrane, allowing this compound to enter the cell and likely exert its effects on intracellular targets[11][12]. Its broad-spectrum activity suggests it may target fundamental cellular processes common to various microorganisms.

Tebuconazole: Tebuconazole is a sterol biosynthesis inhibitor (SBI). Specifically, it targets the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting CYP51, tebuconazole disrupts the production of ergosterol, leading to an accumulation of toxic sterol precursors and a compromised cell membrane. This ultimately results in the inhibition of fungal growth and cell death. Tebuconazole's action is systemic, with protective, curative, and eradicant properties.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the known signaling pathway for tebuconazole and a proposed experimental workflow for assessing antifungal activity.

Tebuconazole_Mechanism Tebuconazole Tebuconazole CYP51 Lanosterol 14α-demethylase (CYP51) Tebuconazole->CYP51 Inhibits Ergosterol_Pathway Ergosterol Biosynthesis Pathway CYP51->Ergosterol_Pathway Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Pathway Ergosterol Ergosterol Ergosterol_Pathway->Ergosterol Produces Toxic_Sterols Accumulation of Toxic Sterol Precursors Ergosterol_Pathway->Toxic_Sterols Leads to Fungal_Cell_Membrane Fungal Cell Membrane (Disrupted integrity) Ergosterol->Fungal_Cell_Membrane Maintains integrity Fungal_Growth_Inhibition Fungal Growth Inhibition / Cell Death Fungal_Cell_Membrane->Fungal_Growth_Inhibition Toxic_Sterols->Fungal_Cell_Membrane

Tebuconazole's mechanism of action via inhibition of the ergosterol biosynthesis pathway.

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation & Observation cluster_analysis Data Analysis Pathogen_Culture 1. Revive and Culture Pathogenic Fungi Plate_Inoculation 5. Inoculate Plates with Fungal Plugs Pathogen_Culture->Plate_Inoculation Compound_Prep 2. Prepare Stock Solutions (this compound/Tebuconazole in DMSO) Poisoned_Media 4. Mix Compound with PDA Compound_Prep->Poisoned_Media Media_Prep 3. Prepare Molten PDA Medium Media_Prep->Poisoned_Media Poisoned_Media->Plate_Inoculation Incubation 6. Incubate at 25-28°C Plate_Inoculation->Incubation Measurement 7. Measure Mycelial Growth Diameter Incubation->Measurement Inhibition_Calc 8. Calculate Percent Inhibition Measurement->Inhibition_Calc EC50_Calc 9. Determine EC50 Values Inhibition_Calc->EC50_Calc

A generalized workflow for in vitro antifungal susceptibility testing.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in this guide.

Antifungal Susceptibility Testing (Mycelial Growth Inhibition Method)

This protocol is a standard method for determining the in vitro efficacy of antifungal compounds.

  • Pathogen Culture: The target pathogenic fungi are revived from preserved stocks and cultured on a suitable medium, such as Potato Dextrose Agar (PDA), for a specified period to ensure active growth.

  • Compound Preparation: Stock solutions of this compound and tebuconazole are prepared by dissolving the compounds in a solvent like dimethyl sulfoxide (DMSO).

  • Poisoned Medium Preparation: The stock solutions are mixed with molten PDA at a temperature that does not degrade the compounds (typically below 60°C) to achieve the desired final concentrations. Control plates are prepared with the solvent alone.

  • Inoculation: A small plug (e.g., 5 mm diameter) of the actively growing fungal mycelium is placed at the center of each PDA plate.

  • Incubation: The inoculated plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for several days.

  • Data Collection: The diameter of the fungal colony is measured daily.

  • Data Analysis: The percentage of mycelial growth inhibition is calculated relative to the control. The EC50 value, the concentration of the compound that inhibits 50% of the mycelial growth, is then determined.[1]

Phytotoxicity Assay (Seed Germination and Seedling Growth)

This assay assesses the potential adverse effects of the compounds on plant development.

  • Seed Selection: Seeds of monocotyledonous and dicotyledonous plants are selected for the assay.

  • Treatment Preparation: Aqueous solutions of this compound or tebuconazole are prepared at various concentrations. A control group with only water or a solvent control is also included.

  • Seed Treatment/Exposure: Seeds are soaked in the respective treatment solutions for a defined period or are placed on filter paper saturated with the test solutions in Petri dishes.

  • Germination and Growth Conditions: The Petri dishes are incubated under controlled conditions of light and temperature (e.g., 30°C in the dark for some protocols).

  • Data Collection: After a set period (e.g., 3-7 days), the percentage of seed germination, root length, and shoot length are measured. Observations for any necrotic lesions or other morphological abnormalities are also recorded.[8][13]

  • Data Analysis: The germination rate and seedling growth in the treatment groups are compared to the control group to determine the extent of phytotoxicity.

Conclusion

This comparative analysis highlights the distinct profiles of this compound and tebuconazole. Tebuconazole is a well-established synthetic fungicide with a specific and potent mechanism of action against a broad range of fungal pathogens. Its systemic nature provides both preventative and curative control. However, concerns regarding its phytotoxicity and the potential for resistance development necessitate careful management.

This compound, a natural product, demonstrates promising broad-spectrum antimicrobial activity against both fungal and bacterial pathogens. Its potential for novel mechanisms of action, such as quorum sensing inhibition, makes it an interesting candidate for further research, particularly in the context of combating antimicrobial resistance. The direct comparison against wheat head blight suggests it has potential as a biocontrol agent, though its efficacy may be lower than synthetic fungicides like tebuconazole at similar concentrations. Further research is required to fully elucidate its antifungal mechanism of action and to optimize its application for effective disease control. A thorough toxicological evaluation is also essential before it can be considered for widespread agricultural use.

References

A Comparative Analysis of the Antifungal Spectrum of Equisetin and Commercial Fungicides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antifungal efficacy of Equisetin, a natural tetramic acid produced by Fusarium species, against a panel of commercial fungicides. The following sections present quantitative data from in vitro studies, detail the experimental methodologies used, and illustrate the distinct mechanisms of action.

Antifungal Efficacy: A Quantitative Comparison

The antifungal activity of this compound and selected commercial fungicides was evaluated against several key phytopathogenic fungi. The following table summarizes the 50% effective concentration (EC₅₀) values, which represent the concentration of a compound required to inhibit 50% of fungal mycelial growth. Lower EC₅₀ values indicate higher antifungal potency.

Fungal SpeciesThis compoundBoscalidPropiconazoleAzoxystrobin
Botrytis cinerea10.7 µg/mL[1][2]0.3 - 13.78 µg/mL[3]--
Fusarium graminearum12.9 µg/mL[1][2]--0.21 µg/mL[4]
Sclerotinia sclerotiorum17.1 µg/mL[1][2]1.23 µg/mL[5]0.315 - 0.338 µg/mL[6][7]0.293 - 12.495 µg/mL[5]
Rhizoctonia solani21.0 µg/mL[1][2]---

Note: The EC₅₀ values for commercial fungicides can vary significantly between different isolates of the same fungal species, reflecting the development of resistance in some populations.[3][8]

Experimental Protocols

The data presented in this guide were primarily obtained through the mycelial growth inhibition assay . This widely used in vitro method assesses the ability of a compound to inhibit the growth of fungal mycelium on a solid medium.

Mycelial Growth Inhibition Assay
  • Preparation of Fungal Plates: Mycelial plugs (typically 5-6 mm in diameter) are taken from the actively growing edge of a pure fungal culture.

  • Preparation of Test Plates: The test compounds (this compound or commercial fungicides) are dissolved in a suitable solvent (e.g., DMSO) and then mixed with a molten agar medium, such as Potato Dextrose Agar (PDA), to achieve the desired final concentrations. The agar is then poured into sterile Petri dishes. A control plate containing the solvent but no test compound is also prepared.

  • Inoculation and Incubation: The mycelial plugs are placed in the center of the agar plates containing the test compounds and the control plates. The plates are then incubated at a temperature and duration suitable for the specific fungus being tested (e.g., 25 ± 2 °C for 7 days).[9]

  • Data Collection and Analysis: After the incubation period, the diameter of the fungal colony is measured in two perpendicular directions.[9] The percentage of mycelial growth inhibition is calculated using the following formula:

    % Inhibition = [(DC - DT) / DC] x 100

    Where:

    • DC = Average diameter of the fungal colony in the control plate.

    • DT = Average diameter of the fungal colony in the treated plate.

    The EC₅₀ value is then determined by performing a regression analysis of the inhibition percentages against the corresponding compound concentrations.

Mechanisms of Action: A Visualized Comparison

This compound and the selected commercial fungicides exhibit distinct mechanisms of action, targeting different essential cellular processes in fungi. While the precise antifungal mechanism of this compound is still under investigation, it is known to inhibit HIV-1 integrase and affect mitochondrial functions.[10][11] In some contexts, it has been shown to promote the accumulation of reactive oxygen species (ROS).[10] The commercial fungicides have well-defined targets within the fungal cell.

Antifungal_Mechanisms cluster_fungal_cell Fungal Cell cluster_fungicides Antifungal Agents Mitochondrion {Mitochondrion | Electron Transport Chain} Nucleus Nucleus Ergosterol_Pathway {Ergosterol Biosynthesis | (in ER)} This compound This compound This compound->Mitochondrion Affects Function This compound->Nucleus HIV-1 Integrase Inhibition (potential other nuclear targets) Azoxystrobin Azoxystrobin (QoI) Azoxystrobin->Mitochondrion Inhibits Complex III (Qo site) Boscalid Boscalid (SDHI) Boscalid->Mitochondrion Inhibits Complex II (Succinate Dehydrogenase) Propiconazole Propiconazole (DMI) Propiconazole->Ergosterol_Pathway Inhibits 14α-demethylase

Caption: Comparative overview of the cellular targets of this compound and commercial fungicides.

Propiconazole is a demethylation inhibitor (DMI) that disrupts the biosynthesis of ergosterol, a vital component of the fungal cell membrane, by inhibiting the enzyme 14-alpha demethylase. Azoxystrobin , a quinone outside inhibitor (QoI), targets the mitochondrial electron transport chain at Complex III, thereby blocking ATP production. Boscalid is a succinate dehydrogenase inhibitor (SDHI) that also disrupts mitochondrial respiration, but by inhibiting Complex II of the electron transport chain.

References

A Comparative Analysis of the Herbicidal Activities of Equisetin and Glyphosate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the herbicidal properties of equisetin, a natural product derived from fungi, and glyphosate, a widely used synthetic herbicide. The following sections present quantitative data on their efficacy, detailed experimental protocols, and an exploration of their distinct mechanisms of action.

Quantitative Efficacy

The herbicidal efficacy of this compound and glyphosate has been evaluated against various weed species. The following tables summarize the available quantitative data for two common weeds: Echinochloa crusgalli (barnyard grass) and Eclipta prostrata (false daisy). It is important to note that the experimental methodologies for generating these data points differ, and direct comparisons should be made with caution.

Table 1: Herbicidal Activity of this compound against Echinochloa crusgalli and Eclipta prostrata [1]

Concentration (µg/mL)Target WeedInhibition of Root Growth (%)Inhibition of Shoot Growth (%)
200Echinochloa crusgalli98.137.5
100Echinochloa crusgalliNot ReportedNot Reported
50Echinochloa crusgalliNot ReportedNot Reported
25Echinochloa crusgalliNot ReportedNot Reported
200Eclipta prostrataNot ReportedNot Reported
100Eclipta prostrata98.841.6
50Eclipta prostrataNot ReportedNot Reported
25Eclipta prostrataNot ReportedNot Reported

Table 2: Herbicidal Activity of Glyphosate against Echinochloa crusgalli

Application Rate (kg ae/ha)Target WeedControl (%)
0.6Echinochloa crusgalli62 - 100

Note: Data for glyphosate's efficacy on Eclipta prostrata from a directly comparable petri dish bioassay was not available in the reviewed literature. However, it is known to be effective against this weed in post-emergence applications.[2]

Mechanisms of Action and Signaling Pathways

This compound and glyphosate exhibit distinct mechanisms of action at the cellular level, targeting different biochemical pathways within the plant.

This compound: Disruption of Mitochondrial Function

The herbicidal activity of this compound is believed to stem from its ability to interfere with mitochondrial function.[3] It has been shown to inhibit substrate anion carriers located in the inner mitochondrial membrane.[3] This disruption of transport processes across the mitochondrial membrane can lead to an increase in the production of reactive oxygen species (ROS), which in turn causes cellular damage and ultimately leads to cell death.[4]

Equisetin_Mechanism cluster_mitochondrion Mitochondrion This compound This compound InnerMembrane Inner Mitochondrial Membrane This compound->InnerMembrane Enters AnionCarriers Substrate Anion Carriers This compound->AnionCarriers Inhibits Mitochondrion Mitochondrion ROS Increased Reactive Oxygen Species (ROS) AnionCarriers->ROS Leads to CellDamage Cellular Damage ROS->CellDamage CellDeath Cell Death CellDamage->CellDeath

Caption: Proposed mechanism of action for this compound.

Glyphosate: Inhibition of the Shikimate Pathway

Glyphosate's mechanism of action is well-established and involves the inhibition of the enzyme 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase.[5] This enzyme is a key component of the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants.[5] By blocking this pathway, glyphosate prevents the production of these essential amino acids, leading to a cessation of protein synthesis and ultimately plant death.[5]

Glyphosate_Mechanism cluster_shikimate Shikimate Pathway Glyphosate Glyphosate EPSPS EPSP Synthase (Enzyme) Glyphosate->EPSPS Inhibits PlantDeath Plant Death Glyphosate->PlantDeath ShikimatePathway Shikimate Pathway AromaticAminoAcids Aromatic Amino Acids (Trp, Phe, Tyr) EPSPS->AromaticAminoAcids Catalyzes production of ProteinSynthesis Protein Synthesis AromaticAminoAcids->ProteinSynthesis Essential for PlantGrowth Plant Growth ProteinSynthesis->PlantGrowth PlantGrowth->PlantDeath Inhibition leads to

Caption: Mechanism of action for glyphosate.

Experimental Protocols

The following sections detail the methodologies used to assess the herbicidal activity of this compound and a general protocol for a comparable glyphosate bioassay.

This compound Petri Dish Bioassay[1]

This protocol outlines the in vitro assessment of this compound's herbicidal effects on weed seed germination and early seedling growth.

Equisetin_Workflow start Start seed_sterilization Weed Seed Sterilization (5% NaClO) start->seed_sterilization solution_prep Prepare this compound Solutions (25, 50, 100, 200 µg/mL) in 0.25% DMSO seed_sterilization->solution_prep petri_setup Place Filter Paper in Petri Dishes solution_prep->petri_setup add_solution Add 2 mL of Test Solution petri_setup->add_solution add_seeds Place 15-20 Seeds on Filter Paper add_solution->add_seeds incubation Incubate at 25°C for 7 Days add_seeds->incubation measurement Measure Root and Shoot Length incubation->measurement calculation Calculate Inhibition Rate (%) measurement->calculation end End calculation->end

Caption: Experimental workflow for this compound bioassay.

Detailed Steps:

  • Seed Sterilization: Seeds of the target weed species (Echinochloa crusgalli and Eclipta prostrata) are surface-sterilized by soaking in a 5% sodium hypochlorite (NaClO) solution for 10 minutes, followed by rinsing 2-3 times with sterile water.[1]

  • Preparation of Test Solutions: this compound is dissolved in a minimal amount of dimethyl sulfoxide (DMSO) and then diluted with sterile water to final concentrations of 25, 50, 100, and 200 µg/mL. The final DMSO concentration is kept at 0.25%. A 0.25% DMSO solution is used as a negative control.[1]

  • Petri Dish Assay:

    • Two layers of sterile filter paper are placed in each sterile petri dish.

    • 2 mL of the respective test solution (or control) is added to the filter paper.

    • 15-20 sterilized seeds are evenly placed on the moistened filter paper.[1]

  • Incubation: The petri dishes are sealed and incubated in a growth chamber at 25°C for 7 days.[1]

  • Data Collection and Analysis: After the incubation period, the root and shoot lengths of the seedlings are measured. The percentage of inhibition is calculated relative to the growth of the seedlings in the negative control.

General Glyphosate Petri Dish Bioassay Protocol

A similar petri dish bioassay can be used to evaluate the efficacy of glyphosate. While a specific study with a directly comparable protocol for Eclipta prostrata was not identified, the following general steps are typically employed.

Detailed Steps:

  • Seed Sterilization: Similar to the this compound protocol, seeds of the target weed are surface-sterilized.

  • Preparation of Test Solutions: Glyphosate solutions of varying concentrations (e.g., expressed in µg/mL or ppm) are prepared in sterile distilled water. A control with only sterile distilled water is included.

  • Petri Dish Assay:

    • Sterile filter paper is placed in sterile petri dishes.

    • A defined volume of the glyphosate test solution or control is added to moisten the filter paper.

    • A specific number of sterilized seeds are placed on the filter paper.

  • Incubation: The petri dishes are incubated under controlled conditions of light and temperature, suitable for the germination and growth of the target weed species.

  • Data Collection and Analysis: After a set incubation period, parameters such as germination rate, root length, and shoot length are measured. The effective concentration required to inhibit growth by 50% (EC50) is often determined through dose-response analysis.

Conclusion

This compound and glyphosate represent two distinct approaches to weed management. Glyphosate is a highly effective, broad-spectrum synthetic herbicide with a well-understood mechanism of action. This compound, a natural product, demonstrates significant herbicidal activity, particularly on root growth, through a mechanism that appears to involve the disruption of mitochondrial function.

While the available data indicates that this compound can be highly effective at concentrations in the µg/mL range, a direct comparison of its potency relative to glyphosate is challenging due to the different application units and experimental setups reported in the literature. Further research employing standardized bioassays would be necessary to provide a more direct and quantitative comparison of the herbicidal efficacy of these two compounds. The development of natural herbicides like this compound, however, offers a promising avenue for the discovery of new modes of action to combat the growing issue of herbicide resistance.

References

Reviving the Last Resort: A Comparative Guide to the Synergistic Efficacy of Equisetin and Colistin Against Resistant Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

The escalating crisis of antimicrobial resistance, particularly among Gram-negative "superbugs," has pushed older antibiotics like colistin back into the clinical forefront as a last-resort treatment. However, the rise of colistin-resistant strains threatens even this final line of defense. This guide provides a comprehensive comparison of a promising new strategy: combining colistin with equisetin, a natural compound, to restore its efficacy. We will delve into the experimental data supporting this synergy, compare it with other colistin-based combinations, and provide detailed protocols for the key assays used in these evaluations.

The Synergistic Mechanism: A One-Two Punch Against Resistance

The synergistic relationship between colistin and this compound hinges on a sequential attack that breaches the formidable defenses of Gram-negative bacteria. Colistin, a polymyxin antibiotic, acts as the initial aggressor. Its primary target is the lipopolysaccharide (LPS) in the bacterial outer membrane.[1][2] By binding to the lipid A component of LPS, colistin displaces divalent cations (Mg²⁺ and Ca²⁺) that stabilize the membrane, leading to its disruption and increased permeability.[2]

This disruption is the critical first step. In colistin-resistant bacteria, this effect alone is insufficient to kill the cell. However, it effectively opens the door for this compound. Studies have shown that colistin significantly promotes the intracellular accumulation of this compound in colistin-resistant E. coli.[1][3] Once inside, this compound can exert its own antibacterial effects, which are amplified by a boosted accumulation of reactive oxygen species (ROS), leading to rapid cell death.[1][3] The essential role of LPS as the initial target is highlighted by the observation that the synergistic effect is lost in LPS-deficient strains of A. baumannii.[1][3]

SynergyMechanism cluster_bacteria Gram-Negative Bacterium OM Outer Membrane (LPS) IM Inner Membrane OM->IM Increases Permeability Cyto Cytoplasm Equi_Target Intracellular Targets ROS Increased ROS Equi_Target->ROS Induces Death Bacterial Cell Death Equi_Target->Death Inhibits Vital Processes Colistin Colistin Colistin->OM Disrupts LPS This compound This compound This compound->IM Entry Facilitated ROS->Death Causes Oxidative Damage

Caption: Synergistic mechanism of colistin and this compound.

Quantitative Data: Gauging the Synergy

The effectiveness of the this compound-colistin combination has been quantified through various in vitro and in vivo studies. The data consistently demonstrates a potent synergistic interaction, capable of overcoming high-level colistin resistance.

In Vitro Synergistic Activity (Checkerboard Assays)

The Fractional Inhibitory Concentration Index (FICI) is the standard metric for quantifying synergy, with a value of ≤ 0.5 indicating a synergistic relationship. The combination of this compound and colistin has been shown to be highly synergistic against a wide range of clinically relevant, colistin-resistant Gram-negative bacteria.

Bacterial SpeciesResistance MechanismThis compound Conc. (µg/mL)Colistin Conc. (µg/mL)FICIReference(s)
E. coli (23 clinical isolates)mcr-1 positive41- (100% inhibition)[1][3][4]
10 species of Gram-negative bacteriamcr-1 positive41≤ 0.5[3]
A. baumannii (LPS-deficient)LPS biosynthesis inactive--Synergy Lost[1][3]
Bactericidal Activity (Time-Kill Assays)

Time-kill assays measure the rate and extent of bacterial killing over time. The combination of this compound and colistin demonstrates rapid bactericidal activity, a crucial factor for treating acute, severe infections.

OrganismTreatmentTime (hours)Log Reduction in CFU/mLOutcomeReference(s)
E. coliThis compound (4 µg/mL) + Colistin (1 µg/mL)1> 3 (99.9% killed)Rapidly Bactericidal[1][3]
E. coliThis compound (4 µg/mL) alone24No significant reductionNo effect[3]
E. coliColistin (1 µg/mL) alone24No significant reductionNo effect[3]
In Vivo Efficacy (Galleria mellonella Model)

The G. mellonella (wax moth larvae) infection model is a valuable tool for preliminary in vivo assessment of antimicrobial efficacy. The this compound-colistin combination has shown significant protective effects in this model.

PathogenTreatment (mg/kg)OutcomeReference(s)
E. coli B2 (Resistant)This compound (8) + Colistin (4)100% protection from infection[3]
E. coli B2 (Resistant)This compound aloneNo significant protection[3]
E. coli B2 (Resistant)Colistin aloneNo significant protection[3]

Comparison with Alternative Colistin Combinations

While the this compound-colistin pairing is highly effective, other agents have also been explored to potentiate colistin's activity. Understanding these alternatives provides a broader context for drug development professionals.

CombinationMechanism of SynergyEfficacy HighlightsReference(s)
Colistin + this compound OM permeabilization, intracellular killing, ROS induction Potent synergy against mcr-1 positive strains; rapid bactericidal action. [1][3]
Colistin + RifampinOM permeabilization allows entry of rifampin to inhibit RNA polymerase.Found to be synergistic against 100% of nine tested colistin-resistant A. baumannii strains.[5]
Colistin + Carbapenems (e.g., Meropenem)Colistin disrupts OM, facilitating carbapenem access to the periplasm to inhibit cell wall synthesis.Synergistic activity is common, especially in carbapenem-resistant A. baumannii.[6]
Colistin + OxethazaineEnhances membrane damage and triggers ROS accumulation.Effectively enhances colistin activity against both mcr-positive and -negative pathogens.[7][8]
Colistin + VancomycinColistin disrupts OM of Gram-negative bacteria, allowing entry of the Gram-positive-specific vancomycin.Shows synergy or partial synergy against colistin-resistant A. baumannii.[5]

Experimental Protocols

Reproducibility is the cornerstone of scientific research. Below are the detailed methodologies for the key experiments used to evaluate the synergy between this compound and colistin.

Checkerboard Assay for FICI Determination

This assay is used to determine the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

  • Preparation: Prepare serial twofold dilutions of colistin along the y-axis (rows) and this compound along the x-axis (columns) of a 96-well microtiter plate in cation-adjusted Mueller-Hinton broth (CAMHB). The concentration range for each drug should typically span from 4x to 0.031x its Minimum Inhibitory Concentration (MIC).

  • Inoculation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include wells for a positive control (bacteria in broth only) and a negative control (broth only). Also, include wells to determine the MIC of each drug alone.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC of the combination is defined as the lowest concentration of the drugs that shows no visible bacterial growth.

  • Calculation: The FICI is calculated as follows:

    • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

    • FIC of Colistin = (MIC of Colistin in combination) / (MIC of Colistin alone)

    • FICI = FIC of this compound + FIC of Colistin

    • Interpretation: FICI ≤ 0.5 = Synergy; 0.5 < FICI ≤ 1 = Additive; 1 < FICI ≤ 4 = Indifference; FICI > 4 = Antagonism.

CheckerboardWorkflow A Prepare 2-fold serial dilutions of Drug A (this compound) (Columns) C Dispense drugs into 96-well plate A->C B Prepare 2-fold serial dilutions of Drug B (Colistin) (Rows) B->C D Add standardized bacterial inoculum (5x10^5 CFU/mL) to each well C->D E Incubate plate at 37°C for 16-20h D->E F Read wells for visible growth (turbidity) E->F G Calculate FICI: FICA + FICB F->G

Caption: Experimental workflow for the checkerboard assay.
Time-Kill Assay

This dynamic assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Preparation: Prepare flasks or tubes with CAMHB containing the antimicrobial agents at desired concentrations (e.g., 1x MIC of the combination, each drug alone, and a growth control).

  • Inoculation: Inoculate each flask with a starting bacterial density of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

  • Incubation: Incubate the flasks at 37°C in a shaking incubator.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.

  • Quantification: Perform serial dilutions of the collected aliquots in saline or phosphate-buffered saline. Plate the dilutions onto agar plates (e.g., Mueller-Hinton agar).

  • Colony Counting: Incubate the plates for 18-24 hours at 37°C and count the number of colonies (CFU/mL) for each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time.

    • Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and its most active single agent at 24 hours.[9]

    • Bactericidal activity is defined as a ≥ 3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[9]

TimeKillWorkflow cluster_prep Preparation cluster_sampling Sampling & Plating A Prepare flasks with broth and test concentrations: - Combination - Drug A alone - Drug B alone - Growth Control B Inoculate flasks with ~5x10^5 CFU/mL bacteria A->B C Incubate at 37°C with shaking B->C D Withdraw aliquots at 0, 1, 2, 4, 8, 24 hours C->D E Perform serial dilutions D->E F Plate dilutions onto agar E->F G Incubate plates and count colonies (CFU) F->G H Plot Log10 CFU/mL vs. Time G->H

Caption: Experimental workflow for the time-kill assay.

Conclusion

The combination of this compound and colistin represents a highly promising strategy to combat infections caused by multidrug-resistant, and specifically colistin-resistant, Gram-negative bacteria.[1] The synergy is potent, rapid, and effective in vivo, as demonstrated in preclinical models.[3] The mechanism, which involves colistin facilitating the entry of this compound, provides a clear rationale for its efficacy.[1][3] While other colistin combinations also show promise, the this compound pairing stands out for its robust activity against mcr-1 positive strains. For drug development professionals, this combination offers a viable path forward, potentially rejuvenating a last-resort antibiotic and providing a much-needed therapeutic option in the face of growing resistance.

References

Equisetin: A Multifaceted Antibiotic Challenging Traditional Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A deep dive into the unique mechanism of action of Equisetin, a promising natural product, reveals a multi-pronged attack on bacteria, setting it apart from conventional antibiotics. This guide provides a comparative analysis of this compound's mechanism against established antibiotic classes, supported by experimental data and detailed protocols for researchers in drug discovery and development.

This compound, a natural product isolated from Fusarium species, demonstrates a complex and potent antibacterial activity that extends beyond the classical mechanisms of action seen in many commercially available antibiotics. Its ability to not only directly target bacterial enzymes but also modulate the host immune response makes it a compelling candidate for further investigation in an era of rising antimicrobial resistance. This comparison guide will dissect the multifaceted mechanism of this compound and contrast it with antibiotics that inhibit cell wall synthesis, protein synthesis, nucleic acid synthesis, and folic acid synthesis.

A Dual Assault: Direct and Host-Mediated Antibacterial Action

This compound's primary mechanism of direct antibacterial action against Gram-positive bacteria is the allosteric inhibition of biotin carboxylase, a key enzyme in fatty acid synthesis. This mode of action is distinct from many other antibiotics that target more conventional pathways.

Furthermore, and perhaps more significantly, this compound exhibits a unique dual-effect mechanism against intracellular pathogens like Staphylococcus aureus. It potentiates the host's own defense mechanisms by inducing autophagy and promoting the generation of mitochondrial-mediated reactive oxygen species (ROS), effectively turning the host cell into a more hostile environment for the invading bacteria. This host-acting strategy is a novel approach to combating intracellular infections, which are often difficult to treat with traditional antibiotics that have poor cellular penetration.

When combined with colistin, this compound also shows synergistic activity against multi-drug resistant Gram-negative bacteria. It is believed to increase the permeability of the bacterial outer membrane, facilitating the entry of colistin and enhancing its bactericidal effects through increased ROS production.

Comparative Analysis of Antibiotic Mechanisms

To contextualize the novelty of this compound's mechanism, it is essential to compare it with the established modes of action of other major antibiotic classes.

Data Presentation: Quantitative Comparison of Antibiotic Activity

The following tables summarize the minimum inhibitory concentrations (MICs) and other relevant quantitative data for this compound and a selection of comparator antibiotics against key bacterial pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

AntibioticMechanism of ActionStaphylococcus aureusStreptococcus pneumoniaeEscherichia coli
This compound Biotin Carboxylase Inhibition, Host Autophagy & ROS Induction0.5 - 4[1]->128 (alone)[2]
Penicillin G Cell Wall Synthesis Inhibition0.015 - >1280.008 - 8R
Vancomycin Cell Wall Synthesis Inhibition0.5 - 2[3]0.12 - 0.5R
Gentamicin Protein Synthesis Inhibition (30S)0.03 - 1288 - >1280.25 - 128[4]
Tetracycline Protein Synthesis Inhibition (30S)0.06 - 1280.03 - 640.5 - 64
Ciprofloxacin Nucleic Acid Synthesis Inhibition0.12 - 320.5 - 320.004 - 1024[4]
Sulfamethoxazole Folic Acid Synthesis Inhibition1 - >10240.5 - >10240.25 - >1024
Trimethoprim Folic Acid Synthesis Inhibition0.12 - 320.03 - 320.03 - 1024

Note: MIC values can vary significantly depending on the specific strain and testing conditions. The values presented are a general range based on available literature.

Table 2: Comparative Time-Kill Kinetics against MRSA

AntibioticConcentrationTime to >3-log10 reduction in CFU/mL
This compound + Colistin 4 µg/mL + 1 µg/mL~1 hour (against E. coli)[2]
Vancomycin 2xMIC & 4xMIC24 hours (bactericidal against 10% and 50% of MRSA strains, respectively)[3]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Preparation of Antibiotic Solutions: Prepare stock solutions of each antibiotic in a suitable solvent. A series of two-fold dilutions are then made in sterile Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.[5][6][7]

  • Preparation of Bacterial Inoculum: Isolate three to five well-isolated colonies of the test bacterium from an agar plate and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[7]

  • Inoculation and Incubation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the antibiotic dilutions. Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only). Incubate the plate at 37°C for 16-20 hours.[5][8]

  • Interpretation of Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[6][7]

Time-Kill Assay

This protocol assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[9][10]

  • Preparation: Prepare tubes containing MHB with the antibiotic at the desired concentration (e.g., 1x, 2x, or 4x MIC). Also, prepare a growth control tube without any antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve an initial density of approximately 5 x 10⁵ CFU/mL.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube. Perform serial dilutions of the aliquots in sterile saline and plate them onto nutrient agar plates.[11][12]

  • Incubation and Colony Counting: Incubate the agar plates at 37°C for 18-24 hours. After incubation, count the number of colonies (CFU/mL) on each plate.

  • Data Analysis: Plot the log10 CFU/mL against time for each antibiotic concentration. A ≥3-log10 decrease in CFU/mL from the initial inoculum is considered bactericidal activity.[10][12]

Reactive Oxygen Species (ROS) Measurement using DCFH-DA

This assay measures the intracellular generation of ROS.

  • Cell Preparation: Prepare a bacterial suspension and adjust the optical density to a standardized value (e.g., OD600 of 0.1).[13]

  • Staining: Add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the bacterial suspension to a final concentration of 10 µM. Incubate in the dark at room temperature for 30 minutes. DCFH-DA is a cell-permeable dye that is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[13][14]

  • Treatment: Expose the stained bacteria to the test compounds (e.g., this compound, ciprofloxacin) at the desired concentrations.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 488 nm and an emission wavelength of 525 nm.[13] An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Autophagy Assessment in Infected Mammalian Cells

This protocol describes the monitoring of autophagy via the analysis of LC3 protein conversion.

  • Cell Culture and Infection: Seed mammalian cells (e.g., macrophages) in a culture plate and allow them to adhere. Infect the cells with the desired bacteria (e.g., S. aureus) at a specific multiplicity of infection (MOI).

  • Treatment: After a period of infection, treat the cells with the test compound (e.g., this compound).

  • Protein Extraction and Western Blotting: Lyse the cells and extract the total protein. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunodetection: Probe the membrane with primary antibodies against LC3 and a loading control (e.g., β-actin). LC3 exists in two forms: LC3-I (cytosolic) and LC3-II (lipidated and associated with autophagosome membranes). An increase in the LC3-II/LC3-I ratio is indicative of autophagy induction.[15][16]

  • Visualization and Quantification: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities using densitometry software.

Bacterial Acetyl-CoA Carboxylase (ACC) Inhibition Assay

This assay measures the activity of the carboxyltransferase (CT) component of ACC.[17][18]

  • Reaction Mixture: Prepare a reaction mixture containing malonyl-CoA and biocytin in a suitable buffer (e.g., potassium phosphate buffer).

  • Enzyme and Inhibitor: Add the purified CT enzyme to the reaction mixture. For inhibition studies, pre-incubate the enzyme with the test compound (e.g., this compound).

  • Reaction Initiation and Termination: Initiate the reaction by adding the enzyme. After a defined incubation period, stop the reaction.

  • Detection: The activity of the CT enzyme is assayed in the reverse direction, where it catalyzes the formation of acetyl-CoA from malonyl-CoA and biocytin. The production of acetyl-CoA can be coupled to a secondary enzymatic reaction that produces a detectable signal, such as the production of citrate and Coenzyme A by citrate synthase, with the subsequent detection of Coenzyme A using Ellman's reagent.[19]

  • Data Analysis: Measure the change in absorbance over time to determine the reaction rate. Calculate the percentage of inhibition by comparing the rates in the presence and absence of the inhibitor.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the distinct signaling pathways and mechanisms of action for this compound and comparator antibiotics.

Equisetin_Mechanism cluster_bacterium Bacterium cluster_host Host Cell This compound This compound ACC Acetyl-CoA Carboxylase (Biotin Carboxylase) This compound->ACC allosteric inhibition FattyAcid Fatty Acid Synthesis ACC->FattyAcid Equisetin_host This compound Mitochondria Mitochondria Equisetin_host->Mitochondria Autophagy Autophagy Equisetin_host->Autophagy ROS ROS Mitochondria->ROS IntracellularBacteria Intracellular Bacteria ROS->IntracellularBacteria killing Autophagy->IntracellularBacteria degradation Equisetin_ext This compound Equisetin_ext->this compound Equisetin_ext->Equisetin_host Antibiotic_Mechanisms cluster_cell_wall Cell Wall Synthesis Inhibition cluster_protein Protein Synthesis Inhibition cluster_nucleic_acid Nucleic Acid Synthesis Inhibition cluster_folic_acid Folic Acid Synthesis Inhibition BetaLactams β-Lactams (e.g., Penicillin) PBP Penicillin-Binding Proteins (PBPs) BetaLactams->PBP inhibit Vancomycin Vancomycin Peptidoglycan Peptidoglycan Cross-linking Vancomycin->Peptidoglycan binds to D-Ala-D-Ala PBP->Peptidoglycan Aminoglycosides Aminoglycosides (e.g., Gentamicin) Ribosome30S 30S Ribosomal Subunit Aminoglycosides->Ribosome30S cause misreading Tetracyclines Tetracyclines tRNA_binding tRNA Binding to A-site Tetracyclines->tRNA_binding block Quinolones Quinolones (e.g., Ciprofloxacin) DNAGyrase DNA Gyrase/ Topoisomerase IV Quinolones->DNAGyrase inhibit DNA_Replication DNA Replication DNAGyrase->DNA_Replication Sulfonamides Sulfonamides DHPS Dihydropteroate Synthase Sulfonamides->DHPS inhibit Trimethoprim Trimethoprim DHFR Dihydrofolate Reductase Trimethoprim->DHFR inhibit FolicAcid Folic Acid Synthesis DHPS->FolicAcid DHFR->FolicAcid

References

Structure-Activity Relationship of Equisetin Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Equisetin and its derivatives, a class of fungal metabolites primarily produced by Fusarium species, have garnered significant interest in the scientific community due to their diverse and potent biological activities. These compounds, characterized by a unique decalinoyltetramic acid scaffold, have demonstrated a wide range of effects, including antimicrobial, antifungal, cytotoxic, and anti-HIV properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, supported by experimental data, to aid in the ongoing efforts of drug discovery and development.

Comparative Biological Activities of this compound and Its Derivatives

The biological activities of this compound and its naturally occurring analogs are summarized in the table below. The data highlights the influence of structural modifications on their potency across different assays.

CompoundStructureAntibacterial Activity (MIC/MBC, µg/mL)Antifungal Activity (EC50, µg/mL)Cytotoxicity (IC50, µM)HIV-1 Integrase Inhibition (IC50, µM)
This compound Gram-positive: <1.25-4 (S. aureus), 4 (B. subtilis)[1] Gram-negative: Ineffective alone; Synergistic with colistin (4 µg/mL this compound + 1 µg/mL colistin)[2]10.7 (B. cinerea), 12.9 (F. graminearum), 17.1 (S. sclerotiorum), 21.0 (R. solani)[1]19.33 µg/mL (IEC-6 cells)Activity reported, but specific IC50 values for a series of derivatives are not readily available in the reviewed literature.[1][3]
epi-Equisetin C5' epimer of this compoundLess active than this compoundNot widely reportedNot widely reportedNot widely reported
Ophiosetin Hydroxylated at C-16Inactive[4]Not reportedNot reportedNot reported
Fusarisetin A Oxidized and cyclized derivativeSignificantly less potent than this compoundNot a primary activityNon-cytotoxic up to 77 µM (MDA-MB-231)[5]Not reported
Fusarisetin B Derivative from F. equisetiNot reportedNot reported2.4-69.7 µg/mL against MCF-7, MGC-803, HeLa, and Huh-7 cell lines[6]Not reported
Fusarisetin C & D Novel derivatives from F. equisetiNot reportedNot reportedNot widely reportedNot reported
Fusaketide A Analog of Fusarisetin BNot reportedNot reported2.4-69.7 µg/mL against MCF-7, MGC-803, HeLa, and Huh-7 cell lines[6]Not reported

Key Structure-Activity Relationship Insights:

  • Stereochemistry at C5': The stereochemistry at the C5' position of the tetramic acid moiety appears to be important for biological activity, as evidenced by the reduced activity of epi-equisetin.

  • Hydroxylation of the Decalin Ring: Hydroxylation at the C-16 position, as seen in ophiosetin, leads to a loss of antibacterial activity, suggesting that the lipophilicity of this region is crucial.[4] Increased polarity in general seems to negatively correlate with antibacterial efficacy.[4]

  • Oxidation and Cyclization: The significant structural changes that convert this compound to fusarisetin A result in a shift of activity from broad antimicrobial and cytotoxic to potent anti-cancer cell migration and invasion inhibition with low cytotoxicity.[5]

  • Tetramic Acid Moiety: The tetramic acid ring system is a key structural unit for the biological activities of these compounds.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate comparative studies.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound and its derivatives against various bacterial strains is determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. The suspension is then diluted to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Preparation of Compounds: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then made in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. A positive control (bacteria and medium without compound) and a negative control (medium only) are included. The plates are incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Antifungal Susceptibility Testing

The antifungal activity is assessed by determining the half-maximal effective concentration (EC50) against various fungal pathogens.

  • Fungal Culture and Spore Suspension: Fungal strains are cultured on potato dextrose agar (PDA) plates. Spores are harvested and suspended in sterile water with a surfactant (e.g., Tween 80) to a final concentration of 1 x 10⁵ spores/mL.

  • Preparation of Compounds: Test compounds are dissolved in DMSO and serially diluted in potato dextrose broth (PDB).

  • Incubation: The fungal spore suspension is added to each well of a 96-well plate containing the serially diluted compounds. The plates are incubated at 25-28°C for 48-72 hours.

  • Measurement of Fungal Growth: Fungal growth is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculation of EC50: The EC50 value is calculated by plotting the percentage of growth inhibition against the compound concentration and fitting the data to a dose-response curve.

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine the cytotoxicity of compounds against adherent cancer cell lines.

  • Cell Seeding: Cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • Cell Fixation: The culture medium is removed, and the cells are fixed with 10% (w/v) trichloroacetic acid (TCA) at 4°C for 1 hour.

  • Staining: The plates are washed with water and air-dried. The fixed cells are then stained with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing and Solubilization: Unbound dye is removed by washing with 1% acetic acid. The protein-bound dye is solubilized with 10 mM Tris base solution.

  • Absorbance Measurement: The absorbance is measured at 510 nm using a microplate reader. The IC50 value, the concentration that inhibits cell growth by 50%, is then calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound and its derivatives are attributed to their interaction with various cellular targets and signaling pathways.

Antibacterial Mechanism: Synergistic Action and ROS Production

While this compound alone is primarily effective against Gram-positive bacteria, it exhibits potent synergistic activity with colistin against multi-drug resistant Gram-negative bacteria.[2] This synergy is attributed to the ability of colistin to disrupt the outer membrane of Gram-negative bacteria, thereby facilitating the entry of this compound. Once inside, this compound is thought to contribute to the accumulation of reactive oxygen species (ROS), leading to rapid bacterial cell death.

G cluster_bacteria Gram-Negative Bacterium Outer_Membrane Outer Membrane This compound This compound Outer_Membrane->this compound Increases Permeability to Inner_Membrane Inner Membrane Cytoplasm Cytoplasm ROS Reactive Oxygen Species (ROS) Cytoplasm->ROS Induces Accumulation Colistin Colistin Colistin->Outer_Membrane Disrupts This compound->Cytoplasm Enters Cell_Death Bacterial Cell Death ROS->Cell_Death

Synergistic antibacterial mechanism of colistin and this compound.
Host-Directed Antibacterial Activity: Autophagy Induction

Recent studies have revealed that this compound can also combat intracellular bacteria, such as Staphylococcus aureus, by modulating host cell processes. This compound has been shown to induce autophagy in infected host cells, a cellular process that involves the degradation of intracellular components, including pathogens. This host-acting mechanism provides a novel strategy for eradicating intracellular bacteria. The precise signaling pathway for this compound-induced autophagy is still under investigation, but it is hypothesized to involve the modulation of key autophagy-regulating proteins.

G This compound This compound Host_Cell Host Cell This compound->Host_Cell Autophagy_Induction Autophagy Induction Host_Cell->Autophagy_Induction Autophagosome_Formation Autophagosome Formation Autophagy_Induction->Autophagosome_Formation Intracellular_Bacteria Intracellular Bacteria Autophagosome_Formation->Intracellular_Bacteria Engulfs Lysosome Lysosome Autophagosome_Formation->Lysosome Fuses with Autolysosome Autolysosome Intracellular_Bacteria->Autolysosome Lysosome->Autolysosome Bacterial_Degradation Bacterial Degradation Autolysosome->Bacterial_Degradation

This compound-induced autophagy for clearing intracellular bacteria.
Anticancer Mechanism of Fusarisetin A: Inhibition of Cell Migration and Invasion

Fusarisetin A, a structurally related derivative of this compound, displays potent inhibitory effects on cancer cell migration and invasion at non-toxic concentrations.[5] This suggests a more specific mechanism of action compared to the broader cytotoxicity of this compound. While the exact molecular target of fusarisetin A is yet to be fully elucidated, it has been shown that its activity is not mediated through the inhibition of common signaling pathways involved in cell migration, such as the ERK1/2, AKT, c-Jun, and p38 kinase pathways. This points towards a novel mechanism of action, making fusarisetin A a promising lead for the development of new anti-metastatic agents.

G Fusarisetin_A Fusarisetin_A Unknown_Target Unknown Molecular Target(s) Fusarisetin_A->Unknown_Target Cell_Migration Cancer Cell Migration Unknown_Target->Cell_Migration Inhibits Cell_Invasion Cancer Cell Invasion Unknown_Target->Cell_Invasion Inhibits

Proposed anti-metastatic mechanism of Fusarisetin A.

Conclusion and Future Directions

This compound and its derivatives represent a promising class of natural products with a rich and varied pharmacology. The structure-activity relationships elucidated so far indicate that subtle modifications to the core scaffold can lead to significant changes in biological activity, shifting from broad-spectrum antimicrobial and cytotoxic effects to highly specific anti-metastatic properties.

Future research in this area should focus on:

  • Systematic Synthesis of Analogs: The synthesis of a broader range of this compound derivatives with systematic modifications at various positions is crucial for a more detailed and comprehensive understanding of the SAR.

  • Target Identification: Elucidating the specific molecular targets of this compound and its derivatives for each of their biological activities will be key to understanding their mechanisms of action and for rational drug design.

  • In Vivo Studies: Further in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of the most promising derivatives.

By continuing to explore the chemical space of this compound and its analogs, the scientific community can unlock the full therapeutic potential of this fascinating class of natural products.

References

Equisetin: A Comparative Analysis of In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the multifaceted activities of Equisetin, benchmarked against established alternatives. This report details the in vitro and in vivo correlations of this compound's antimicrobial, antifungal, and anti-atherosclerotic properties, supported by experimental data and detailed methodologies.

Executive Summary

This compound, a natural product derived from Fusarium species, has demonstrated a broad spectrum of biological activities. In vitro studies have established its potent antimicrobial and antifungal effects, with significant inhibitory action against various plant pathogens and multi-drug resistant bacteria. Notably, this compound exhibits a synergistic relationship with the antibiotic colistin, enhancing its efficacy against resistant Gram-negative bacteria. Furthermore, preclinical in vivo studies have highlighted its potential in agricultural applications for crop protection and in medicine as an anti-atherosclerotic agent. The primary mechanism underlying its anti-inflammatory and anti-atherosclerotic effects is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway. This guide provides a comparative analysis of this compound's performance against conventional agents, offering a data-driven perspective on its potential applications.

Antimicrobial and Antifungal Activity: In Vitro and In Vivo Correlation

This compound has shown significant efficacy against a range of bacterial and fungal pathogens in both laboratory settings and live plant models.

In Vitro Susceptibility

This compound's in vitro activity has been quantified using Minimum Inhibitory Concentration (MIC) and Half Maximal Effective Concentration (EC50) values.

OrganismThis compound MIC (µg/mL)Alternative MIC (µg/mL)Alternative Agent
Xanthomonas oryzae pv. oryzicola4>4Streptomycin Sulfate[1]
Bacillus subtilis4>4Streptomycin Sulfate[1]
Staphylococcus aureus16--
Ralstonia solanacearum16>16Streptomycin Sulfate[1]
Methicillin-Resistant S. aureus (MRSA)16--
OrganismThis compound EC50 (µg/mL)Alternative EC50 (µg/mL)Alternative Agent
Botrytis cinerea10.7--
Fusarium graminearum12.9--
Sclerotinia sclerotiorum17.1--
Rhizoctonia solani21.0--
In Vivo Protective Efficacy

In vivo studies on plants demonstrate a clear correlation with the in vitro antifungal data.

Plant DiseasePathogenThis compound TreatmentProtective Efficacy (%)Alternative TreatmentAlternative Efficacy (%)
Tomato Gray MoldBotrytis cinerea200 µg/mL72.9[1][2]--
Wheat Head BlightFusarium graminearum200 µg/mL51.5Tebuconazole (200 µg/mL)-
Synergistic Activity with Colistin

This compound has been shown to restore the sensitivity of multi-drug resistant Gram-negative bacteria to colistin. In vitro, a combination of 4 µg/mL this compound and 1 µg/mL colistin inhibited 100% of tested mcr-1 positive isolates.[3] This synergistic effect is attributed to this compound's ability to increase the intracellular accumulation of colistin.[3]

Anti-Atherosclerotic Activity: A Focus on STAT3 Inhibition

This compound has emerged as a potential therapeutic agent for atherosclerosis due to its anti-inflammatory and lipid-lowering properties, primarily mediated through the inhibition of the JAK/STAT3 signaling pathway.

In Vitro Mechanism of Action

This compound directly binds to STAT3, inhibiting its phosphorylation. This has been demonstrated to reduce macrophage migration, inflammatory responses, and foam cell formation in vitro.

In Vivo Efficacy in an Atherosclerosis Model

In a study using Apolipoprotein E-deficient (ApoE-/-) mice fed a high-fat diet, oral administration of this compound demonstrated significant anti-atherosclerotic effects.

Treatment GroupLesion Area Reduction (%)
This compound (low dose)Significant reduction (specific percentage not stated)
This compound (high dose)Significant reduction (specific percentage not stated)
Atorvastatin (100 mg/kg/day)Significant reduction in total cholesterol and lesion size[4]
Simvastatin (5.0 mg/kg)35% reduction in atherosclerotic lesions[5]

The in vivo reduction in atherosclerotic plaque size correlates with the in vitro inhibition of macrophage foam cell formation and inflammatory responses.

Experimental Protocols

Broth Microdilution MIC Assay

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Microtiter Plates: Aseptically dispense 100 µL of sterile Mueller-Hinton Broth (MHB) into all wells of a 96-well microtiter plate.

  • Serial Dilution of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Add 100 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control wells.

  • Incubation: Seal the plates and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

In Vivo Tomato Gray Mold Assay

This assay evaluates the protective efficacy of this compound against Botrytis cinerea on tomato fruits.

  • Fruit Preparation: Select healthy, mature tomato fruits of uniform size. Surface sterilize the fruits by washing with 1% sodium hypochlorite solution for 2 minutes, followed by rinsing with sterile distilled water.

  • Wounding: Create a small wound (e.g., 2 mm deep and 2 mm wide) on the surface of each tomato using a sterile tool.

  • Treatment Application: Prepare solutions of this compound at desired concentrations (e.g., 100 and 200 µg/mL). Apply a small volume (e.g., 20 µL) of the this compound solution to the wound site. Control fruits are treated with a blank solvent.

  • Inoculation: After the treatment has dried, inoculate the wound site with a suspension of B. cinerea spores (e.g., 1 x 10^6 spores/mL).

  • Incubation: Place the tomatoes in a humid chamber at room temperature (e.g., 20-25°C) for 3-5 days.

  • Evaluation: Measure the diameter of the lesion that develops around the wound. Calculate the protective efficacy using the formula: Efficacy (%) = [(Control Lesion Diameter - Treatment Lesion Diameter) / Control Lesion Diameter] x 100.

Western Blot for STAT3 Phosphorylation

This technique is used to detect the phosphorylation status of STAT3 in cells treated with this compound.

  • Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with different concentrations of this compound for a specified duration. Include a positive control (e.g., a known STAT3 activator like IL-6) and a negative control (untreated cells).

  • Protein Extraction: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins based on their molecular weight by running equal amounts of protein from each sample on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: Detect the protein bands using a chemiluminescent substrate and visualize the results using an imaging system. Analyze the band intensities to quantify the levels of p-STAT3 relative to total STAT3 and a loading control (e.g., β-actin).[6]

Visualizing Pathways and Workflows

This compound's Mechanism of Action in Atherosclerosis

Equisetin_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates p-STAT3 p-STAT3 (Dimer) STAT3->p-STAT3 dimerizes Gene_Transcription Pro-inflammatory Gene Transcription p-STAT3->Gene_Transcription translocates to nucleus and induces This compound This compound This compound->STAT3 inhibits phosphorylation

Caption: this compound inhibits the JAK/STAT3 signaling pathway.

Experimental Workflow for In Vitro Antimicrobial Susceptibility Testing

MIC_Workflow A Prepare 96-well plate with broth B Perform serial dilution of this compound A->B D Inoculate wells B->D C Prepare bacterial inoculum C->D E Incubate plate (37°C, 18-24h) D->E F Read MIC value (lowest concentration with no growth) E->F

Caption: Workflow for MIC determination.

Correlation of In Vitro and In Vivo Activity

IVIVC_Correlation cluster_invitro In Vitro Activity cluster_invivo In Vivo Efficacy A Antimicrobial Susceptibility (low MIC/EC50) C Plant Disease Protection (e.g., Tomato Gray Mold) A->C correlates with B STAT3 Phosphorylation Inhibition D Atherosclerosis Lesion Reduction B->D correlates with

Caption: Correlation of this compound's activities.

References

Equisetin and Existing Antibiotics: A Comparative Analysis of Cross-Resistance and Synergistic Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. A promising strategy to combat this threat is the use of combination therapies, where existing antibiotics are paired with adjuvants that can restore their efficacy or create synergistic effects. This guide provides a detailed comparison of the performance of Equisetin, a natural product isolated from Fusarium species, in combination with various antibiotics, with a focus on cross-resistance and synergistic interactions against MDR pathogens.

**Executive Summary

Recent studies have highlighted the potential of this compound as a powerful antibiotic adjuvant, particularly in potentiating the activity of colistin against MDR Gram-negative bacteria. While this compound alone demonstrates activity primarily against Gram-positive bacteria, its combination with colistin results in a potent synergistic effect that overcomes colistin resistance. This guide synthesizes the available experimental data on these interactions, outlines the methodologies used to assess them, and illustrates the proposed mechanisms of action.

Quantitative Data Summary

The synergistic relationship between this compound and various antibiotics has been quantitatively assessed using the Fractional Inhibitory Concentration (FIC) index, a standard measure for evaluating drug interactions. A summary of these findings against E. coli B2 (NDM-5 + MCR-1) is presented below.

Table 1: Synergistic Activity of this compound with Various Antibiotics against E. coli B2

AntibioticClassFIC IndexInterpretation
Colistin (COL)Polymyxin≤0.5Synergy
Ampicillin (AMP)β-lactam>0.5No Synergy
Ceftriaxone (CRO)β-lactam>0.5No Synergy
Meropenem (MER)β-lactam>0.5No Synergy
Erythromycin (ERY)Macrolide>0.5No Synergy
Tilmicosin (TMC)Macrolide>0.5No Synergy
Kanamycin (KAN)Aminoglycoside>0.5No Synergy
Gentamycin (GEN)Aminoglycoside>0.5No Synergy
Ofloxacin (OFX)Fluoroquinolone>0.5No Synergy
Norfloxacin (NOR)Fluoroquinolone>0.5No Synergy
Rifampicin (RIF)Rifamycin>0.5No Synergy
Tigecycline (TGC)Glycylcycline>0.5No Synergy
Tetracycline (TET)Tetracycline>0.5No Synergy
Florfenicol (FFC)Phenicol>0.5No Synergy
Data sourced from Zhang et al., 2021.[1][2]

Further studies demonstrated that a combination of 4 µg/mL this compound and 1 µg/mL colistin was sufficient to inhibit 100% of 23 clinical mcr-1 positive isolates.[1][3] This combination also proved effective against 10 different species of mcr-1 positive Gram-negative bacteria.[1][3]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Various Bacteria

Bacterial SpeciesGram StainMIC (µg/mL)
Bacillus subtilisPositive4 - 16
Staphylococcus aureusPositive8 - 16
Methicillin-resistant S. aureus (MRSA)Positive16
Xanthomonas oryzae pv. oryzicolaNegative4
Xanthomonas oryzae pv. oryzaeNegative4 - 16
Ralstonia solanacearumNegative16
Escherichia coliNegative>16
Pseudomonas aeruginosaNegative>16
Data compiled from multiple sources.[4][5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the cross-resistance studies of this compound.

1. Checkerboard Assay for Fractional Inhibitory Concentration (FIC) Index

This method is used to assess the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

  • Bacterial Preparation: A bacterial suspension is prepared and adjusted to a concentration of 10^5 CFU/mL in Mueller-Hinton Broth (MHB).

  • Drug Dilution: Serial twofold dilutions of this compound and the comparator antibiotic are prepared.

  • Assay Setup: In a 96-well microtiter plate, the diluted this compound is added to the wells in the horizontal direction, and the diluted comparator antibiotic is added in the vertical direction, creating a matrix of different concentration combinations.

  • Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension and the plate is incubated at 37°C for 16-20 hours.

  • Data Analysis: The MIC of each drug alone and in combination is determined. The FIC index is calculated using the formula: FIC = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).

    • Interpretation: Synergy is defined as an FIC index of ≤0.5; additivity is >0.5 to <4.0; and antagonism is ≥4.0.[1]

2. Time-Kill Assay

This assay evaluates the bactericidal activity of the drug combination over time.

  • Bacterial Culture: An overnight culture of the test bacterium is diluted to ~10^6 CFU/mL in fresh MHB.

  • Drug Exposure: The bacterial culture is treated with this compound and/or colistin at specific concentrations (e.g., 4 µg/mL this compound and 1 µg/mL colistin). A no-drug control is also included.

  • Sampling: Aliquots are taken at various time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours).

  • Viable Cell Count: The samples are serially diluted, plated on agar plates, and incubated. The number of colonies is counted to determine the CFU/mL at each time point.

  • Results: The combination of this compound and colistin has been shown to kill 99.9% of bacteria within one hour.[1][3]

3. Reactive Oxygen Species (ROS) Accumulation Assay

This assay measures the intracellular production of ROS, which can be an indicator of cellular stress and a mechanism of bactericidal action.

  • Bacterial Treatment: Bacterial cells are treated with the drug combination for a specified period.

  • Fluorescent Staining: The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which fluoresces upon oxidation by ROS.

  • Measurement: The fluorescence intensity is measured using a fluorometer or flow cytometer, providing a quantitative measure of intracellular ROS levels.

  • Findings: The combination of this compound and colistin was found to boost ROS accumulation in E. coli.[1][3]

Visualizations

Diagram 1: Experimental Workflow for Synergy Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bact_prep Bacterial Suspension (10^5 CFU/mL) checkerboard Checkerboard Assay (96-well plate setup) bact_prep->checkerboard drug_dil_A This compound Serial Dilutions drug_dil_A->checkerboard drug_dil_B Antibiotic Serial Dilutions drug_dil_B->checkerboard incubation Incubation (37°C, 16-20h) checkerboard->incubation read_mic Determine MICs (Alone & Combination) incubation->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additivity, etc.) calc_fic->interpret

A flowchart of the checkerboard assay for determining antibiotic synergy.

Diagram 2: Proposed Mechanism of this compound-Colistin Synergy

G cluster_cell Gram-Negative Bacterium cluster_inside om Outer Membrane (LPS) This compound This compound om->this compound Increased Permeability im Inner Membrane cyto Cytoplasm ros ROS Accumulation cyto->ros Boosts colistin Colistin colistin->om Disrupts LPS This compound->cyto Enters Cell death Bacterial Cell Death ros->death

The synergistic mechanism of colistin and this compound against Gram-negative bacteria.

Mechanism of Action and Resistance

The primary mechanism for the synergistic effect between this compound and colistin against MDR Gram-negative bacteria involves the disruption of the bacterial outer membrane by colistin.[1][3] Colistin binds to the lipid A component of lipopolysaccharide (LPS), leading to membrane destabilization.[1] This disruption increases the permeability of the outer membrane, allowing this compound, which is otherwise ineffective against these bacteria, to enter the cell and exert its antibacterial effects.[1][3] Once inside the cell, the combination of this compound and colistin promotes the accumulation of reactive oxygen species (ROS), leading to rapid bacterial cell death.[1][3] The crucial role of the outer membrane is underscored by the finding that the synergistic effect is lost in LPS-deficient bacterial strains.[1][3]

While this compound's precise intracellular target in this synergistic interaction is still under investigation, other studies have shown that it can inhibit bacterial acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis.[6] Additionally, in the context of intracellular infections, this compound has been observed to eliminate S. aureus by activating host cell autophagy and inducing ROS generation.[7][8]

Conclusion

The available evidence strongly suggests that this compound holds significant promise as an antibiotic adjuvant, particularly for reviving the efficacy of colistin against resistant Gram-negative pathogens. The clear synergistic relationship, supported by quantitative data and a plausible mechanism of action, warrants further investigation and development. Future cross-resistance studies should continue to explore combinations with other antibiotic classes and investigate the potential for resistance development to the this compound-colistin combination. These findings open a potential new avenue in the fight against antimicrobial resistance.

References

Benchmarking Equisetin's Safety Profile: A Comparative Analysis with Beauvericin and Enniatin B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the safety profile of Equisetin against two other well-characterized mycotoxins, Beauvericin and Enniatin B. The information is intended to assist researchers in evaluating the potential of this compound for further development by providing available toxicological data and outlining the methodologies used for these assessments.

Comparative Safety Profile

The following table summarizes the available in vitro cytotoxicity data for this compound, Beauvericin, and Enniatin B across various mammalian cell lines. It is important to note that direct comparisons of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, exposure times, and assay methods.

CompoundCell LineAssayExposure TimeIC50 (µM)Reference
This compound RPE-1 (human retinal pigment epithelial)Not SpecifiedNot Specified>84.380[1]
HCT-116 (human colon cancer)Not SpecifiedNot Specified1.42 - 25.48[1]
U2OS (human bone osteosarcoma)Not SpecifiedNot Specified0.058 - 84.380[1]
3T3-L1 (mouse preadipocyte)CCK872 h>20[2]
Beauvericin U-937 (human monocytic lymphoma)Trypan Blue24 h~30
HL-60 (human promyelocytic leukemia)Trypan Blue24 h~15
CT-26 (murine colon carcinoma)Not SpecifiedNot Specified1.8
NIH/3T3 (murine fibroblast)Not SpecifiedNot Specified9.4
Caco-2 (human colorectal adenocarcinoma)MTT24 h3.9 - 20.62
HT-29 (human colon carcinoma)MTT24 h15.00
Enniatin B Caco-2 (human colorectal adenocarcinoma)Not SpecifiedNot Specified4.6
HepG2 (human liver cancer)Not Specified48 h1.5 - 3.0
MRC-5 (human fetal lung fibroblast)BrdUNot Specified3.6
V79 (Chinese hamster lung fibroblast)Neutral Red48 h4

Note on this compound Data: The available cytotoxicity data for purified this compound is limited compared to Beauvericin and Enniatin B. The provided IC50 values for HCT-116 and U2OS cells represent a range from a study evaluating multiple fusarochromanone derivatives, including this compound[1]. A study on 3T3-L1 cells indicated that at 20 µM, this compound did not significantly affect cell viability after 72 hours[2]. Further targeted studies are required to establish a comprehensive cytotoxic profile for this compound across a wider range of cell lines and using standardized assays.

Genotoxicity and In Vivo Toxicity: While there is a considerable body of research on the genotoxicity and in vivo toxicity of Beauvericin and Enniatins, similar data for purified this compound is scarce in the currently available scientific literature. In silico (computational) toxicology predictions could offer preliminary insights but require experimental validation[3][4][5][6].

Signaling Pathways and Mechanisms of Action

The toxicological effects of these compounds are intrinsically linked to their impact on cellular signaling pathways.

This compound: The primary mechanism of action for this compound appears to be multifaceted. It has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis[2]. Activation of AMPK can lead to the inhibition of anabolic pathways and the activation of catabolic processes. Furthermore, this compound has been reported to induce autophagy and mitochondrial-mediated generation of reactive oxygen species (ROS) in host cells to combat intracellular pathogens[7]. It also exhibits inhibitory activity against HIV-1 integrase[8][9].

Equisetin_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates Mitochondria Mitochondria This compound->Mitochondria Affects Autophagy Autophagy AMPK->Autophagy Induces Intracellular Pathogen\nClearance Intracellular Pathogen Clearance Autophagy->Intracellular Pathogen\nClearance ROS ROS Mitochondria->ROS Generates Cellular Respiration Cellular Respiration Mitochondria->Cellular Respiration ROS->Intracellular Pathogen\nClearance

This compound's known signaling interactions.

Beauvericin: Beauvericin is a well-known ionophore that disrupts intracellular ion homeostasis, primarily by increasing the influx of calcium (Ca2+). This elevation in intracellular Ca2+ can trigger a cascade of downstream signaling events, including the activation of mitogen-activated protein kinase (MAPK) pathways (such as p38), Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways, and the nuclear factor-kappa B (NF-κB) pathway. These pathways are critically involved in inflammation, cell proliferation, and apoptosis.

Beauvericin_Signaling Beauvericin Beauvericin Ca2_Influx Increased Intracellular Ca2+ Beauvericin->Ca2_Influx Induces MAPK MAPK Pathway (p38) Ca2_Influx->MAPK JAK_STAT JAK/STAT Pathway Ca2_Influx->JAK_STAT NF_kB NF-κB Pathway Ca2_Influx->NF_kB Apoptosis Apoptosis MAPK->Apoptosis Inflammation Inflammation JAK_STAT->Inflammation NF_kB->Apoptosis NF_kB->Inflammation

Beauvericin's ionophoric action and downstream effects.

Enniatin B: Similar to Beauvericin, Enniatin B is an ionophore that disrupts cellular ion gradients. Its toxic effects are linked to the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT), induction of oxidative stress, and interference with mitochondrial function. These disruptions can lead to cell cycle arrest and apoptosis.

EnniatinB_Signaling EnniatinB Enniatin B Ion_Imbalance Ion Imbalance EnniatinB->Ion_Imbalance Induces ACAT ACAT Inhibition EnniatinB->ACAT Oxidative_Stress Oxidative Stress EnniatinB->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Ion_Imbalance->Mitochondrial_Dysfunction Apoptosis Apoptosis Oxidative_Stress->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Mitochondrial_Dysfunction->Cell_Cycle_Arrest Mitochondrial_Dysfunction->Apoptosis Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Dilution Treatment 4. Compound Treatment Compound_Prep->Treatment Cell_Seeding->Treatment Incubation 5. Incubation (24-72h) Treatment->Incubation Assay 6. Viability Assay (e.g., MTT, NRU) Incubation->Assay Data_Acquisition 7. Absorbance Reading Assay->Data_Acquisition Data_Analysis 8. Data Analysis (IC50 Calculation) Data_Acquisition->Data_Analysis

References

Comparative Transcriptomic Analysis of Equisetin-Treated Cells: A Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of current scientific literature reveals a notable absence of direct comparative transcriptomic studies on cells treated with Equisetin. While the search for "comparative transcriptomics of this compound-treated cells" yielded research on the compound's biosynthesis, antimicrobial properties, and synergistic effects with other drugs, no studies presenting a global, unbiased view of the transcriptomic changes induced by this compound in any cell type were identified.

Currently, the scientific community has focused on several key areas of this compound research:

  • Biosynthesis and Genetics: Significant research has been dedicated to understanding the genetic basis of this compound production in various fungi, such as those of the Fusarium genus. These studies have identified and characterized the gene clusters responsible for the biosynthesis of this compound and its analogs.[1][2]

  • Antimicrobial and Herbicidal Activity: this compound has demonstrated a broad spectrum of bioactivity, including fungicidal, antibacterial, and herbicidal properties.[3] Research in this area has focused on determining the efficacy of this compound against various pathogens and weeds.

  • Synergistic Effects: Studies have explored the potential of this compound to enhance the efficacy of existing antibiotics. For instance, research has shown that this compound can act synergistically with colistin to combat multi-drug resistant Gram-negative bacteria.[4] While these studies sometimes involve the analysis of a few specific genes via RT-PCR, they do not provide a comprehensive transcriptomic overview.[4]

  • Host-Pathogen Interactions: Some investigations have delved into the effects of this compound on intracellular pathogens. For example, one study examined the ability of this compound to target Staphylococcus aureus within host cells, suggesting a host-acting strategy.[5] However, these studies have not yet employed transcriptomic approaches to elucidate the underlying molecular mechanisms from the host cell's perspective.

Despite these valuable contributions to the understanding of this compound, a critical knowledge gap exists regarding its global effects on gene expression in treated cells. Comparative transcriptomic analysis, such as that performed using RNA-sequencing (RNA-seq), is a powerful hypothesis-generating tool that can elucidate a compound's mechanism of action, identify potential off-target effects, and reveal novel therapeutic applications. The absence of such data for this compound limits our understanding of its full biological impact.

Therefore, this guide cannot, at present, provide a comparative analysis of the transcriptomic landscape of this compound-treated cells versus control or alternative treatments. The necessary experimental data to construct such a comparison, including quantitative gene expression tables, detailed experimental protocols for transcriptomic analysis, and visualizations of affected signaling pathways, are not available in the current body of scientific literature.

Future research employing high-throughput transcriptomic techniques is essential to unravel the molecular intricacies of this compound's activity and to unlock its full therapeutic and biotechnological potential. Such studies would provide the foundational data required for the development of comprehensive comparison guides for researchers, scientists, and drug development professionals.

References

Safety Operating Guide

Essential Safety and Handling Protocols for Equisetin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for handling Equisetin, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans to foster a secure laboratory environment.

Chemical and Physical Properties of this compound

A summary of the key quantitative data for this compound is provided in the table below for easy reference.

PropertyValueSource
Molecular Formula C22H31NO4[1][2]
Molecular Weight 373.5 g/mol [1][2]
Appearance Light tan to tan solid[1]
Purity >95% by HPLC[1][3]
Long Term Storage -20°C[1][3]
Solubility Soluble in DMF or DMSO. Moderately soluble in methanol or ethanol. Poor water solubility.[1][3]

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure. The following PPE is recommended:

  • Hand Protection : Wear compatible chemical-resistant gloves to prevent skin contact.[4] Nitrile, latex, or vinyl gloves are suitable options.[5] Gloves should be discarded after each use.[5]

  • Eye and Face Protection : Use appropriate protective eyeglasses or chemical safety goggles.[4] A face shield may be necessary for procedures with a risk of splashing.

  • Respiratory Protection : A NIOSH/MSHA or European Standard EN 149 approved respirator should be worn, especially when handling the solid form to avoid inhalation of dust particles.[4]

  • Protective Clothing : A lab coat or a disposable gown should be worn to protect street clothing.[5] Ensure that the clothing covers the arms and body.

  • Footwear : Closed-toe shoes are mandatory in a laboratory setting.[5]

Operational Plan for Handling this compound

A systematic approach to handling this compound from receipt to disposal is critical for safety and experimental integrity.

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product name and specifications on the label match the order.

2. Storage:

  • Store this compound in a tightly sealed container in a freezer at -20°C for long-term stability.[1][3]

  • Keep the container in a well-ventilated area, away from incompatible materials such as oxidizing agents and strong bases.[6]

3. Preparation and Use:

  • Before use, allow the container to warm to room temperature to prevent condensation.[4]

  • Handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.

  • As this compound has poor water solubility, use appropriate solvents like DMF, DMSO, methanol, or ethanol for dissolution.[1][3]

  • Avoid contact with skin, eyes, and clothing.[4] In case of accidental contact, rinse the affected area immediately with plenty of water.[6]

4. Experimental Procedures:

  • When conducting experiments, ensure that all equipment is properly cleaned and calibrated.

  • Follow established laboratory protocols for the specific application, whether it be for its inhibitory activity against HIV-1 integrase or other research purposes.[1][3]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound : Unused or expired this compound should be treated as hazardous chemical waste.

  • Contaminated Materials : All disposable items that have come into contact with this compound, such as gloves, pipette tips, and containers, should be collected in a designated hazardous waste container.

  • Liquid Waste : Solutions containing this compound should be collected in an appropriate, labeled waste container. Do not discharge into drains or soil.[4]

  • Disposal Method : Dispose of all this compound-related waste through a licensed hazardous waste disposal company, following all local, regional, and national regulations.[6]

Safety Workflow for Handling this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Equisetin_Handling_Workflow start Start: Receive this compound inspect Inspect Container for Damage start->inspect inspect->start Damaged, Return to Sender store Store at -20°C in a Ventilated Area inspect->store No Damage don_ppe Don Appropriate PPE: - Gloves - Goggles - Lab Coat - Respirator store->don_ppe prepare Prepare for Use in Fume Hood handle Handle this compound: - Weighing - Dissolving - Experimentation prepare->handle don_ppe->prepare spill Spill? handle->spill dispose_waste Dispose of Waste handle->dispose_waste spill->handle No spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill_cleanup->handle decontaminate Decontaminate Work Area dispose_waste->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe end End remove_ppe->end

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.